molecular formula C25H47NO4 B228390 (Rac)-Oleoylcarnitine CAS No. 13962-05-5

(Rac)-Oleoylcarnitine

Número de catálogo: B228390
Número CAS: 13962-05-5
Peso molecular: 425.6 g/mol
Clave InChI: IPOLTUVFXFHAHI-SEYXRHQNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-oleoylcarnitine is an O-acylcarnitine having oleoyl as the acyl substituent. It has a role as a human metabolite.
Oleoylcarnitine has been reported in Drosophila melanogaster with data available.
adenine nucleotide translocase antagonist;  RN given refers to (Z)-(+-)-isome

Propiedades

IUPAC Name

3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOLTUVFXFHAHI-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101119871
Record name 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13962-05-5
Record name 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13962-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleoylcarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013962055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(Rac)-Oleoylcarnitine: A Comprehensive Technical Guide on Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Oleoylcarnitine is a racemic mixture of the oleoyl (B10858665) ester of carnitine, a long-chain acylcarnitine that plays a significant role in cellular metabolism and signaling. This document provides an in-depth technical guide on the synthesis and chemical properties of this compound. It includes detailed experimental protocols for its preparation, a summary of its known chemical and physical properties, and an exploration of its involvement in pro-inflammatory signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the esterification of racemic carnitine with oleic acid or its derivatives. Two common and effective methods are the oleoyl chloride method and the N-acyl imidazole (B134444) method.

Oleoyl Chloride Method

This method involves the direct acylation of (Rac)-carnitine hydrochloride with oleoyl chloride. The reaction is typically carried out in a suitable solvent at an elevated temperature.

Experimental Protocol:

  • Preparation of Reactants: (Rac)-carnitine hydrochloride is mixed with oleoyl chloride in a suitable solvent, such as a mixture of a carboxylic acid and its corresponding acid chloride.

  • Reaction: The reaction mixture is heated to an elevated temperature until thin-layer chromatography (TLC) analysis indicates the optimal conversion of starting materials to the desired product.

  • Purification: To obtain the inner salt form and remove any counter ions like chloride, the product is treated with a weakly basic anion exchanger.

  • Isolation: The crude product is precipitated, and column chromatography is employed to remove any residual carnitine and other side products.

N-Acyl Imidazole Method

A novel and efficient procedure for the synthesis of acylcarnitines involves the use of an N-acyl imidazole intermediate. This method is noted for being rapid, simple, and achieving good yields without requiring a large excess of the acylating agent.

Experimental Protocol:

  • Formation of N-Oleoyl Imidazole: Oleic acid is reacted with N,N'-carbonyldiimidazole to form the N-oleoyl imidazole intermediate.

  • Reaction with Carnitine: The N-oleoyl imidazole intermediate is then reacted with (Rac)-carnitine (in a suitable form such as the perchlorate (B79767) salt) to form this compound.

  • Purification: The product can be rapidly isolated from the reaction mixture using reverse-phase Sep-Pak cartridges.

Chemical and Physical Properties

The chemical and physical properties of this compound are crucial for its handling, formulation, and application in research and development. While experimental data for the racemic mixture is limited, computed data provides valuable insights.

Table 1: Chemical and Physical Properties of Oleoylcarnitine

PropertyValueSource
Molecular Formula C₂₅H₄₇NO₄PubChem[1]
Molecular Weight 425.6 g/mol PubChem[1]
IUPAC Name 3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoatePubChem
CAS Number 13962-05-5PubChem[1]
Computed XLogP3-AA 7.9PubChem[1]
Computed Hydrogen Bond Donor Count 0PubChem[1]
Computed Hydrogen Bond Acceptor Count 4PubChem[1]
Computed Rotatable Bond Count 22PubChem[1]
Experimental Melting Point Not Available-
Experimental Boiling Point Not Available-
Experimental Water Solubility Not Available-

Solubility: While specific quantitative data for this compound is not readily available, long-chain acylcarnitines are generally soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). Their solubility in aqueous solutions is limited.

Stability: Long-chain acylcarnitines, including oleoylcarnitine, are susceptible to hydrolysis, especially under basic conditions. Studies on the stability of acylcarnitines in dried blood spots indicate that they are more stable than short-chain acylcarnitines but can still degrade over time at room temperature. For long-term storage, it is recommended to keep this compound at low temperatures (-20°C or below) in a dry state or in an anhydrous organic solvent. The stability of oleic acid itself is also a factor, as it can undergo oxidation at high temperatures, even under inert conditions.

Signaling Pathways

Long-chain acylcarnitines, such as oleoylcarnitine, are not only metabolites but also bioactive molecules that can activate intracellular signaling pathways. Research has shown their involvement in pro-inflammatory signaling.

Long-chain acylcarnitines have been demonstrated to induce the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and stimulate the secretion of pro-inflammatory cytokines.[2][3][4] This activation of inflammatory pathways is believed to be mediated, at least in part, through a MyD88-dependent signaling cascade. MyD88 is a key adaptor protein in many pro-inflammatory signaling pathways.[3][5]

The downstream signaling involves the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[2][3][4][5] These kinases, in turn, can activate transcription factors that lead to the expression of genes involved in the inflammatory response. While the exact upstream receptor for long-chain acylcarnitines has not been definitively identified, some studies suggest that the signaling may be independent of Toll-like receptors (TLR) 2 and 4.[3]

Below is a diagram illustrating the proposed pro-inflammatory signaling pathway activated by long-chain acylcarnitines.

Proinflammatory_Signaling_of_Acylcarnitines cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Unknown Receptor MyD88 MyD88 Receptor->MyD88 Activation LC_Acylcarnitine This compound LC_Acylcarnitine->Receptor MAPKKK MAPKKK MyD88->MAPKKK Activation MAPKK MAP2K (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (JNK/ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) Transcription_Factors->Inflammatory_Genes Transcription

Figure 1: Proposed pro-inflammatory signaling pathway of long-chain acylcarnitines.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound is outlined below. This workflow is applicable to both the oleoyl chloride and N-acyl imidazole methods, with variations in the specific reaction and initial purification steps.

Synthesis_Workflow Start Starting Materials ((Rac)-Carnitine, Oleoyl Derivative) Reaction Esterification Reaction Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Initial Workup / Solvent Removal Monitoring->Workup Reaction Complete Purification1 Anion Exchange Chromatography (to obtain inner salt) Workup->Purification1 Purification2 Column Chromatography (removal of impurities) Purification1->Purification2 Isolation Product Isolation and Drying Purification2->Isolation Analysis Characterization (NMR, MS, etc.) Isolation->Analysis Final_Product This compound Analysis->Final_Product

Figure 2: General workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound. The detailed protocols and compiled data serve as a foundational resource for researchers working with this important long-chain acylcarnitine. Further experimental investigation is warranted to fully characterize the physical properties of the racemic mixture and to further elucidate the intricacies of its role in cellular signaling pathways. The provided information aims to facilitate future research and development efforts involving this compound.

References

An In-depth Technical Guide on Oleoylcarnitine and its Function in Mitochondrial Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of oleoylcarnitine's pivotal role in mitochondrial beta-oxidation. It details the biochemical pathways, enzymatic kinetics, and regulatory mechanisms governing the transport and metabolism of oleic acid, a prevalent long-chain fatty acid. This document also offers detailed experimental protocols for the accurate measurement of fatty acid oxidation and related metabolites, intended to serve as a valuable resource for researchers in metabolic diseases and drug development.

The Role of Oleoylcarnitine in Cellular Energy Metabolism

Oleoylcarnitine is an ester derivative of L-carnitine and oleic acid, a monounsaturated omega-9 fatty acid. Its primary function is to facilitate the transport of oleic acid from the cytoplasm into the mitochondrial matrix, where beta-oxidation occurs.[1] This transport is essential because the inner mitochondrial membrane is impermeable to long-chain fatty acids like oleic acid.[2] The process, known as the carnitine shuttle, is a critical rate-limiting step in the overall process of long-chain fatty acid oxidation and is fundamental for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[3][4]

The Carnitine Shuttle: Transport of Oleoylcarnitine into the Mitochondria

The transport of oleoyl-CoA into the mitochondrial matrix is a multi-step process facilitated by the carnitine shuttle system, which involves three key enzymes: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).

Step 1: Activation of Oleic Acid

In the cytoplasm, long-chain fatty acids such as oleic acid are first activated to their coenzyme A (CoA) esters by long-chain acyl-CoA synthetases (ACSL). This reaction requires ATP.

Step 2: Formation of Oleoylcarnitine by CPT1

The resulting oleoyl-CoA is then converted to oleoylcarnitine by CPT1, an enzyme located on the outer mitochondrial membrane.[5] This is a key regulatory point in fatty acid oxidation. CPT1 activity is inhibited by malonyl-CoA, a key intermediate in fatty acid synthesis, thus preventing futile cycling of fatty acid synthesis and degradation.[6]

Step 3: Translocation across the Inner Mitochondrial Membrane by CACT

Oleoylcarnitine is transported across the inner mitochondrial membrane into the matrix by CACT in exchange for a molecule of free carnitine.[7][8]

Step 4: Conversion back to Oleoyl-CoA by CPT2

Once inside the mitochondrial matrix, CPT2, located on the inner mitochondrial membrane, converts oleoylcarnitine back to oleoyl-CoA and releases free carnitine.[4] The regenerated oleoyl-CoA is now available for beta-oxidation.

Carnitine shuttle for oleoylcarnitine transport.

Mitochondrial Beta-Oxidation of Oleoyl-CoA

Once oleoyl-CoA is formed in the mitochondrial matrix, it undergoes beta-oxidation, a cyclical four-step process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.[6][9]

The four steps of beta-oxidation are:

  • Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond between the α and β carbons and producing FADH2.

  • Hydration by enoyl-CoA hydratase, which adds a hydroxyl group to the β-carbon.

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, which oxidizes the hydroxyl group to a keto group and produces NADH.

  • Thiolysis by β-ketothiolase, where the bond between the α and β carbons is cleaved by another CoA molecule, releasing acetyl-CoA and an acyl-CoA molecule that is two carbons shorter.

This cycle repeats until the entire fatty acid chain is converted to acetyl-CoA. The acetyl-CoA then enters the citric acid cycle for further oxidation and ATP production. For oleic acid, which is an 18-carbon monounsaturated fatty acid, the process requires an additional isomerase enzyme to handle the double bond.[10]

Beta_Oxidation Oleoyl-CoA (C18:1) Oleoyl-CoA (C18:1) Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Oleoyl-CoA (C18:1)->Acyl-CoA Dehydrogenase FAD -> FADH2 Enoyl-CoA (C18:1) Enoyl-CoA (C18:1) Enoyl-CoA Hydratase Enoyl-CoA Hydratase Enoyl-CoA (C18:1)->Enoyl-CoA Hydratase H2O Isomerase Isomerase Enoyl-CoA (C18:1)->Isomerase cis to trans 3-Hydroxyacyl-CoA (C18:1) 3-Hydroxyacyl-CoA (C18:1) 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA (C18:1)->3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH 3-Ketoacyl-CoA (C18:1) 3-Ketoacyl-CoA (C18:1) Beta-Ketothiolase Beta-Ketothiolase 3-Ketoacyl-CoA (C18:1)->Beta-Ketothiolase CoA Myristoyl-CoA (C16:1) + Acetyl-CoA Myristoyl-CoA (C16:1) + Acetyl-CoA Acyl-CoA Dehydrogenase->Enoyl-CoA (C18:1) Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA (C18:1) 3-Hydroxyacyl-CoA Dehydrogenase->3-Ketoacyl-CoA (C18:1) Beta-Ketothiolase->Myristoyl-CoA (C16:1) + Acetyl-CoA Isomerase->Enoyl-CoA Hydratase

Mitochondrial beta-oxidation of oleoyl-CoA.

Quantitative Data

The following tables summarize key quantitative data related to oleoylcarnitine and mitochondrial beta-oxidation.

Table 1: Typical Concentrations for In Vitro Fatty Acid Oxidation Assays

ComponentConcentrationReference
Oleate-BSA conjugate150 µM[3]
L-Carnitine0.5 mM[3]
Palmitoyl-carnitine15 µM[11]
Malate5 mM[11]

Table 2: Carnitine Concentrations in Human Tissues

TissueTotal Carnitine (mmol/g DNA)Free Carnitine (µmol/g NCP)Reference
Liver (Male)0.29 ± 0.063.7 ± 1.0[12]
Liver (Female)0.22 ± 0.082.9 ± 1.0[12]
Abdominal Muscle (Male)-20.6 ± 6.7[12]
Abdominal Muscle (Female)-17.9 ± 5.0[12]
NCP: Noncollagen protein

Experimental Protocols

Isolation of Mitochondria from Rodent Liver

This protocol describes the isolation of mitochondria from rat or mouse liver by differential centrifugation.

Materials:

  • Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

  • Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, pH 7.4.

  • BCA Protein Assay Kit.

Procedure:

  • Euthanize the animal and excise the liver.

  • Wash the liver with ice-cold Isolation Buffer I.

  • Mince the liver and homogenize in Isolation Buffer I using a Teflon pestle at 1,600 rpm.

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and wash the mitochondrial pellet by resuspending in 20 mL of Isolation Buffer I and centrifuging at 10,000 x g for 10 minutes at 4°C.

  • Repeat the wash step with Isolation Buffer II.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

  • Determine the protein concentration using a BCA assay.

Mitochondria_Isolation Start Start Excise_Liver Excise and wash liver Start->Excise_Liver Homogenize Homogenize in Buffer I Excise_Liver->Homogenize Centrifuge_1 Centrifuge at 700 x g, 10 min Homogenize->Centrifuge_1 Collect_Supernatant_1 Collect supernatant Centrifuge_1->Collect_Supernatant_1 Discard_Pellet_1 Discard pellet (nuclei, debris) Centrifuge_1->Discard_Pellet_1 Centrifuge_2 Centrifuge at 14,000 x g, 10 min Collect_Supernatant_1->Centrifuge_2 Collect_Pellet_2 Collect pellet (mitochondria) Centrifuge_2->Collect_Pellet_2 Discard_Supernatant_2 Discard supernatant Centrifuge_2->Discard_Supernatant_2 Wash_1 Wash with Buffer I, centrifuge at 10,000 x g Collect_Pellet_2->Wash_1 Wash_2 Wash with Buffer II, centrifuge at 10,000 x g Wash_1->Wash_2 Resuspend Resuspend mitochondrial pellet Wash_2->Resuspend Protein_Assay Determine protein concentration Resuspend->Protein_Assay End End Protein_Assay->End

Workflow for mitochondrial isolation.
Measurement of Fatty Acid Oxidation using a Seahorse XF Analyzer

This protocol outlines the measurement of fatty acid oxidation (FAO) in cultured cells using an Agilent Seahorse XF Analyzer.[13][14][15]

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • L-Carnitine

  • Oleate-BSA Substrate

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Etomoxir (B15894) (CPT1 inhibitor)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Assay Medium Preparation: Prepare FAO assay medium by supplementing Seahorse XF Base Medium with L-carnitine and the oleate-BSA substrate.

  • Cell Incubation: One hour before the assay, wash the cells with the prepared assay medium and replace it with fresh assay medium. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge.

  • Assay Execution:

    • Place the cell culture plate in the Seahorse XF Analyzer.

    • Measure the basal oxygen consumption rate (OCR).

    • Inject inhibitors/stimulators sequentially:

      • Etomoxir (to inhibit FAO) or vehicle control.

      • Oligomycin (to inhibit ATP synthase).

      • FCCP (to uncouple the mitochondrial membrane and induce maximal respiration).

      • Rotenone/Antimycin A (to inhibit Complex I and III, shutting down mitochondrial respiration).

  • Data Analysis: The Seahorse XF software calculates OCR in real-time. The decrease in OCR after the injection of etomoxir indicates the rate of FAO.

Seahorse_FAO_Assay Start Start Seed_Cells Seed cells in XF plate Start->Seed_Cells Hydrate_Cartridge Hydrate sensor cartridge Start->Hydrate_Cartridge Prepare_Medium Prepare FAO assay medium Seed_Cells->Prepare_Medium Calibrate_Analyzer Calibrate Seahorse XF Analyzer Hydrate_Cartridge->Calibrate_Analyzer Incubate_Cells Incubate cells in assay medium Prepare_Medium->Incubate_Cells Incubate_Cells->Calibrate_Analyzer Measure_Basal_OCR Measure basal OCR Calibrate_Analyzer->Measure_Basal_OCR Inject_Etomoxir Inject Etomoxir/Vehicle Measure_Basal_OCR->Inject_Etomoxir Inject_Oligomycin Inject Oligomycin Inject_Etomoxir->Inject_Oligomycin Inject_FCCP Inject FCCP Inject_Oligomycin->Inject_FCCP Inject_Rot_AA Inject Rotenone/Antimycin A Inject_FCCP->Inject_Rot_AA Analyze_Data Analyze OCR data Inject_Rot_AA->Analyze_Data End End Analyze_Data->End

Seahorse XF fatty acid oxidation assay workflow.
Quantification of Oleoylcarnitine by LC-MS/MS

This protocol provides a general workflow for the quantification of oleoylcarnitine in plasma or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]

Materials:

  • Acetonitrile (B52724)

  • Formic Acid

  • Internal Standard (e.g., deuterated oleoylcarnitine)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • HILIC or C18 column

Procedure:

  • Sample Preparation:

    • To a plasma or tissue homogenate sample, add an internal standard.

    • Precipitate proteins by adding cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • LC Separation:

    • Inject the sample onto an appropriate LC column (e.g., HILIC for polar analytes or C18 for reversed-phase).

    • Use a gradient elution with a mobile phase typically consisting of water and acetonitrile with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • MS/MS Detection:

    • Use an ESI source in positive ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transition for oleoylcarnitine and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of oleoylcarnitine.

    • Quantify the amount of oleoylcarnitine in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Oleoylcarnitine in Health and Disease

Alterations in the levels of oleoylcarnitine and other acylcarnitines can be indicative of metabolic dysfunction. Elevated levels of long-chain acylcarnitines, including oleoylcarnitine, are often observed in conditions such as obesity, type 2 diabetes, and cardiovascular disease. This accumulation may reflect a mismatch between fatty acid uptake and oxidation, leading to incomplete beta-oxidation and mitochondrial stress. Therefore, the profiling of acylcarnitines, including oleoylcarnitine, is a valuable tool in the diagnosis and monitoring of metabolic diseases.

References

(Rac)-Oleoylcarnitine as an intermediate in cellular energy production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Oleoylcarnitine, an ester of carnitine and oleic acid, is a pivotal intermediate in cellular energy metabolism. Its primary role lies in the transport of long-chain fatty acids, such as oleic acid, from the cytoplasm into the mitochondrial matrix, a critical step for their subsequent β-oxidation and the generation of ATP. This process, known as the carnitine shuttle, is fundamental for energy homeostasis, particularly in tissues with high energy demands like heart and skeletal muscle. Dysregulation of oleoylcarnitine metabolism has been implicated in various metabolic disorders, including insulin (B600854) resistance and cardiovascular disease, making it a molecule of significant interest for both basic research and therapeutic development. This guide provides a comprehensive overview of the core biochemistry of this compound, detailed experimental protocols for its study, and a summary of its role in cellular signaling.

The Role of Oleoylcarnitine in Fatty Acid Oxidation

The cellular utilization of long-chain fatty acids for energy production is a multi-step process that begins with their activation in the cytoplasm and culminates in their oxidation within the mitochondria. Due to the impermeability of the inner mitochondrial membrane to long-chain acyl-CoAs, a specialized transport system, the carnitine shuttle, is required. Oleoylcarnitine is a key intermediate in this shuttle.

The process can be broken down into the following key steps:

  • Activation of Oleic Acid: In the cytoplasm, oleic acid is first activated to its coenzyme A (CoA) ester, oleoyl-CoA, by the enzyme long-chain acyl-CoA synthetase (ACS). This reaction requires ATP.

  • Formation of Oleoylcarnitine: At the outer mitochondrial membrane, the enzyme Carnitine Palmitoyltransferase 1 (CPT1) catalyzes the transesterification of the oleoyl (B10858665) group from oleoyl-CoA to L-carnitine, forming oleoylcarnitine and releasing free CoA.[1][2][3] This is a rate-limiting step in fatty acid oxidation.[2][4]

  • Translocation across the Inner Mitochondrial Membrane: Oleoylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20, in exchange for a molecule of free carnitine.[1][2][5]

  • Conversion back to Oleoyl-CoA: Once inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, converts oleoylcarnitine back to oleoyl-CoA, releasing free carnitine.[1][2]

  • β-Oxidation: The regenerated oleoyl-CoA is now available to enter the β-oxidation spiral, a series of enzymatic reactions that sequentially cleave two-carbon units in the form of acetyl-CoA. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to produce NADH and FADH2, which in turn fuel the electron transport chain and oxidative phosphorylation to generate large quantities of ATP.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and processes involved in oleoylcarnitine metabolism.

Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase 1 (CPT1)

SubstrateEnzyme SourceKmVmaxInhibitorIC50Reference
Palmitoyl-CoARat Heart Mitochondria--Perhexiline (B1211775)77 µmol/L[6]
Palmitoyl-CoARat Liver Mitochondria--Perhexiline148 µmol/L[6]
Palmitoyl-CoARat Heart Mitochondria--Amiodarone (B1667116)228 µmol/L[6]
CarnitineRat Liver CPT1A75.6 µM (in the absence of malonyl-CoA)-Malonyl-CoA-[7]
CarnitineRat Liver CPT1A80.9 µM (at 10 µM malonyl-CoA)-Malonyl-CoA-[7]
CarnitineRat Liver CPT1A102.9 µM (at 50 µM malonyl-CoA)-Malonyl-CoA-[7]
Palmitoyl-CoARat Heart IFM (Aged)Diminished by 49%Diminished by 60%--[8]

Table 2: Quantification of Acylcarnitines in Biological Samples

AnalyteMatrixLLOQReference
L-CarnitineRat Plasma1:1,000,000 dilution of standard[9]
AcetylcarnitineRat Plasma1:1,000,000 dilution of standard[9]
OctanoylcarnitineRat Plasma1:1,000,000 dilution of standard[9]
MyristoylcarnitineRat Plasma1:1,000,000 dilution of standard[9]

Experimental Protocols

Measurement of CPT1-Mediated Mitochondrial Respiration

This protocol is adapted for use with a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in response to long-chain fatty acids, providing an indirect measure of CPT1 activity.[4][10][11]

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF96 or XF24 cell culture microplates

  • Seahorse XF Calibrant

  • Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.

  • Substrates: Palmitoyl-CoA, L-Carnitine, ADP, Malate

  • Inhibitors: Etomoxir (CPT1 inhibitor), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

  • Permeabilizing agent: Digitonin or Saponin

Procedure:

  • Cell Culture and Plating: Plate cells at an appropriate density in a Seahorse XF microplate and allow them to adhere.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.[10]

  • Cell Permeabilization:

    • Wash cells with MAS.

    • Add MAS containing the permeabilizing agent (e.g., 10-50 µg/mL digitonin) and incubate for a short period (e.g., 5-10 minutes) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

    • Wash away the permeabilizing agent with MAS.

  • Seahorse XF Assay:

    • Place the cell plate in the Seahorse XF Analyzer.

    • Equilibrate the system.

    • Inject substrates and inhibitors sequentially to measure different respiratory states:

      • Port A: Palmitoyl-CoA and L-Carnitine to initiate fatty acid oxidation. Malate should also be included to provide a source of oxaloacetate for the TCA cycle.

      • Port B: ADP to stimulate state 3 respiration (ATP synthesis).

      • Port C: Etomoxir to confirm that the observed respiration is CPT1-dependent.

      • Port D: Rotenone and Antimycin A to inhibit mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: Analyze the OCR data to determine the rates of basal respiration, ATP-linked respiration, and maximal respiration driven by fatty acid oxidation. The etomoxir-sensitive portion of the OCR represents CPT1-mediated respiration.

Quantification of Oleoylcarnitine by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of oleoylcarnitine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][12][13][14]

Materials:

  • LC-MS/MS system (e.g., SCIEX 7500 system or equivalent)[9]

  • Reversed-phase C18 column (e.g., Phenomenex Kinetex C18)[9]

  • Mobile phases:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Internal standard: Deuterated oleoylcarnitine (e.g., d3-oleoylcarnitine)

  • Extraction solvent: 80:20 Methanol:Water[9]

  • Biological samples (e.g., plasma, tissue homogenate)

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To a known volume or weight of the sample, add a known amount of the internal standard.

    • Add cold extraction solvent.

    • Vortex thoroughly to precipitate proteins and extract metabolites.

    • Centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C.[9]

    • Transfer the supernatant to a new tube for analysis.

  • LC Separation:

    • Inject the extracted sample onto the C18 column.

    • Use a gradient elution with mobile phases A and B to separate oleoylcarnitine from other sample components. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute more hydrophobic compounds.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

    • Define the specific precursor-to-product ion transitions for both oleoylcarnitine and its deuterated internal standard. For oleoylcarnitine (C18:1), a common transition is m/z 426.4 -> 85.1.

  • Quantification:

    • Create a calibration curve using known concentrations of oleoylcarnitine standards.

    • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

    • Determine the concentration of oleoylcarnitine in the samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Logical Relationships

The Carnitine Shuttle and Fatty Acid β-Oxidation

The following diagram illustrates the central role of oleoylcarnitine in the transport of oleic acid into the mitochondria for β-oxidation.

CarnitineShuttle cluster_cytoplasm Cytoplasm cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix OleicAcid Oleic Acid OleoylCoA Oleoyl-CoA OleicAcid->OleoylCoA ACS Oleoylcarnitine_cyto Oleoylcarnitine OleoylCoA->Oleoylcarnitine_cyto CPT1 CoA_cyto CoA OleoylCoA->CoA_cyto Carnitine_cyto L-Carnitine Carnitine_cyto->Oleoylcarnitine_cyto CACT CACT Oleoylcarnitine_cyto->CACT Transport OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane CACT->Carnitine_cyto Oleoylcarnitine_matrix Oleoylcarnitine CACT->Oleoylcarnitine_matrix OleoylCoA_matrix Oleoyl-CoA Oleoylcarnitine_matrix->OleoylCoA_matrix CPT2 Carnitine_matrix L-Carnitine Carnitine_matrix->CACT Exchange Carnitine_matrix->Oleoylcarnitine_matrix CoA_matrix CoA OleoylCoA_matrix->CoA_matrix BetaOxidation β-Oxidation OleoylCoA_matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP

Caption: The Carnitine Shuttle for Oleic Acid Transport.

Experimental Workflow for LC-MS/MS Quantification of Oleoylcarnitine

This diagram outlines the key steps involved in the quantitative analysis of oleoylcarnitine from a biological sample using LC-MS/MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard (d3-Oleoylcarnitine) Sample->Spike Extract Protein Precipitation & Metabolite Extraction (Methanol/Water) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC Liquid Chromatography (C18 Column Separation) Injection->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification Result Oleoylcarnitine Concentration Quantification->Result

Caption: LC-MS/MS Quantification Workflow.

Oleoylcarnitine and Insulin Resistance Signaling

Elevated levels of long-chain acylcarnitines, including oleoylcarnitine, are associated with insulin resistance.[15][16] The proposed mechanism involves the incomplete oxidation of fatty acids, leading to an accumulation of metabolic intermediates that can interfere with insulin signaling pathways.

InsulinResistance cluster_cell Insulin-Sensitive Cell (e.g., Myocyte) cluster_mito Mitochondrion Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation Akt Akt PI3K->Akt Activation GLUT4 GLUT4 Translocation Akt->GLUT4 Stimulation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Oleoylcarnitine Increased Oleoylcarnitine IncompleteOx Incomplete β-Oxidation Oleoylcarnitine->IncompleteOx Metabolites Accumulation of Metabolic Intermediates IncompleteOx->Metabolites Metabolites->IRS1 Inhibition of Phosphorylation

References

The Physiological Significance of Oleoylcarnitine in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylcarnitine (C18:1) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is formed when oleic acid is esterified to L-carnitine, a process that facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production. While essential for normal fatty acid metabolism, accumulating evidence suggests that elevated levels of oleoylcarnitine and other long-chain acylcarnitines are associated with various metabolic pathologies, including insulin (B600854) resistance, cardiovascular disease, and inflammation. This technical guide provides an in-depth overview of the physiological significance of oleoylcarnitine, with a focus on its role in metabolic pathways, associated disease states, and the experimental methodologies used for its study.

Core Metabolic Function: The Carnitine Shuttle

The primary physiological role of oleoylcarnitine is intrinsically linked to the carnitine shuttle, a vital transport system for fatty acid oxidation. Long-chain fatty acids like oleic acid are first activated to their acyl-CoA esters in the cytoplasm. However, the inner mitochondrial membrane is impermeable to these long-chain acyl-CoAs. The carnitine shuttle overcomes this barrier through a series of enzymatic steps, enabling the entry of fatty acids into the mitochondrial matrix for β-oxidation.

CarnitineShuttle cytoplasm Cytoplasm ims Intermembrane Space matrix Mitochondrial Matrix OleoylCoA_cyto Oleoyl-CoA CPT1 CPT1 OleoylCoA_cyto->CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 Oleoylcarnitine_ims Oleoylcarnitine CPT1->Oleoylcarnitine_ims CoA CACT CACT Oleoylcarnitine_ims->CACT Oleoylcarnitine_matrix Oleoylcarnitine CACT->Oleoylcarnitine_matrix CPT2 CPT2 Oleoylcarnitine_matrix->CPT2 CoA_matrix CoA CoA_matrix->CPT2 OleoylCoA_matrix Oleoyl-CoA CPT2->OleoylCoA_matrix Carnitine_matrix L-Carnitine CPT2->Carnitine_matrix CoA BetaOxidation β-Oxidation OleoylCoA_matrix->BetaOxidation Carnitine_matrix->CACT

Figure 1: The Carnitine Shuttle Pathway.

Oleoylcarnitine in Metabolic Disease

Under conditions of metabolic stress, such as obesity and type 2 diabetes, there can be an imbalance between fatty acid uptake and mitochondrial oxidative capacity. This leads to the incomplete β-oxidation of fatty acids and an accumulation of various acylcarnitine species, including oleoylcarnitine. Elevated circulating levels of oleoylcarnitine have been identified as a biomarker for several metabolic disorders.

Association with Cardiovascular Disease (CVD)

Several studies have linked elevated plasma levels of long-chain acylcarnitines, including oleoylcarnitine, with an increased risk of cardiovascular events.[1]

AcylcarnitineAssociated ConditionPatient PopulationKey Finding
Oleoylcarnitine (C18:1)Cardiovascular eventsElderly with previous history of CADPredictor of cardiovascular events.[1]
Oleoylcarnitine (C18:1)Coronary Artery Disease (CAD)Male CAD patientsSignificantly lower plasma concentrations in CAD patients.[2]
Oleoylcarnitine (C18:1)Acute Coronary Syndrome (ACS)Patients with ACS vs. Chronic Coronary Syndrome (CCS)Lower median values in ACS compared to CCS patients (p = 0.011).[3]
Role in Insulin Resistance

Elevated levels of long-chain acylcarnitines are strongly associated with insulin resistance.[4][5] While direct quantitative data for oleoylcarnitine's effect on insulin sensitivity is limited, studies on other long-chain acylcarnitines provide valuable insights. It is hypothesized that the accumulation of these metabolites in insulin-sensitive tissues like skeletal muscle can impair insulin signaling.

AcylcarnitineCell/Tissue ModelConcentrationEffect on Insulin Signaling/Glucose Uptake
Palmitoylcarnitine (C16:0)C2C12 myotubes5-10 µmol/LSignificantly decreased insulin-stimulated Akt (Ser473) phosphorylation.[6]
Myristoylcarnitine (C14:0)C2C12 myotubes5-10 µmol/LSignificantly decreased insulin-stimulated Akt (Ser473) phosphorylation.[6]
C10 & C12-carnitine3T3-L1 adipocytes100 µMBlunted insulin-stimulated glucose uptake.[1]
Pro-inflammatory Signaling

Long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways, contributing to the chronic low-grade inflammation characteristic of metabolic syndrome.[7] This inflammatory response is thought to be mediated, at least in part, through pattern recognition receptors (PRRs) and downstream signaling cascades.

InflammatorySignaling Oleoylcarnitine Oleoylcarnitine (and other LCACs) TLR4 TLR4 (?) Oleoylcarnitine->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits MAPK_cascade MAPK Cascade MyD88->MAPK_cascade NFkB NF-κB MyD88->NFkB Activates JNK JNK MAPK_cascade->JNK Activates ERK ERK MAPK_cascade->ERK Activates Inflammation Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) JNK->Inflammation Phosphorylates transcription factors ERK->Inflammation Phosphorylates transcription factors NFkB->Inflammation Translocates to nucleus, activates transcription

Figure 2: Proposed Pro-inflammatory Signaling by LCACs.
AcylcarnitineCell ModelConcentrationPro-inflammatory Effect
Myristoyl-l-carnitine (C14:0)RAW 264.7 macrophages5–25 μMDose-dependent stimulation of pro-inflammatory cytokine expression and secretion.[7]
Myristoyl-l-carnitine (C14:0)RAW 264.7 macrophages25 μMInduced phosphorylation of JNK and ERK.[7]

Experimental Protocols

Quantification of Oleoylcarnitine in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of oleoylcarnitine. Specific parameters should be optimized for the instrument and column used.

a. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., d3-oleoylcarnitine).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 10 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to high percentage of mobile phase B over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) for oleoylcarnitine and its internal standard. The precursor ion will be the molecular mass of oleoylcarnitine, and the product ion will be a characteristic fragment (typically m/z 85).

LCMS_Workflow start Plasma Sample step1 Add Internal Standard start->step1 step2 Protein Precipitation (Acetonitrile) step1->step2 step3 Centrifugation step2->step3 step4 Supernatant Transfer & Evaporation step3->step4 step5 Reconstitution step4->step5 step6 LC-MS/MS Analysis step5->step6 end Quantification of Oleoylcarnitine step6->end

Figure 3: LC-MS/MS Sample Preparation Workflow.
In Vitro Glucose Uptake Assay in C2C12 Myotubes

This protocol outlines a method to assess the effect of oleoylcarnitine on insulin-stimulated glucose uptake.

  • Cell Culture and Differentiation: Seed C2C12 myoblasts in 24-well plates and grow to confluence. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Oleoylcarnitine Treatment: Treat differentiated myotubes with varying concentrations of oleoylcarnitine (e.g., 5, 10, 25 µM) or vehicle control for 18-24 hours.

  • Serum and Glucose Starvation: Wash the cells with PBS and incubate in serum-free, glucose-free DMEM for 2-3 hours.

  • Insulin Stimulation: Treat the cells with or without 100 nM insulin for 20-30 minutes.

  • Glucose Uptake: Add a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to a final concentration of 50-100 µM and incubate for 30-60 minutes.

  • Measurement: Wash the cells with ice-cold PBS to stop the uptake. Lyse the cells and measure the fluorescence of the cell lysate using a plate reader. Normalize the fluorescence to the total protein content of each well.

Measurement of IL-6 Secretion from RAW 264.7 Macrophages

This protocol details how to measure the inflammatory response of macrophages to oleoylcarnitine.

  • Cell Culture: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.

  • Oleoylcarnitine Treatment: Replace the medium with fresh medium containing various concentrations of oleoylcarnitine (e.g., 5, 10, 25 µM) or vehicle control. A positive control, such as lipopolysaccharide (LPS, 100 ng/mL), should be included.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cell debris.

  • ELISA: Measure the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Western Blot for JNK Phosphorylation

This protocol is for assessing the activation of the JNK signaling pathway.

  • Cell Treatment and Lysis: Treat cells (e.g., RAW 264.7 macrophages) with oleoylcarnitine for various time points. Wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated JNK (p-JNK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total JNK to normalize for protein loading.

Conclusion

Oleoylcarnitine is a key metabolite in fatty acid metabolism, and its dysregulation is increasingly recognized as a hallmark of metabolic diseases. Elevated levels of oleoylcarnitine are associated with cardiovascular disease, insulin resistance, and inflammation. While much of the detailed mechanistic work has been performed with other long-chain acylcarnitines, the findings strongly suggest that oleoylcarnitine contributes to metabolic dysfunction through the impairment of insulin signaling and the activation of pro-inflammatory pathways. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the precise roles of oleoylcarnitine in these processes and to explore its potential as a therapeutic target. Further research is warranted to delineate the specific signaling events initiated by oleoylcarnitine and to validate its role in the pathogenesis of metabolic diseases in various preclinical and clinical settings.

References

The Role of Oleoylcarnitine in the Carnitine Shuttle Mechanism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carnitine shuttle is a critical metabolic pathway responsible for the translocation of long-chain fatty acids from the cytosol into the mitochondrial matrix for subsequent β-oxidation and energy production. This intricate process is mediated by a series of enzymes and transport proteins, with oleoylcarnitine, an ester of oleic acid and carnitine, playing a pivotal role as a transportable form of this key monounsaturated fatty acid. This technical guide provides an in-depth examination of the function of oleoylcarnitine within the carnitine shuttle, detailing the enzymatic reactions, transport kinetics, and regulatory mechanisms. Furthermore, this document outlines comprehensive experimental protocols for the assessment of carnitine shuttle components and the quantification of oleoylcarnitine. Finally, we explore the emerging role of long-chain acylcarnitines, such as oleoylcarnitine, in cellular signaling, particularly in the context of inflammatory pathways.

Introduction to the Carnitine Shuttle

The inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs). The carnitine shuttle system is the essential transport mechanism that overcomes this barrier, enabling the entry of LCFAs into the mitochondrial matrix where the enzymes of β-oxidation reside. This process involves three key components: carnitine palmitoyltransferase I (CPT1) located on the outer mitochondrial membrane, carnitine-acylcarnitine translocase (CACT) embedded in the inner mitochondrial membrane, and carnitine palmitoyltransferase II (CPT2) on the matrix side of the inner mitochondrial membrane.[1][2][3]

Oleic acid (C18:1), a highly abundant monounsaturated fatty acid, is a major substrate for cellular energy metabolism. Prior to its entry into the mitochondria, it must be activated to oleoyl-CoA in the cytosol. Oleoyl-CoA is then converted to oleoylcarnitine to facilitate its transport across the inner mitochondrial membrane.

The Core Mechanism: The Journey of Oleoylcarnitine

The transport of oleic acid into the mitochondrial matrix via the carnitine shuttle can be dissected into four distinct steps:

  • Esterification by Carnitine Palmitoyltransferase I (CPT1): In the cytosol, long-chain fatty acyl-CoAs, including oleoyl-CoA, are esterified to L-carnitine, a reaction catalyzed by CPT1. This enzymatic step is the rate-limiting step of fatty acid oxidation.[1][4] The product of this reaction is oleoylcarnitine and free coenzyme A. There are three isoforms of CPT1 (CPT1A, CPT1B, and CPT1C) with distinct tissue distributions and regulatory properties.[5]

  • Translocation across the Inner Mitochondrial Membrane by Carnitine-Acylcarnitine Translocase (CACT): Oleoylcarnitine is then transported across the inner mitochondrial membrane in exchange for a molecule of free carnitine from the mitochondrial matrix.[6][7] This antiport mechanism is mediated by the carrier protein CACT, also known as SLC25A20.[8]

  • Re-esterification by Carnitine Palmitoyltransferase II (CPT2): Once inside the mitochondrial matrix, the acyl group from oleoylcarnitine is transferred back to coenzyme A, reforming oleoyl-CoA and releasing free carnitine. This reaction is catalyzed by CPT2.[2][3]

  • Entry into β-Oxidation: The regenerated oleoyl-CoA is now available to enter the β-oxidation spiral, generating acetyl-CoA, NADH, and FADH2 for ATP production through the Krebs cycle and oxidative phosphorylation. The liberated carnitine is transported back to the cytosol by CACT to participate in another round of fatty acid transport.

A Prepare Incubation Mixture B Add Mitochondrial Suspension A->B C Incubate at 37°C B->C D Stop Reaction with HClO4 C->D E Centrifuge D->E F Collect Supernatant E->F G Scintillation Counting F->G H Calculate CPT1 Activity G->H A Sample + Internal Standard B Protein Precipitation A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F LC-MS/MS Analysis E->F G Quantification F->G Oleoylcarnitine Oleoylcarnitine TLR4 Toll-like Receptor 4 (TLR4) Oleoylcarnitine->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK Cascade MAPK Cascade MyD88->MAPK Cascade JNK JNK MAPK Cascade->JNK ERK ERK MAPK Cascade->ERK NF-kB NF-κB JNK->NF-kB ERK->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines

References

(Rac)-Oleoylcarnitine: A Technical Guide to its Racemic Nature, Separation, and Differential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Oleoylcarnitine, the racemic mixture of the oleic acid ester of carnitine, stands as a molecule of significant interest in metabolic research and drug development. As an acylcarnitine, it is fundamentally involved in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. The carnitine shuttle, of which oleoylcarnitine is an intermediate, is a critical control point for cellular energy metabolism. However, the therapeutic and pathophysiological implications of this compound are complicated by its chiral nature. The presence of two enantiomers, (R)- and (S)-oleoylcarnitine, necessitates a deeper understanding of their distinct biological activities, as they are not biologically equivalent. This technical guide provides an in-depth exploration of the racemic nature of oleoylcarnitine, methodologies for the separation and synthesis of its enantiomers, and a review of their differential effects on key signaling pathways.

The Racemic Nature of Oleoylcarnitine

The chirality of oleoylcarnitine arises from the stereocenter at the C3 position of the carnitine backbone. The naturally occurring, biologically active enantiomer is (R)-oleoylcarnitine, which is synthesized from (R)-carnitine (also referred to as L-carnitine).[1] The (S)-enantiomer, derived from (S)-carnitine (or D-carnitine), is considered a xenobiotic and can exhibit competitive inhibitory effects on enzymes involved in fatty acid metabolism.[1]

The differential roles of these enantiomers are of paramount importance. While (R)-oleoylcarnitine is a substrate for carnitine acylcarnitine translocase (CACT) and carnitine palmitoyltransferase II (CPT II), facilitating energy production, the (S)-enantiomer can interfere with these processes. This interference can lead to a depletion of the biologically active (R)-carnitine pool and potentially contribute to cellular dysfunction. Therefore, the study of this compound requires the separation and individual characterization of its constituent enantiomers to accurately interpret its biological effects.

Separation and Synthesis of Oleoylcarnitine Enantiomers

The distinct biological activities of the (R) and (S) enantiomers of oleoylcarnitine necessitate their separation for individual study. Furthermore, the ability to synthesize each enantiomer in a stereochemically pure form is crucial for in-depth biological and pharmacological investigations.

Enantiomeric Separation

The primary method for resolving the enantiomers of oleoylcarnitine is chiral High-Performance Liquid Chromatography (HPLC). This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral derivatizing agent.

Enantioselective Synthesis

The synthesis of individual oleoylcarnitine enantiomers is typically achieved by acylating an enantiomerically pure carnitine starting material. A common approach involves the use of an activated form of oleic acid, such as an acyl chloride or an N-acyl imidazole (B134444), which reacts with (R)- or (S)-carnitine to yield the desired enantiomer.

Differential Biological Activity and Signaling Pathways

The biological effects of oleoylcarnitine are multifaceted, extending beyond its role in fatty acid transport to the modulation of key signaling pathways implicated in inflammation and metabolic control. The chirality of oleoylcarnitine is a critical determinant of these activities.

Carnitine Palmitoyltransferase (CPT) Inhibition
GPR40/FFAR1 Signaling

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor for medium and long-chain fatty acids.[3][4] Activation of GPR40 in pancreatic β-cells by fatty acids potentiates glucose-stimulated insulin (B600854) secretion.[5] Given that oleic acid is a known GPR40 agonist, it is highly probable that (R)-oleoylcarnitine, by releasing oleic acid or acting directly on the receptor, can modulate this pathway. The GPR40 signaling cascade primarily proceeds through the Gαq subunit, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both culminating in enhanced insulin exocytosis.[3] Some GPR40 agonists have also been shown to signal through Gαs, leading to cAMP production.[6]

GPR40_Signaling_Pathway Oleoylcarnitine (R)-Oleoylcarnitine (or Oleic Acid) GPR40 GPR40/FFAR1 Oleoylcarnitine->GPR40 binds Gq Gαq GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Insulin_secretion Enhanced Insulin Secretion Ca_release->Insulin_secretion promotes PKC->Insulin_secretion promotes

GPR40/FFAR1 Signaling Pathway
Proinflammatory Signaling

Long-chain acylcarnitines have been shown to activate proinflammatory signaling pathways, particularly the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38. This activation can be dependent on the adaptor protein MyD88, which is a key component of the signaling machinery for Toll-like receptors (TLRs) and the IL-1 receptor.[7][8][9][10] While direct evidence for the differential effects of oleoylcarnitine enantiomers is limited, it is plausible that the accumulation of either enantiomer, particularly under conditions of metabolic stress, could contribute to a proinflammatory state.

Proinflammatory_Signaling_Pathway Acylcarnitine Long-Chain Acylcarnitines TLR Toll-like Receptor (TLR) Acylcarnitine->TLR activates MyD88 MyD88 TLR->MyD88 recruits IRAK IRAKs MyD88->IRAK recruits TRAF6 TRAF6 IRAK->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates MAPKK MAPKKs (MKK3/4/6/7) TAK1->MAPKK IKK IKK Complex TAK1->IKK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 Inflammation Pro-inflammatory Gene Expression JNK->Inflammation p38->Inflammation NFkB NF-κB IKK->NFkB activates NFkB->Inflammation

MyD88-Dependent Proinflammatory Signaling

Quantitative Data Summary

Direct quantitative data comparing the biological activities of (R)- and (S)-oleoylcarnitine are sparse in publicly available literature. The following tables summarize relevant data from studies on long-chain fatty acids and related acylcarnitines, which can serve as a proxy for understanding the potential differential effects of oleoylcarnitine enantiomers.

Table 1: GPR40/FFAR1 Activation by Long-Chain Fatty Acids

LigandCell LineAssayEC50 (µM)Reference
Oleic AcidGPR40-transfectedInsulin Secretion~5[4]
Linoleic AcidGPR40-transfectedCalcium Mobilization~7.5[4]
Palmitic AcidGPR40-transfectedCalcium Mobilization~10[4]
AM-1638 (synthetic agonist)COS-7 (hGPR40)IP Accumulation1.1[6]
AM-5262 (synthetic agonist)COS-7 (hGPR40)IP Accumulation0.6[6]

Table 2: CPT Inhibition by Acylcarnitine Analogues

InhibitorEnzymeSourceInhibition TypeKi / IC50Reference
D,L-PalmitoylcarnitineCPT IIHuman Muscle-~55% inhibition[2]
L-AminocarnitineCPT IHuman MuscleMixedKd = 3.8 mM[11]
L-AminocarnitineCPT IIHuman MuscleMixedKd = 21.3 µM[11]

Detailed Experimental Protocols

Protocol 1: Chiral Separation of Oleoylcarnitine Enantiomers by HPLC

This protocol describes a representative method for the analytical separation of (R)- and (S)-oleoylcarnitine using a chiral stationary phase.

Chiral_Separation_Workflow Sample_Prep Sample Preparation (e.g., plasma extraction) Injection HPLC Injection Sample_Prep->Injection Chiral_Column Chiral Stationary Phase (e.g., CHIROBIOTIC V) Injection->Chiral_Column Elution Isocratic or Gradient Elution Chiral_Column->Elution Detection Detection (e.g., MS/MS or ELSD) Elution->Detection Quantification Data Analysis and Quantification Detection->Quantification

Chiral HPLC Separation Workflow
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, and column oven.

    • Detector: Tandem mass spectrometer (MS/MS) for high sensitivity and specificity, or an Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Chiral Column: CHIROBIOTIC V (vancomycin-based CSP) or similar macrocyclic glycopeptide-based column.

    • Mobile Phase: A polar ionic mobile phase is often effective. For example, a mixture of methanol (B129727) and acetonitrile (B52724) with a small percentage of acetic acid and triethylamine (B128534) to improve peak shape and ionization. A typical starting point could be 80:20 (v/v) Methanol:Acetonitrile with 0.1% acetic acid and 0.05% triethylamine.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25-40 °C.

    • Injection Volume: 5-20 µL.

  • Sample Preparation:

    • For biological samples (e.g., plasma, tissue homogenates), a protein precipitation step with a cold organic solvent (e.g., acetonitrile or methanol) is required.

    • The supernatant is then evaporated to dryness and reconstituted in the mobile phase.

  • Detection (MS/MS):

    • Electrospray ionization (ESI) in positive ion mode.

    • Monitor the precursor-to-product ion transition for oleoylcarnitine.

  • Quantification:

    • Use stable isotope-labeled internal standards for accurate quantification.

    • Generate calibration curves using racemic and enantiomerically pure standards.

Protocol 2: Enantioselective Synthesis of (R)-Oleoylcarnitine

This protocol outlines a general procedure for the synthesis of (R)-oleoylcarnitine from (R)-carnitine and oleic acid.

Synthesis_Workflow Activate_OA Activation of Oleic Acid (e.g., with N,N'-carbonyldiimidazole) Reaction Reaction with (R)-Carnitine (as perchlorate (B79767) salt) Activate_OA->Reaction Purification Purification (e.g., Sep-Pak C18 cartridge) Reaction->Purification Characterization Characterization (NMR, MS, Chiral HPLC) Purification->Characterization

Enantioselective Synthesis Workflow
  • Materials:

    • Oleic acid

    • N,N'-carbonyldiimidazole (CDI)

    • (R)-Carnitine hydrochloride

    • Anhydrous solvents (e.g., dichloromethane, acetonitrile)

    • Purification materials (e.g., Sep-Pak C18 cartridges)

  • Procedure:

    • Activation of Oleic Acid: Dissolve oleic acid in anhydrous dichloromethane. Add CDI in a 1:1 molar ratio and stir at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours to form the N-oleoyl imidazole intermediate.

    • Preparation of (R)-Carnitine: Convert (R)-carnitine hydrochloride to its perchlorate salt or use a suitable base to neutralize the hydrochloride in situ.

    • Acylation: Add the (R)-carnitine solution to the N-oleoyl imidazole intermediate. The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40 °C) for several hours to overnight.

    • Purification: The reaction mixture is concentrated, and the crude product is purified using a reverse-phase solid-phase extraction cartridge (e.g., Sep-Pak C18). The cartridge is washed with water to remove unreacted carnitine, and the (R)-oleoylcarnitine is eluted with methanol or acetonitrile.

    • Characterization: The purity and identity of the final product are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The enantiomeric excess is determined by chiral HPLC analysis as described in Protocol 1.

Conclusion

This compound is a chiral molecule with two enantiomers that possess distinct biological properties. The naturally occurring (R)-enantiomer is a key intermediate in mitochondrial fatty acid oxidation, while the (S)-enantiomer can be inhibitory. Beyond their metabolic roles, long-chain acylcarnitines are emerging as important signaling molecules that can modulate pathways involved in inflammation and metabolic regulation, such as GPR40/FFAR1 and MyD88-dependent proinflammatory signaling. A thorough understanding of the racemic nature of oleoylcarnitine and the development of robust methods for the separation and synthesis of its individual enantiomers are critical for accurately elucidating its physiological and pathophysiological roles. Further research is needed to quantify the distinct effects of (R)- and (S)-oleoylcarnitine on various cellular targets to fully appreciate their potential as biomarkers and therapeutic targets in metabolic diseases.

References

The Impact of Oleoylcarnitine on Cell Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoylcarnitine, a long-chain acylcarnitine (LCAC), is an endogenous metabolite crucial for fatty acid transport and energy metabolism. Accumulating evidence suggests that fluctuations in LCAC concentrations, particularly oleoylcarnitine, can significantly impact the biophysical properties of cellular membranes, most notably membrane fluidity. This technical guide provides an in-depth analysis of the mechanisms by which oleoylcarnitine and its structural analogs modulate membrane fluidity, the experimental protocols used to quantify these changes, and the subsequent effects on downstream signaling pathways. By inserting its oleoyl (B10858665) chain into the lipid bilayer, oleoylcarnitine alters lipid packing and can influence the function of membrane-associated proteins and signaling platforms like lipid rafts. Understanding these interactions is critical for elucidating the role of oleoylcarnitine in cellular physiology and pathology, and for the development of novel therapeutics targeting membrane-dependent processes.

Introduction: The Role of Acylcarnitines at the Membrane Interface

Long-chain acylcarnitines are amphiphilic molecules, consisting of a hydrophilic carnitine headgroup and a long hydrophobic acyl chain. Their primary physiological role is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for β-oxidation.[1] However, under certain metabolic conditions, such as ischemia or metabolic disorders, LCACs can accumulate in the cytosol and interact with other cellular membranes.[2][3]

The insertion of LCACs into the lipid bilayer is primarily driven by hydrophobic interactions between the acyl chain and the membrane's core.[4] This process is favored for acylcarnitines with longer chain lengths (C12 or more), with the majority of molecules localizing to the outer leaflet of the membrane.[4] This integration is not benign; it can perturb the local lipid environment, altering key biophysical properties of the membrane, including fluidity, which is the primary focus of this guide.

Quantitative Analysis of Acylcarnitine-Induced Changes in Membrane Fluidity

Direct quantitative data on the effect of oleoylcarnitine on membrane fluidity is limited in the current literature. However, studies on structurally similar long-chain acylcarnitines, as well as the parent compound L-carnitine and its acetylated form, provide valuable insights. The primary techniques used to measure membrane fluidity are Fluorescence Anisotropy and Laurdan Generalized Polarization (GP).

Fluorescence Anisotropy Data

Fluorescence anisotropy (r) measures the rotational mobility of a fluorescent probe embedded in the membrane. A lower 'r' value indicates higher rotational freedom and thus, higher membrane fluidity.

CompoundCell/Membrane TypeConcentrationTemperature (°C)Anisotropy (r) ValueChange in FluidityReference
Control Human Muscle Cells (DMD Model)-370.157Baseline[5][6][7]
L-carnitine Human Muscle Cells (DMD Model)500 µM370.155↑ (slight increase)[5][6][7]
DMD Cells Human Muscle Cells (Duchenne)-370.168↓ (decreased)[5][6][7]
DMD + L-carnitine Human Muscle Cells (Duchenne)500 µM370.158↑ (restored)[5][6][7]
Acetyl-L-carnitine Rat Brain MicrosomesNot specified37Decreased vs. control↑ (increased)[1]

Table 1: Summary of quantitative data from fluorescence anisotropy studies on carnitine compounds.

Electron Spin Resonance (ESR) Data

ESR spectroscopy with spin-labeled fatty acids (e.g., 5-doxylstearic acid) can determine the membrane order parameter (S). A higher 'S' value corresponds to a more ordered (less fluid) membrane.

CompoundCell/Membrane TypeConcentrationProbeEffect on Order Parameter (S)Change in FluidityReference
Palmitoylcarnitine (B157527) Human Erythrocytes100 µM5-doxylstearic acidAltered (specific change not stated)Altered[3]

Table 2: Summary of data from Electron Spin Resonance (ESR) studies on palmitoylcarnitine.

Experimental Protocols

Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol is a representative method for assessing membrane fluidity changes in response to acylcarnitine treatment, based on methodologies used for L-carnitine.[6][8]

Objective: To quantify changes in plasma membrane fluidity by measuring the steady-state fluorescence anisotropy (r) of the probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Materials:

  • Cultured cells (e.g., primary human myoblasts, neuroblastoma cell line)

  • Oleoylcarnitine stock solution (e.g., 10 mM in ethanol)

  • Phosphate-buffered saline (PBS)

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Fluorometer with polarization filters

Procedure:

  • Cell Culture and Treatment: Plate cells in appropriate culture vessels and grow to ~80% confluency. Treat cells with the desired concentrations of oleoylcarnitine (e.g., 1-100 µM) or vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Wash cells twice with PBS and harvest by gentle scraping or trypsinization. Centrifuge and resuspend the cell pellet in PBS to a final concentration of approximately 1x10⁶ cells/mL.

  • DPH Labeling: Add DPH stock solution to the cell suspension to a final concentration of 1-2 µM. Incubate for 30-60 minutes at 37°C in the dark to allow the probe to incorporate into the cell membranes.

  • Anisotropy Measurement:

    • Transfer the labeled cell suspension to a quartz cuvette.

    • Place the cuvette in the temperature-controlled holder of the fluorometer, set to 37°C.

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

    • Measure the intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (IHV) and horizontally (IHH).

  • Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) Where G is the grating factor, calculated as G = IHV / IHH.

  • Data Analysis: Compare the 'r' values between control and oleoylcarnitine-treated cells. A statistically significant decrease in 'r' indicates an increase in membrane fluidity.

experimental_workflow_anisotropy cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis culture Cell Culture treatment Treat with Oleoylcarnitine culture->treatment harvest Harvest & Resuspend Cells treatment->harvest labeling Label with DPH Probe harvest->labeling fluorometer Place in Fluorometer (37°C) labeling->fluorometer excite Excite at 360 nm fluorometer->excite measure_pol Measure Emission Intensities (Vertical & Horizontal Polarization) excite->measure_pol calc_g Calculate G-factor measure_pol->calc_g calc_r Calculate Anisotropy (r) calc_g->calc_r compare Compare r-values (Control vs. Treated) calc_r->compare

Caption: Workflow for Fluorescence Anisotropy Measurement.
Measurement of Membrane Order using Laurdan Generalized Polarization (GP)

Objective: To quantify changes in membrane lipid packing and water penetration using the solvatochromic probe Laurdan. A decrease in the GP value corresponds to a more disordered, fluid membrane with higher water content.

Materials:

  • Cultured cells or giant unilamellar vesicles (GUVs)

  • Oleoylcarnitine stock solution

  • Laurdan stock solution (e.g., 1 mM in DMSO)

  • Spectrofluorometer or a fluorescence microscope equipped with two emission channels

Procedure:

  • Sample Preparation: Prepare cell suspensions or GUVs as described previously.

  • Laurdan Labeling: Add Laurdan stock solution to the sample to a final concentration of 5-10 µM. Incubate for 30 minutes at 37°C in the dark.

  • GP Measurement (Spectrofluorometer):

    • Set the excitation wavelength to 350 nm.

    • Record the emission spectrum from 400 nm to 550 nm.

    • Measure the fluorescence intensity at 440 nm (I₄₄₀, characteristic of ordered phase) and 490 nm (I₄₉₀, characteristic of disordered phase).

  • GP Measurement (Microscopy):

    • Excite the sample at ~350-405 nm.

    • Simultaneously acquire images in two emission channels: Channel 1 (e.g., 425-475 nm for I₄₄₀) and Channel 2 (e.g., 500-550 nm for I₄₉₀).

  • Calculation: Calculate the GP value for each sample or pixel using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

  • Data Analysis: Compare GP values between control and oleoylcarnitine-treated samples. A lower GP value signifies a more fluid membrane.[9][10]

Impact on Signaling Pathways and Lipid Rafts

Changes in membrane fluidity are not merely biophysical curiosities; they have profound implications for cellular signaling. Membrane fluidity can modulate the activity of transmembrane receptors, enzymes, and ion channels, and influence the formation and stability of signaling platforms like lipid rafts.

Oleoylcarnitine and Lipid Raft Integrity

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which serve as organizing centers for signaling molecules.[11] While direct evidence for oleoylcarnitine is pending, studies with palmitoylcarnitine demonstrate a significant impact on raft-associated proteins. Treatment of neuroblastoma cells with palmitoylcarnitine resulted in the translocation of the growth-associated protein GAP-43 into lipid raft fractions.[11] This suggests that the accumulation of LCACs can alter the localization of key signaling proteins, potentially by modifying the local lipid environment of the rafts.

lipid_raft_interaction raft Lipid Raft (Ordered Domain) non_raft Non-Raft Domain (Disordered) oleoyl Oleoylcarnitine oleoyl->non_raft Inserts & alters fluidity gap43_out GAP-43 (non-raft) gap43_in GAP-43 (raft-associated) gap43_out->gap43_in Translocates to raft

Caption: Oleoylcarnitine's potential effect on protein localization to lipid rafts.
Modulation of G-Protein and PKC Signaling

The altered localization of signaling proteins can have direct functional consequences. The same study that showed palmitoylcarnitine driving GAP-43 into rafts also demonstrated that this event was correlated with a decreased interaction between GAP-43 and the G-protein subunit Gα(o).[11] Additionally, palmitoylcarnitine has been shown to modulate the activity of Protein Kinase C (PKC) isoforms and specifically decrease the interaction between PKCδ and its substrate, GAP-43.[12] This suggests a potential signaling cascade where acylcarnitine-induced membrane changes lead to the spatial reorganization of signaling components, thereby modulating G-protein and PKC-dependent pathways.

Furthermore, in prostate cancer cells, palmitoylcarnitine has been shown to induce a rapid influx of Ca²⁺, implicating it in the modulation of calcium signaling pathways, which are often intertwined with PKC activation.[13][14]

signaling_pathway OC Oleoylcarnitine Accumulation Membrane Membrane Insertion & Fluidity Alteration OC->Membrane Raft Lipid Raft Reorganization Membrane->Raft Ca_Influx Ca²⁺ Influx Membrane->Ca_Influx GAP43 GAP-43 Translocation to Rafts Raft->GAP43 Gao_Interaction Decreased GAP-43/Gα(o) Interaction GAP43->Gao_Interaction PKC_Interaction Decreased GAP-43/PKCδ Interaction GAP43->PKC_Interaction Gao Gα(o) Protein Gao->Gao_Interaction PKC PKCδ Isoform PKC->PKC_Interaction Downstream Modulation of Downstream Signaling & Cellular Processes (e.g., Neuronal Differentiation) Gao_Interaction->Downstream PKC_Interaction->Downstream Ca_Influx->Downstream

References

Methodological & Application

Quantification of (Rac)-Oleoylcarnitine in Plasma using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of (Rac)-Oleoylcarnitine in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Oleoylcarnitine, an acylcarnitine, is a critical intermediate in the metabolism of fatty acids, and its accurate quantification in plasma is essential for studying metabolic disorders, cardiovascular diseases, and for applications in drug development.[1][2][3] The described method utilizes a simple protein precipitation step for sample preparation and a robust LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, ensuring high sensitivity and specificity.[4] This protocol is designed to be a valuable resource for researchers and scientists requiring a reliable and efficient method for oleoylcarnitine analysis.

Introduction

Acylcarnitines are esters of carnitine that play a crucial role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][5] this compound (C18:1) is a long-chain acylcarnitine derived from oleic acid. Altered levels of oleoylcarnitine and other acylcarnitines in plasma can serve as important biomarkers for various metabolic diseases, including inborn errors of metabolism, fatty acid oxidation disorders, and insulin (B600854) resistance.[2][3][6][7]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acylcarnitines due to its high sensitivity, specificity, and throughput.[1][8] This application note details a validated LC-MS/MS method for the precise and accurate quantification of this compound in plasma.

Metabolic Pathway of Oleoylcarnitine

Oleoylcarnitine is a key player in the transport of oleic acid, a long-chain fatty acid, into the mitochondria for energy production through β-oxidation. The process, often referred to as the carnitine shuttle, is essential for cellular energy homeostasis.[1][5]

Oleoylcarnitine_Metabolic_Pathway cluster_membrane OleicAcid Oleic Acid (in Cytosol) OleoylCoA Oleoyl-CoA OleicAcid->OleoylCoA Oleoylcarnitine_cyto Oleoylcarnitine (in Cytosol) OleoylCoA->Oleoylcarnitine_cyto Oleoylcarnitine_matrix Oleoylcarnitine (in Matrix) Oleoylcarnitine_cyto->Oleoylcarnitine_matrix CACT MitochondrialMembrane Mitochondrial Membrane OleoylCoA_matrix Oleoyl-CoA (in Matrix) Oleoylcarnitine_matrix->OleoylCoA_matrix BetaOxidation β-Oxidation OleoylCoA_matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Energy Energy (ATP) AcetylCoA->Energy

Caption: The carnitine shuttle pathway for oleic acid transport into the mitochondria.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound in plasma.

Materials and Reagents
  • This compound hydrochloride (analytical standard)

  • This compound-d3 hydrochloride (internal standard, IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized, 18 MΩ·cm or higher

  • Human plasma (K2EDTA)

Standard and Quality Control (QC) Sample Preparation

Due to endogenous levels of oleoylcarnitine in plasma, a surrogate matrix such as 100 µg/mL bovine serum albumin (BSA) in water or stripped plasma is recommended for the preparation of calibration standards and QCs.[9]

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and its deuterated internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the oleoylcarnitine stock solution in 50% methanol to create working standards for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 µM).

  • Internal Standard Working Solution: Prepare a 1 µM working solution of the internal standard in 50% methanol.

  • Calibration Standards and QCs: Spike the surrogate matrix with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, High).

Plasma Sample Preparation

A simple protein precipitation method is employed for plasma sample preparation.[4][10]

Sample_Preparation_Workflow Start Start: Plasma Sample (50 µL) Add_IS Add Internal Standard (10 µL of 1 µM IS) Start->Add_IS Add_ACN Add Acetonitrile (150 µL) Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: Workflow for plasma sample preparation.

Protocol:

  • To 50 µL of plasma, standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate proteins.[10]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 30% B; 1-8 min: 30-95% B; 8-9 min: 95% B; 9-9.1 min: 95-30% B; 9.1-12 min: 30% B

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Collision Gas Nitrogen

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 426.485.135
This compound-d3 (IS) 429.485.135

Data Analysis and Quantitative Results

Data acquisition and processing are performed using the instrument's software. The concentration of oleoylcarnitine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve. A weighted (1/x²) linear regression is typically used for the calibration curve.[11]

Table 1: Representative Quantitative Performance Data

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 µM
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery (%) 85 - 115%

Note: These are typical performance characteristics and should be validated in the user's laboratory.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of this compound in plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical research and drug development. This protocol serves as a comprehensive guide for researchers to implement this assay in their laboratories.

References

Application Notes and Protocols for Oleoylcarnitine Extraction from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylcarnitine (C18:1), a long-chain acylcarnitine, is a critical intermediate in the mitochondrial beta-oxidation of oleic acid. Its quantification in biological tissues is essential for studying fatty acid metabolism, mitochondrial function, and the pathophysiology of various metabolic disorders, including cardiovascular diseases and insulin (B600854) resistance. This document provides a detailed protocol for the efficient extraction of oleoylcarnitine from biological tissues for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The accurate measurement of oleoylcarnitine relies on a robust and reproducible extraction method that effectively isolates the analyte from complex tissue matrices while minimizing degradation and contamination. The following protocols outline two common and effective approaches: a primary liquid-liquid extraction (LLE) method and an optional solid-phase extraction (SPE) clean-up step for samples requiring further purification.

Key Experimental Protocols

I. Protocol 1: Liquid-Liquid Extraction (LLE) for Oleoylcarnitine

This protocol is a widely applicable method for the extraction of oleoylcarnitine from various biological tissues such as liver, muscle, and heart.

A. Materials and Reagents

  • Biological Tissue: Fresh or frozen (-80°C)

  • Internal Standard (IS): Deuterated oleoylcarnitine (e.g., d3-oleoylcarnitine) or a structurally similar long-chain acylcarnitine internal standard (e.g., d3-palmitoylcarnitine or d3-octadecanoylcarnitine)[1]

  • Extraction Solvent: Ice-cold Methanol (B129727) (LC-MS grade)[1] or Isopropanol with 0.5% (v/v) acetic acid

  • Homogenization Equipment: Mortar and pestle, tissue lyser/homogenizer with appropriate beads (e.g., ceramic)

  • Centrifuge: Capable of reaching 10,000 x g at 4°C

  • Evaporation System: Nitrogen evaporator or vacuum concentrator

  • Reconstitution Solvent: Methanol/water (50:50, v/v) or a solvent compatible with the subsequent analytical method

  • Liquid Nitrogen

B. Procedure

  • Sample Preparation:

    • On dry ice, weigh approximately 10-50 mg of frozen biological tissue.

    • To prevent enzymatic activity, it is crucial to keep the tissue frozen during handling.

    • Immediately place the weighed tissue in a pre-chilled tube.

  • Homogenization:

    • For hard tissues, pre-cool a mortar and pestle with liquid nitrogen and grind the frozen tissue into a fine powder.[1]

    • Alternatively, use a tissue lyser with pre-chilled beads for mechanical disruption.

    • Add the appropriate volume of ice-cold extraction solvent. A common ratio is 1:10 to 1:20 (tissue weight:solvent volume), for example, 1 mL of solvent for 50 mg of tissue.[1]

    • Spike the sample with the internal standard at a known concentration before homogenization to account for extraction variability.

  • Extraction and Protein Precipitation:

    • Homogenize the tissue in the extraction solvent until a uniform suspension is achieved.

    • Incubate the homogenate on ice or at 4°C for 30 minutes to allow for complete protein precipitation.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[1]

  • Supernatant Collection:

    • Carefully collect the supernatant containing the extracted oleoylcarnitine and transfer it to a new clean tube.

    • For enhanced recovery, the pellet can be re-extracted with a smaller volume of the extraction solvent, and the supernatants can be pooled.[2]

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a specific volume (e.g., 100-200 µL) of the reconstitution solvent.[1]

    • Vortex the reconstituted sample thoroughly and centrifuge to remove any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.

II. Protocol 2: Optional Solid-Phase Extraction (SPE) Clean-up

For samples with high lipid content or other interfering substances, an additional SPE clean-up step can be employed to obtain a cleaner extract. Mixed-mode or reversed-phase SPE cartridges are suitable for this purpose.

A. Materials and Reagents

  • SPE Cartridges: C18 or mixed-mode cation exchange cartridges

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Water or a weak buffer

  • Wash Solvent: A weak organic solvent (e.g., 5% methanol in water) to remove interferences

  • Elution Solvent: A strong organic solvent, often with a modifier (e.g., methanol with 2% ammonium (B1175870) hydroxide) to elute the analyte of interest

B. Procedure

  • Cartridge Conditioning:

    • Pass 1-2 column volumes of methanol through the SPE cartridge.

  • Cartridge Equilibration:

    • Pass 1-2 column volumes of water or equilibration buffer through the cartridge. Do not let the sorbent bed dry out.

  • Sample Loading:

    • Load the reconstituted extract from the LLE step onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).

  • Washing:

    • Wash the cartridge with 1-2 column volumes of the wash solvent to remove any weakly bound impurities.

  • Elution:

    • Elute the oleoylcarnitine from the cartridge using 1-2 column volumes of the elution solvent.

    • Collect the eluate and proceed with the drying and reconstitution steps as described in the LLE protocol before LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the extraction of long-chain acylcarnitines from biological tissues. It is important to note that recovery can vary depending on the specific tissue type and the exact protocol followed.

AnalyteTissue TypeExtraction MethodRecovery (%)Reference
Palmitoylcarnitine (B157527) (C16:0)Not SpecifiedIon-exchange SPE and derivatization107.2 ± 8.9[3][4]
Total CarnitineNot SpecifiedIon-exchange SPE and derivatization69.4 ± 3.9[3][4]
Free CarnitineNot SpecifiedIon-exchange SPE and derivatization83.1 ± 5.9[3][4]
Acetylcarnitine (C2:0)Not SpecifiedIon-exchange SPE and derivatization102.2 ± 9.8[3][4]

Note: Data for oleoylcarnitine specifically is limited in the surveyed literature, but palmitoylcarnitine serves as a good proxy for long-chain acylcarnitine extraction efficiency.

Visualizations

Experimental Workflow for Oleoylcarnitine Extraction

G tissue 1. Tissue Sample (10-50 mg) homogenize 2. Homogenization (in ice-cold Methanol with Internal Standard) tissue->homogenize centrifuge1 3. Protein Precipitation & Centrifugation (10,000 x g, 10 min, 4°C) homogenize->centrifuge1 supernatant 4. Collect Supernatant centrifuge1->supernatant dry 5. Evaporate to Dryness (Nitrogen Stream or Vacuum) supernatant->dry spe Optional SPE Cleanup supernatant->spe reconstitute 6. Reconstitute (in Methanol/Water) dry->reconstitute lcms 7. LC-MS/MS Analysis reconstitute->lcms spe->dry

Caption: Workflow for oleoylcarnitine extraction from biological tissues.

Signaling Pathway Context: Role of Oleoylcarnitine

G oleic_acid Oleic Acid (in Cytosol) oleoyl_coa Oleoyl-CoA oleic_acid->oleoyl_coa cpt1 CPT1 oleoyl_coa->cpt1 carnitine_cyto Carnitine carnitine_cyto->cpt1 oleoylcarnitine_cyto Oleoylcarnitine cpt1->oleoylcarnitine_cyto cact CACT (Mitochondrial Membrane Transporter) oleoylcarnitine_cyto->cact oleoylcarnitine_mito Oleoylcarnitine (in Mitochondria) cact->oleoylcarnitine_mito cpt2 CPT2 oleoylcarnitine_mito->cpt2 oleoyl_coa_mito Oleoyl-CoA cpt2->oleoyl_coa_mito beta_ox β-Oxidation oleoyl_coa_mito->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa

Caption: Role of oleoylcarnitine in fatty acid transport for β-oxidation.

References

Application Notes and Protocols: (Rac)-Oleoylcarnitine as a Substrate for Carnitine Acyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Oleoylcarnitine, a racemic mixture of the oleoyl (B10858665) ester of carnitine, serves as a crucial substrate for the family of carnitine acyltransferases. These enzymes are central to cellular energy metabolism, facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[1] This application note provides detailed protocols for utilizing this compound in enzymatic assays to characterize the activity of carnitine acyltransferases, including Carnitine Palmitoyltransferase I (CPT1), Carnitine Palmitoyltransferase II (CPT2), Carnitine O-Acetyltransferase (CrAT), and Carnitine O-Octanoyltransferase (CROT). Furthermore, it explores the role of long-chain acylcarnitines, such as oleoylcarnitine, in modulating cellular signaling pathways.

Carnitine acyltransferases catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and L-carnitine.[2] CPT1, located on the outer mitochondrial membrane, converts long-chain acyl-CoAs to their corresponding acylcarnitines.[1] CPT2, on the inner mitochondrial membrane, reverses this reaction, regenerating long-chain acyl-CoAs within the mitochondrial matrix for β-oxidation.[3] CrAT and CROT are involved in the transport of short- and medium-chain fatty acids, respectively.[2]

Understanding the kinetics and substrate specificity of these enzymes with various acylcarnitines is vital for elucidating their physiological roles and for the development of therapeutic agents targeting metabolic disorders. While specific kinetic data for this compound is not extensively available in the public domain, this document provides established methodologies that can be adapted for its use.

Data Presentation

Table 1: Template for Kinetic Parameters of Carnitine Acyltransferases with this compound

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Assay MethodSource
CPT1This compoundData to be determinedData to be determinedSpectrophotometric / MS[Experimental]
CPT2This compoundData to be determinedData to be determinedSpectrophotometric / MS[Experimental]
CrATThis compoundData to be determinedData to be determinedSpectrophotometric / MS[Experimental]
CROTThis compoundData to be determinedData to be determinedSpectrophotometric / MS[Experimental]

Note: The table is a template. Experimental determination is required to populate the data fields.

Experimental Protocols

Two primary methods for measuring carnitine acyltransferase activity are detailed below. These protocols are based on established methods using other long-chain acyl-CoAs and can be adapted for use with oleoyl-CoA, the precursor for the synthesis of oleoylcarnitine by the enzyme.

Protocol 1: Spectrophotometric Assay for Carnitine Acyltransferase Activity

This method measures the release of Coenzyme A (CoA) from oleoyl-CoA, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured at 412 nm.[4]

Materials:

  • (Rac)-Oleoyl-CoA

  • L-Carnitine

  • DTNB solution (in ethanol)

  • Tris-HCl buffer (pH 8.0)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Mitochondrial isolate or purified enzyme

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing Tris-HCl buffer, DTNB, and BSA.

  • Prepare Substrate Solution: Prepare a solution of oleoyl-CoA. Due to its amphipathic nature, it is recommended to complex it with BSA.

  • Initiate Reaction: Add the mitochondrial preparation or purified enzyme to the reaction mixture and incubate for a short period to establish a baseline.

  • Start the Reaction: Initiate the reaction by adding L-carnitine and oleoyl-CoA to the reaction mixture.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Calculate Activity: The rate of change in absorbance is proportional to the enzyme activity. Calculate the specific activity using the molar extinction coefficient of the DTNB-CoA adduct.

Protocol 2: Tandem Mass Spectrometry (MS/MS)-Based Assay for Carnitine Acyltransferase Activity

This highly sensitive and specific method directly measures the formation of oleoylcarnitine from oleoyl-CoA and L-carnitine.[5]

Materials:

  • Oleoyl-CoA

  • L-Carnitine

  • Internal standard (e.g., deuterated oleoylcarnitine)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer)

  • Mitochondrial isolate or purified enzyme

  • Acetonitrile (B52724) (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, L-carnitine, and the mitochondrial preparation or purified enzyme.

  • Initiate Reaction: Start the reaction by adding oleoyl-CoA.

  • Incubate: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop Reaction: Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the sample to pellet precipitated proteins. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the sample using a liquid chromatography-tandem mass spectrometry system to quantify the amount of oleoylcarnitine formed, relative to the internal standard.

Signaling Pathways and this compound

Recent studies have indicated that long-chain acylcarnitines, the product of CPT1 activity, are not merely metabolic intermediates but can also function as signaling molecules, particularly in the context of inflammation.

Pro-inflammatory Signaling

Long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6][7] This activation can lead to the increased expression and secretion of pro-inflammatory cytokines.[8][9]

  • MAPK Pathway: Studies have demonstrated that acylcarnitines can induce the phosphorylation of key MAPK members, JNK and ERK.[5][8] This suggests that oleoylcarnitine may also modulate cellular processes regulated by these kinases, such as proliferation, differentiation, and apoptosis.

  • NF-κB Pathway: There is evidence that long-chain acylcarnitines can induce NF-κB activation, a central regulator of the inflammatory response.[6][7]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. Fatty acids and their derivatives can act as ligands for PPARs.[10] While direct evidence for oleoylcarnitine is limited, it is plausible that as a fatty acid derivative, it could influence PPAR signaling pathways, thereby affecting the expression of genes involved in fatty acid oxidation.

Visualizations

Signaling Pathways

Caption: Pro-inflammatory signaling pathways potentially activated by oleoylcarnitine.

Experimental Workflow

Carnitine_Acyltransferase_Assay_Workflow cluster_0 Sample Preparation cluster_1 Enzymatic Reaction cluster_2 Detection Method cluster_3 Data Analysis Sample Tissue Homogenate or Purified Enzyme Reaction_Mix Prepare Reaction Mix (Buffer, Substrates) Sample->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Spectrophotometry Spectrophotometric Detection (DTNB) Incubation->Spectrophotometry Method 1 MS Tandem Mass Spectrometry (LC-MS/MS) Incubation->MS Method 2 Data_Analysis Calculate Enzyme Activity (Km, Vmax) Spectrophotometry->Data_Analysis MS->Data_Analysis

Caption: General workflow for carnitine acyltransferase activity assays.

Conclusion

This compound is a valuable substrate for studying the activity of carnitine acyltransferases and for investigating the downstream cellular effects of long-chain acylcarnitines. The protocols provided herein offer robust methods for characterizing enzyme kinetics and can be readily adapted for high-throughput screening applications in drug discovery. Furthermore, the emerging role of long-chain acylcarnitines in cell signaling opens new avenues for research into the pathophysiology of metabolic and inflammatory diseases. Further investigation is warranted to determine the specific kinetic parameters of carnitine acyltransferases for this compound and to fully elucidate its impact on cellular signaling networks.

References

Application Notes and Protocols for (Rac)-Oleoylcarnitine Cellular Uptake and Transport Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (Rac)-Oleoylcarnitine is a long-chain acylcarnitine, an ester of carnitine and oleic acid. Acylcarnitines are crucial intermediates in cellular energy metabolism, specifically in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[1][2] The study of oleoylcarnitine's cellular uptake and transport is vital for understanding fatty acid metabolism, its dysregulation in diseases like diabetes and certain cancers, and for the development of therapeutics targeting these pathways.[3][4] This document provides detailed protocols for three common methodologies used to investigate the cellular uptake and transport of this compound: Fluorescence-Based Assays, Radiolabeled Assays, and Mass Spectrometry-Based Assays.

Background: Mechanisms of Oleoylcarnitine Transport

The transport of oleoylcarnitine involves two primary stages: uptake from the extracellular environment into the cytosol and subsequent transport into the mitochondrial matrix.

  • Cellular Uptake (Plasma Membrane Transport): The primary transporter responsible for the uptake of carnitine and its acyl-esters from the extracellular space into the cell is the Organic Cation/Carnitine Transporter Novel 2 (OCTN2), encoded by the SLC22A5 gene.[4][5][6] This transporter is sodium-dependent and ubiquitously expressed, playing a critical role in maintaining carnitine homeostasis.[4][5][7]

  • Mitochondrial Transport (Carnitine Shuttle): Once inside the cell, oleoylcarnitine is transported into the mitochondrial matrix via the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20.[8][9][10] This is a key step in the carnitine shuttle, which facilitates the movement of long-chain fatty acids for β-oxidation. The shuttle system involves the concerted action of Carnitine Palmitoyltransferase I (CPT1) on the outer mitochondrial membrane, CACT on the inner mitochondrial membrane, and Carnitine Palmitoyltransferase II (CPT2) on the matrix side of the inner membrane.[1][8][11]

G cluster_0 Extracellular Space cluster_1 Cytosol cluster_2 Mitochondrial Matrix Oleoylcarnitine_ext Oleoylcarnitine Oleoylcarnitine_cyt Oleoylcarnitine Oleoylcarnitine_ext:e->Oleoylcarnitine_cyt:w Na+ Fatty_Acyl_CoA Oleoyl-CoA L_Carnitine_cyt L-Carnitine CPT1 CPT1 L_Carnitine_cyt->CPT1 CPT1->Oleoylcarnitine_cyt Oleoylcarnitine_mat Oleoylcarnitine Fatty_Acyl_CoA_mat Oleoyl-CoA BetaOx β-Oxidation Fatty_Acyl_CoA_mat->BetaOx L_Carnitine_mat L-Carnitine L_Carnitine_mat:w->L_Carnitine_cyt:e CPT2 CPT2 CPT2->Fatty_Acyl_CoA_mat CPT2->L_Carnitine_mat

Caption: Cellular uptake and mitochondrial transport of Oleoylcarnitine.

Assay Methodologies and Protocols

A generalized workflow for cellular uptake assays involves seeding cells, pre-incubating with any inhibitors, initiating uptake by adding the substrate (oleoylcarnitine), stopping the reaction, washing the cells, and finally quantifying the intracellular substrate.

Caption: General experimental workflow for cellular uptake assays.

Protocol 1: Fluorescence-Based Uptake Assay

This method utilizes a fluorescently labeled analog of a long-chain fatty acid or acylcarnitine to monitor uptake.[12][13][14] The increase in intracellular fluorescence, measured by a plate reader, flow cytometer, or microscope, corresponds to the amount of substrate taken up by the cells.[3][15] A membrane-impermeable quenching agent is often added to eliminate extracellular fluorescence, allowing for a "no-wash" protocol.[12][14]

Principle: Cells expressing the relevant transporters will internalize the fluorescent analog. The rate of fluorescence increase inside the cells is proportional to the transport activity.

Materials:

  • Cells expressing carnitine transporters (e.g., HEK293-OCTN2, A549, or 3T3-L1 adipocytes).[7][15]

  • Fluorescent oleoylcarnitine analog (e.g., BODIPY-labeled). Note: If a direct oleoylcarnitine analog is unavailable, a long-chain fatty acid analog like BODIPY-dodecanoic acid can be used as a surrogate to study general long-chain acyl transport.[13]

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Quenching solution (if provided by a commercial kit).[3][12]

  • Cell lysis buffer (e.g., RIPA buffer).

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader (bottom-read capable, Ex/Em appropriate for the fluorophore, e.g., ~488/523 nm for BODIPY).[12][14]

Protocol:

  • Cell Preparation: Seed cells in a 96-well black, clear-bottom plate at a density that ensures they reach ~90-95% confluence on the day of the assay.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium. Wash the cells twice with 100 µL of pre-warmed (37°C) serum-free medium or assay buffer.[3]

  • Pre-incubation: Add 90 µL of assay buffer (containing the quenching agent, if applicable) to each well. If screening for inhibitors, add 10 µL of the test compound at 10x the final concentration and incubate for 15-30 minutes at 37°C.

  • Uptake Initiation: Prepare the fluorescent substrate solution in the assay buffer. To start the uptake, add 10 µL of the fluorescent oleoylcarnitine analog solution to each well.

  • Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Kinetic Reading: Measure fluorescence every 1-2 minutes for 30-60 minutes.[14][15]

    • Endpoint Reading: Incubate for a predetermined time (e.g., 30 minutes) and then read the final fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence from wells without cells.

    • Plot fluorescence intensity versus time to determine the initial rate of uptake (slope).

    • For inhibitor studies, normalize the rates to a vehicle control and calculate IC50 values.

Protocol 2: Radiolabeled Uptake Assay

This is a highly sensitive and traditional method that directly measures the uptake of radiolabeled oleoylcarnitine (e.g., [³H]- or [¹⁴C]-labeled).[7][15]

Principle: Cells are incubated with radiolabeled oleoylcarnitine for a specific time. After washing away the extracellular substrate, the cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is directly proportional to the amount of substrate transported.[16]

Materials:

  • [³H]-Oleoylcarnitine or [¹⁴C]-Oleoylcarnitine.

  • Cells of interest seeded in 24- or 96-well plates.[16]

  • Assay Buffer (HBSS or Krebs-Ringer-HEPES).

  • Stop Solution: Ice-cold PBS with 0.1% bovine serum albumin (BSA).[15]

  • Cell Lysis Solution: 0.1 M NaOH with 1% SDS.

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Cell Preparation: Seed cells in 24- or 96-well plates and grow to confluence.

  • Pre-incubation: Aspirate the culture medium and wash cells once with 1 mL of pre-warmed (37°C) assay buffer. Add 450 µL of assay buffer to each well. For inhibitor studies, add 50 µL of the test compound (at 10x final concentration) and incubate for 30 minutes at 37°C.[16]

  • Uptake Initiation: Add 50 µL of radiolabeled oleoylcarnitine solution to each well to start the reaction. Incubate at 37°C for the desired time (e.g., 1, 5, 10, 15 minutes for a time-course experiment).

  • Stop and Wash: To terminate the uptake, rapidly aspirate the radioactive solution and immediately wash the cells three times with 1 mL of ice-cold Stop Solution.[15][16]

  • Cell Lysis: Add 200 µL of Cell Lysis Solution to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Quantification: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail, vortex, and measure the radioactivity in a scintillation counter.

  • Protein Assay: Use a small aliquot of the lysate (before adding scintillation fluid) to determine the total protein concentration (e.g., using a BCA assay) for normalization.

  • Data Analysis:

    • Calculate the amount of oleoylcarnitine uptake (e.g., in pmol) based on the specific activity of the radiolabeled substrate.

    • Normalize the uptake to the protein content (e.g., pmol/mg protein).

    • Plot uptake versus time to determine the transport rate.

Protocol 3: Mass Spectrometry (LC-MS/MS)-Based Uptake Assay

This powerful label-free method allows for the direct and highly specific quantification of unlabeled this compound.[17][18] It is particularly useful for confirming results from other assays and for metabolic profiling.[19][20]

Principle: Cells are incubated with unlabeled oleoylcarnitine. After incubation, cells are washed, and intracellular metabolites are extracted. The concentration of oleoylcarnitine in the cell lysate is then precisely measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][21]

Materials:

  • This compound.

  • Internal Standard (IS): A stable isotope-labeled version of oleoylcarnitine (e.g., D3-oleoylcarnitine) is ideal.

  • Cells of interest seeded in 6- or 12-well plates.

  • Assay Buffer (HBSS).

  • Ice-cold PBS.

  • Metabolite Extraction Solution: 80:20 Methanol:Water, pre-chilled to -80°C.

  • LC-MS/MS system.

Protocol:

  • Cell Preparation: Seed cells in 12-well plates and grow to confluence.

  • Pre-incubation: Aspirate culture medium, wash cells twice with pre-warmed (37°C) assay buffer. Add 900 µL of assay buffer and pre-incubate for 15-30 minutes at 37°C.

  • Uptake Initiation: Add 100 µL of this compound solution (at 10x final concentration) to start the uptake. Incubate at 37°C for the desired time.

  • Stop and Wash: Place the plate on ice, rapidly aspirate the substrate solution, and wash the cell monolayer three times with ice-cold PBS to completely remove extracellular oleoylcarnitine.

  • Metabolite Extraction: Aspirate the final PBS wash completely. Add 250 µL of ice-cold Extraction Solution containing the internal standard to each well. Scrape the cells and transfer the cell lysate/extraction mixture to a microcentrifuge tube.

  • Sample Preparation: Vortex the tubes vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.[15]

  • LC-MS/MS Analysis: Transfer the supernatant to an LC-MS vial. Analyze the samples using a validated LC-MS/MS method for acylcarnitine quantification.[17][20]

  • Data Analysis:

    • Quantify the concentration of oleoylcarnitine by comparing its peak area to that of the internal standard against a standard curve.

    • Normalize the amount of intracellular oleoylcarnitine to the protein content of the pellet from step 6 (after resuspension and measurement).

    • Calculate uptake rates and kinetic parameters.

Data Presentation

Quantitative data from uptake assays should be presented clearly to allow for easy interpretation and comparison.

Table 1: Kinetic Parameters for Oleoylcarnitine Uptake in Different Cell Lines

Cell LineTransporter ExpressedKm (µM)Vmax (pmol/mg protein/min)Assay Method
HEK293-WTEndogenous25.4 ± 3.1150.8 ± 12.5[³H]-Oleoylcarnitine
HEK293-OCTN2Overexpressed OCTN25.2 ± 0.8895.2 ± 55.7[³H]-Oleoylcarnitine
A549Endogenous OCTN2[7]8.9 ± 1.1430.1 ± 29.3LC-MS/MS
Caco-2Endogenous OCTN212.5 ± 2.3315.6 ± 21.9LC-MS/MS

Data are hypothetical and presented as mean ± SEM.

Table 2: Inhibition of Oleoylcarnitine Uptake in A549 Cells

InhibitorTargetConcentration (µM)% Inhibition of UptakeIC50 (µM)
L-CarnitineOCTN2 Substrate[7]10085.6 ± 4.2%15.2
VerapamilOCTN2 Modulator[7]5062.1 ± 5.5%28.9
QuinidineOCTN2 Substrate[22]10078.3 ± 3.9%19.8
Unlabeled OleoylcarnitineSelf-inhibition10092.4 ± 2.1%9.5

Data are hypothetical and presented as mean ± SEM. Uptake was measured using 1 µM [³H]-Oleoylcarnitine.

References

Application Notes & Protocols: (Rac)-Oleoylcarnitine as a Biomarker for Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (Rac)-Oleoylcarnitine as a potential biomarker for metabolic syndrome. This document includes a summary of its role in pathophysiology, quantitative data from relevant studies, and detailed experimental protocols for its measurement.

Introduction

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. There is a growing need for sensitive and specific biomarkers for the early detection and monitoring of metabolic syndrome. This compound, a long-chain acylcarnitine, has emerged as a promising candidate biomarker. Acylcarnitines are intermediates of fatty acid metabolism, and their plasma concentrations can reflect the balance between fatty acid supply and mitochondrial oxidation. In states of metabolic stress, such as insulin (B600854) resistance, incomplete fatty acid oxidation can lead to the accumulation of specific acylcarnitine species.

Pathophysiological Role of Oleoylcarnitine in Metabolic Syndrome

This compound is formed during the transport of oleic acid (a long-chain fatty acid) into the mitochondria for beta-oxidation. Under normal physiological conditions, long-chain acylcarnitines are transiently formed and efficiently metabolized. However, in the context of metabolic syndrome, several factors contribute to the accumulation of oleoylcarnitine and other long-chain acylcarnitines:

  • Mitochondrial Dysfunction: Impaired mitochondrial function, a hallmark of insulin resistance, leads to incomplete fatty acid oxidation. This results in a buildup of acyl-CoA intermediates, which are then converted to acylcarnitines and exported from the mitochondria.

  • Insulin Resistance: In insulin-resistant states, the suppression of fatty acid oxidation by insulin is diminished, leading to a continuous influx of fatty acids into the mitochondria and subsequent accumulation of acylcarnitines.[1]

  • Pro-inflammatory Signaling: Elevated levels of long-chain acylcarnitines, including oleoylcarnitine, have been shown to activate pro-inflammatory signaling pathways.[2][3] This chronic low-grade inflammation is a key feature of metabolic syndrome and contributes to the progression of associated pathologies.

Data Presentation: Acylcarnitine Levels in Metabolic Health and Disease

While specific data for this compound is not always reported individually in large cohort studies, the trend for long-chain acylcarnitines is well-documented. The following table summarizes representative data for various acylcarnitines across a spectrum of metabolic health, demonstrating a general increase in long-chain species with worsening metabolic status.

Acylcarnitine SpeciesLean Metabolically Well (LMW) (n=24) Mean ± SD (µM)Obese Metabolically Well (OBMW) (n=26) Mean ± SD (µM)Obese Metabolically Unwell (OBMUW) (n=20) Mean ± SD (µM)Obese Metabolically Unwell with T2D (OBDM) (n=20) Mean ± SD (µM)
Short-Chain
Propionylcarnitine (C3)0.23 ± 0.070.28 ± 0.090.32 ± 0.110.35 ± 0.12
Medium-Chain
Octenoylcarnitine (C8:1)0.04 ± 0.020.05 ± 0.020.06 ± 0.030.07 ± 0.04
Long-Chain
Palmitoylcarnitine (C16)0.07 ± 0.030.09 ± 0.040.11 ± 0.050.13 ± 0.06
Stearoylcarnitine (C18)0.05 ± 0.020.06 ± 0.030.07 ± 0.040.08 ± 0.04
Oleoylcarnitine (C18:1)Not individually reportedNot individually reportedNot individually reportedNot individually reported

Data is representative and adapted from studies on acylcarnitine profiling in metabolic syndrome. The trend for Oleoylcarnitine (C18:1) is expected to be similar to other long-chain acylcarnitines like C16 and C18.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a standard method for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (e.g., d3-Palmitoylcarnitine or other stable isotope-labeled long-chain acylcarnitine)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (EDTA or heparinized)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: Return to 5% B

      • 10.1-12 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Oleoylcarnitine: Precursor ion (Q1) m/z 426.4 -> Product ion (Q3) m/z 85.1

      • Internal Standard (e.g., d3-Palmitoylcarnitine): Precursor ion (Q1) m/z 403.4 -> Product ion (Q3) m/z 85.1

    • Optimize collision energy and other MS parameters for the specific instrument used.

4. Data Analysis:

  • Quantify the peak area of the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte/Internal Standard).

  • Generate a calibration curve using known concentrations of the this compound standard.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Signaling Pathways

Oleoylcarnitine_Signaling_Pathway Metabolic_Syndrome Metabolic Syndrome (Insulin Resistance, Obesity) Incomplete_FAO Incomplete Fatty Acid Oxidation Metabolic_Syndrome->Incomplete_FAO leads to Oleoylcarnitine This compound (Elevated Levels) Incomplete_FAO->Oleoylcarnitine results in TLR Toll-like Receptors (TLR2/4) Oleoylcarnitine->TLR activates MyD88 MyD88 TLR->MyD88 recruits IKK IKK Complex MyD88->IKK MAPK MAPK (JNK, ERK) MyD88->MAPK NFkB NF-κB IKK->NFkB activates Inflammation Pro-inflammatory Cytokine Production (IL-6, TNF-α) NFkB->Inflammation promotes transcription of MAPK->Inflammation activates transcription factors for Insulin_Resistance_Exacerbation Exacerbation of Insulin Resistance Inflammation->Insulin_Resistance_Exacerbation contributes to

Caption: Pro-inflammatory signaling pathway induced by elevated Oleoylcarnitine.

Experimental Workflow

Experimental_Workflow Start Start: Human Plasma Sample Add_IS 1. Add Internal Standard Start->Add_IS Protein_Precipitation 2. Protein Precipitation (ice-cold Acetonitrile) Add_IS->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 4. Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution 5. Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing & Quantification LC_MS_Analysis->Data_Processing End End: Oleoylcarnitine Concentration Data_Processing->End

Caption: Workflow for Oleoylcarnitine quantification in human plasma.

Conclusion

This compound is a promising biomarker that reflects underlying mitochondrial dysfunction and metabolic inflexibility characteristic of metabolic syndrome. Its quantification in plasma, through robust and sensitive LC-MS/MS methods, can provide valuable insights for researchers and clinicians. Further investigation into the precise role of oleoylcarnitine in the pathophysiology of metabolic syndrome may open new avenues for therapeutic intervention and personalized medicine.

References

Application of Oleoylcarnitine in Studying Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation. Mitochondrial dysfunction is a hallmark of numerous pathologies, including metabolic diseases, neurodegenerative disorders, and cardiovascular conditions. Fatty acid oxidation (FAO) is a critical mitochondrial process for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle. The transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation is dependent on the carnitine shuttle system. Oleoylcarnitine, an ester of carnitine and oleic acid, is a key intermediate in this process.

Under physiological conditions, oleoylcarnitine is transported into the mitochondrial matrix and converted to oleoyl-CoA for β-oxidation. However, an accumulation of oleoylcarnitine and other long-chain acylcarnitines can be indicative of, and a contributor to, mitochondrial dysfunction. This accumulation can result from an imbalance between fatty acid uptake and oxidation, leading to incomplete FAO. Elevated levels of oleoylcarnitine have been associated with lipotoxicity, oxidative stress, and the impairment of mitochondrial respiratory chain function. Therefore, oleoylcarnitine serves as a valuable tool for researchers to model and investigate the mechanisms of mitochondrial dysfunction in various disease contexts.

These application notes provide detailed protocols for utilizing oleoylcarnitine to study its effects on mitochondrial respiration, membrane potential, and the production of reactive oxygen species (ROS).

Data Presentation

The following tables summarize quantitative data on the effects of oleoylcarnitine on key parameters of mitochondrial function.

Table 1: Effect of Oleoylcarnitine on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

Cell TypeOleoylcarnitine Concentration (µM)ParameterChange (%)Reference
C2C12 myotubes10Basal Respiration↓ 25%[1]
C2C12 myotubes10Maximal Respiration↓ 40%[1]
Isolated cardiac mitochondria5State 3 Respiration (with palmitoylcarnitine)↓ 30%[1]
Zebrafish embryos0.1 - 0.5ATP Production↓ 36-43%[1]

Table 2: Effect of Oleoylcarnitine on Mitochondrial Membrane Potential (ΔΨm)

Cell TypeOleoylcarnitine Concentration (µM)MethodChange in ΔΨmReference
Isolated rat liver mitochondria10JC-1 AssayDepolarization[2]
SH-SY5Y neuronal cells25Not specifiedDepolarization[3]

Table 3: Effect of Oleoylcarnitine on Reactive Oxygen Species (ROS) Production

Cell TypeOleoylcarnitine Concentration (µM)MethodChange in ROS ProductionReference
RAW 264.7 macrophages5 - 25CM-H2DCFDA↑ Dose-dependent[4]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol details the use of the Agilent Seahorse XF Analyzer to measure the effect of oleoylcarnitine on mitochondrial respiration by assessing the oxygen consumption rate (OCR) in live cells, specifically utilizing the Palmitate Oxidation Stress Test.

Materials:

  • Cells of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Palmitate-BSA FAO Substrate (or custom-prepared oleoylcarnitine-BSA conjugate)

  • Seahorse XF Base Medium (e.g., DMEM)

  • L-Carnitine

  • Etomoxir (CPT1 inhibitor)

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Seahorse XF Analyzer and consumables

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Cell Priming (Day Before Assay):

    • Replace the growth medium with a substrate-limited medium (e.g., DMEM with 0.5 mM glucose, 1 mM glutamine, 0.5 mM carnitine, and 1% FBS).

    • Incubate overnight to enhance the cells' capacity for fatty acid oxidation.

  • Assay Day - Cell Plate Preparation:

    • Wash the cells once or twice with pre-warmed FAO Assay Medium (e.g., KHB supplemented with 2.5 mM glucose, 0.5 mM carnitine, and 5 mM HEPES, pH 7.4).

    • Add the final volume of FAO Assay Medium containing the desired concentration of oleoylcarnitine (or Palmitate-BSA as a positive control) to each well. A typical starting concentration for oleoylcarnitine is 10-25 µM.

    • Incubate the plate in a non-CO₂ incubator at 37°C for 30-60 minutes.

  • Seahorse XF Analyzer Setup:

    • Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant.

    • Load the injection ports of the hydrated sensor cartridge with the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and Etomoxir, all diluted in FAO Assay Medium to the desired final concentrations.

  • Assay Execution:

    • Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge.

    • Place the cell culture plate in the Seahorse XF Analyzer.

    • The assay will measure basal OCR, followed by sequential injections to determine key mitochondrial parameters:

      • Basal Respiration: OCR before any injections.

      • ATP Production-linked Respiration: Decrease in OCR after Oligomycin injection.

      • Maximal Respiration: OCR after FCCP injection.

      • Non-Mitochondrial Respiration: OCR after Rotenone/Antimycin A injection.

      • CPT1-dependent Respiration: Decrease in OCR after Etomoxir injection.

Data Analysis:

  • Calculate the different parameters of mitochondrial respiration as described in the Seahorse XF documentation.

  • Compare the OCR profiles of cells treated with oleoylcarnitine to control cells to determine the impact on fatty acid oxidation and mitochondrial function.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential in response to oleoylcarnitine treatment.

Materials:

  • Cells of interest cultured on glass-bottom dishes or in a 96-well black plate

  • Oleoylcarnitine

  • JC-1 Dye

  • Assay Buffer (e.g., PBS or HBSS)

  • FCCP or CCCP (positive control for depolarization)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the desired concentration of oleoylcarnitine (e.g., 10-50 µM) for a specified duration (e.g., 4-24 hours). Include a vehicle control and a positive control (FCCP or CCCP, e.g., 10 µM for 30 minutes).

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium or assay buffer.

    • Remove the treatment medium and wash the cells once with warm assay buffer.

    • Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Washing and Imaging/Reading:

    • Remove the JC-1 staining solution and wash the cells twice with warm assay buffer.

    • Add fresh assay buffer to the cells.

    • Immediately analyze the cells using a fluorescence microscope or plate reader.

      • Microscopy: Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while apoptotic or depolarized cells will show green fluorescence (JC-1 monomers).

      • Plate Reader: Measure fluorescence intensity at both green (Ex/Em ~485/535 nm) and red (Ex/Em ~535/595 nm) wavelengths.

Data Analysis:

  • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in oleoylcarnitine-treated cells compared to the control indicates mitochondrial depolarization.

Protocol 3: Detection of Reactive Oxygen Species (ROS) using DCFDA

This protocol outlines the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels following exposure to oleoylcarnitine.

Materials:

  • Cells of interest cultured in a 96-well plate

  • Oleoylcarnitine

  • DCFDA (or H2DCFDA)

  • Assay Buffer (e.g., PBS or HBSS)

  • Hydrogen peroxide (H₂O₂) or Tert-Butyl hydroperoxide (TBHP) as a positive control

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with the desired concentration of oleoylcarnitine (e.g., 5-50 µM) for the desired time. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 1 hour).

  • DCFDA Staining:

    • Prepare a DCFDA working solution (typically 10-25 µM) in pre-warmed serum-free medium or assay buffer.

    • Remove the treatment medium and wash the cells once with warm assay buffer.

    • Add the DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

  • Measurement:

    • Remove the DCFDA solution and wash the cells once with assay buffer.

    • Add fresh assay buffer to the wells.

    • Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

Data Analysis:

  • Subtract the background fluorescence (wells with no cells) from all readings.

  • Compare the fluorescence intensity of oleoylcarnitine-treated cells to control cells. An increase in fluorescence indicates an elevation in intracellular ROS levels.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis & Interpretation start Start with Cultured Cells treat Treat with Oleoylcarnitine (and controls) start->treat seahorse Seahorse XF Assay (OCR Measurement) treat->seahorse Assess Respiration jc1 JC-1 Assay (Membrane Potential) treat->jc1 Assess Membrane Potential dcfda DCFDA Assay (ROS Production) treat->dcfda Assess Oxidative Stress analysis Analyze Data (OCR, Red/Green Ratio, Fluorescence Intensity) seahorse->analysis jc1->analysis dcfda->analysis conclusion Conclusion on Mitochondrial Dysfunction analysis->conclusion

Caption: Experimental workflow for studying oleoylcarnitine-induced mitochondrial dysfunction.

signaling_pathway cluster_upstream Upstream Events cluster_mitochondria Mitochondrial Dysfunction cluster_downstream Downstream Signaling oleoylcarnitine ↑ Oleoylcarnitine cpt1 CPT1 oleoylcarnitine->cpt1 Substrate for incomplete_fao Incomplete Fatty Acid Oxidation cpt1->incomplete_fao Overwhelms ros ↑ ROS Production incomplete_fao->ros depolarization ↓ Mitochondrial Membrane Potential ros->depolarization nfkb NF-κB Activation ros->nfkb jnk_erk JNK/ERK Activation ros->jnk_erk atp ↓ ATP Production depolarization->atp apoptosis Apoptosis atp->apoptosis inflammation Inflammation nfkb->inflammation jnk_erk->apoptosis

Caption: Signaling pathways implicated in oleoylcarnitine-induced mitochondrial dysfunction.

References

Application Notes: In Vitro Models for Studying the Effects of (Rac)-Oleoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Oleoylcarnitine is the racemic mixture of an endogenous long-chain acylcarnitine. Acylcarnitines are crucial intermediates in cellular energy metabolism, primarily involved in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] Beyond this canonical role, dysregulation of acylcarnitine levels has been implicated in various pathological states, including insulin (B600854) resistance, inflammation, endothelial dysfunction, and cancer.[1][3][4][5] In vitro models provide powerful, controlled systems to dissect the specific molecular mechanisms through which oleoylcarnitine exerts its biological effects, making it a molecule of interest for studying metabolic diseases and developing novel therapeutic strategies.

Key In Vitro Applications
  • Inflammation and Immunology: Oleoylcarnitine and other long-chain acylcarnitines can activate pro-inflammatory signaling pathways, leading to the production and secretion of cytokines and other inflammatory mediators.[4] In vitro models using macrophages (e.g., RAW 264.7) or intestinal epithelial cells (e.g., HCT116) are valuable for studying these effects.[4] L-carnitine (B1674952) has also been shown to have immunosuppressive properties in certain contexts.[6]

  • Metabolic Disease and Insulin Resistance: Elevated levels of long-chain acylcarnitines are associated with insulin resistance.[3][7] In vitro studies using skeletal muscle cells (e.g., C2C12 myotubes) or adipocytes (e.g., 3T3-L1) allow for direct investigation of how oleoylcarnitine impacts insulin signaling pathways, such as the PI3K/Akt pathway, and glucose uptake.[3][8]

  • Cancer Biology: The role of carnitines in cancer is complex. While essential for the metabolism of rapidly proliferating cells, some studies show that L-carnitine and its derivatives can inhibit cancer cell growth, reduce proliferation, and induce apoptosis by modulating signaling pathways like JAK/STAT.[1][9][10] Cell lines from various cancers, such as breast (MDA-MB-231) and colon (HCT 116), are used to explore these anti-tumorigenic properties.[1][9]

  • Endothelial Dysfunction: The vascular endothelium is a key target for metabolic insults. Acylcarnitines can contribute to endothelial dysfunction, a hallmark of cardiovascular diseases.[5][11] Human umbilical vein endothelial cells (HUVECs) are a standard in vitro model to study the effects of oleoylcarnitine on cell viability, oxidative stress, and inflammatory responses in the vasculature.[11][12]

  • Oxidative Stress and Apoptosis: Oleoylcarnitine can induce oxidative stress and trigger programmed cell death (apoptosis) in various cell types.[3][13] In vitro assays to measure reactive oxygen species (ROS) and markers of apoptosis (e.g., caspase activation) are critical for understanding the cytotoxic potential of this molecule.[9][13]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on the effects of various acylcarnitines, including long-chain species that serve as proxies for oleoylcarnitine.

Table 1: Pro-inflammatory Effects of Acylcarnitines

Cell LineAcylcarnitine & ConcentrationParameter MeasuredResultCitation
RAW 264.7 (Murine Macrophage)l-C14 Carnitine (25 μM)TNFα Secretion~3-fold increase vs. vehicle[4]
RAW 264.7 (Murine Macrophage)l-C14 Carnitine (25 μM)MIP2 Secretion~20-fold increase vs. vehicle[4]
RAW 264.7 (Murine Macrophage)l-C14 Carnitine (25 μM)MCP1 Secretion~4-fold increase vs. vehicle[4]
HCT116 (Human Colon Carcinoma)l-C14 Carnitine (25 μM)IL-8 SecretionIncrease to ~120 pg/mL from ~20 pg/mL (vehicle)[4]

Table 2: Effects of Acylcarnitines on Insulin Signaling

Cell LineAcylcarnitine & ConcentrationParameter MeasuredResultCitation
C2C12 (Murine Myotubes)C16:0 Acylcarnitine (25 μM)Insulin-stimulated p-Akt (Ser473)~50% decrease vs. insulin-only control[3]
C2C12 (Murine Myotubes)C14:0 Acylcarnitine (25 μM)Insulin-stimulated p-Akt (Ser473)~40% decrease vs. insulin-only control[3]
3T3-L1 (Mouse Adipocytes)C12-Carnitine (100 µM)Insulin-stimulated Glucose UptakeSignificant decrease vs. insulin-only control[14]

Table 3: Effects of L-Carnitine on Cancer Cell Proliferation and Apoptosis

Cell LineTreatment & ConcentrationParameter MeasuredResultCitation
CD44+ CSCs (from MDA-MB-231)L-Carnitine (5 mM)Cell Proliferation (Ki-67+)Decrease to 56% from 86.7% (control)[9]
CD44+ CSCs (from MDA-MB-231)L-Carnitine (5 mM)Apoptosis (Caspase-3+)Increase to 32.7% from 11.2% (control)[9]
HepG2 (Human Hepatoma)L-Carnitine (5 mM)Cell Viability (MTS Assay)~30% decrease after 48h vs. control[15]
HCT 116 (Human Colon Carcinoma)L-Carnitine (10 mM)Cell Viability~13% decrease after 48h vs. control[1]

Visualizations: Pathways and Workflows

Acylcarnitine_Inflammatory_Pathway AC Oleoylcarnitine PRR Pattern Recognition Receptor (PRR)? AC->PRR MyD88 MyD88 JNK JNK MyD88->JNK ERK ERK MyD88->ERK p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK Cytokines Pro-inflammatory Cytokines (TNFα, IL-8) p_JNK->Cytokines p_ERK->Cytokines PRR->MyD88 Experimental_Workflow_Inflammation cluster_analysis Downstream Analysis start Seed Cells (e.g., RAW 264.7) treat Treat with This compound start->treat incubate Incubate (e.g., 18-24 hours) treat->incubate harvest Harvest Supernatant & Cell Lysate incubate->harvest elisa Supernatant: ELISA / Multiplex Assay (Cytokine Quantification) harvest->elisa wb Lysate: Western Blot (Signaling Protein Phosphorylation) harvest->wb

References

Application Notes and Protocols for Stable Isotope Labeling of Oleoylcarnitine in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively track the flow of metabolites through cellular pathways. Oleoylcarnitine, an acylcarnitine involved in the transport of the monounsaturated fatty acid oleate (B1233923) into the mitochondria for β-oxidation, is a key molecule in cellular energy metabolism.[1][2] Stable isotope labeling of oleoylcarnitine provides a direct means to trace the metabolic fate of oleate and to quantify its contribution to various metabolic processes, such as the tricarboxylic acid (TCA) cycle and lipogenesis. These application notes provide detailed protocols for the use of stable isotope-labeled oleoylcarnitine in metabolic flux analysis, catering to researchers in academia and the pharmaceutical industry.

The core principle involves introducing a stable isotope-labeled precursor, such as [U-¹³C₁₈]-Oleic Acid, into a biological system. This labeled oleate is then converted intracellularly to [U-¹³C₁₈]-oleoyl-CoA and subsequently to [U-¹³C₁₈]-oleoylcarnitine for mitochondrial transport. By tracking the incorporation of the ¹³C label into downstream metabolites using mass spectrometry, the rates of metabolic pathways can be determined.[3][4]

Key Applications

  • Quantifying Fatty Acid Oxidation (FAO) Rates: Directly measure the flux of oleate through β-oxidation.

  • Assessing Mitochondrial Function: Investigate the efficiency of fatty acid transport and oxidation in mitochondria.

  • Drug Discovery and Development: Evaluate the effect of drug candidates on fatty acid metabolism in various disease models, including metabolic disorders and cancer.[5]

  • Understanding Disease Pathophysiology: Elucidate the role of altered fatty acid metabolism in diseases such as non-alcoholic fatty liver disease (NAFLD), cardiovascular diseases, and cancer.

Experimental Workflow Overview

The overall experimental workflow for stable isotope labeling of oleoylcarnitine for metabolic flux analysis is depicted below. This process begins with the preparation of the stable isotope tracer, followed by cell culture and labeling, sample preparation, LC-MS/MS analysis, and finally, data analysis to determine metabolic fluxes.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer_Prep Tracer Preparation ([¹³C]-Oleate-BSA Conjugate) Labeling Cell Labeling with [¹³C]-Oleate Tracer_Prep->Labeling Cell_Culture Cell Culture Cell_Culture->Labeling Quenching Metabolism Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis & Flux Calculation LCMS->Data_Analysis

Caption: General experimental workflow for metabolic flux analysis using stable isotope-labeled oleate.

Protocols

Protocol 1: Preparation of Stable Isotope-Labeled Oleate-BSA Conjugate

Objective: To prepare a stock solution of [U-¹³C₁₈]-Oleic Acid complexed with bovine serum albumin (BSA) for efficient delivery into cultured cells.

Materials:

  • [U-¹³C₁₈]-Oleic Acid (or other desired labeled oleic acid)

  • Fatty acid-free BSA

  • Ethanol, absolute

  • Serum-free cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free culture medium and warm to 37°C.

  • Prepare a 100 mM stock solution of [U-¹³C₁₈]-Oleic Acid in absolute ethanol.

  • In a sterile microcentrifuge tube, slowly add the [U-¹³C₁₈]-Oleic Acid stock solution to the pre-warmed BSA solution while gently vortexing. A molar ratio of 4:1 to 6:1 (oleic acid:BSA) is recommended.

  • Incubate the mixture for 1 hour at 37°C with gentle agitation to allow for complete conjugation.

  • Sterile-filter the final conjugate solution through a 0.22 µm filter.

  • The final concentration of the labeled oleate in the stock solution should be determined. This stock can be stored at -20°C for short-term use.

Protocol 2: Cell Culture and Labeling

Objective: To label cultured cells with the [U-¹³C₁₈]-Oleate-BSA conjugate to trace its metabolic fate.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, myotubes, cancer cell lines)

  • Complete cell culture medium

  • [U-¹³C₁₈]-Oleate-BSA conjugate stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed cells in culture plates at a density that will result in approximately 80-90% confluency at the time of the experiment.

  • Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.

  • On the day of the experiment, aspirate the culture medium and wash the cells once with warm serum-free medium.

  • Prepare the labeling medium by diluting the [U-¹³C₁₈]-Oleate-BSA conjugate stock solution into serum-free or low-serum medium to the desired final concentration (typically 50-200 µM).

  • Add the labeling medium to the cells and incubate for a specific duration (e.g., 1, 4, 8, or 24 hours) to achieve isotopic steady state. The optimal time should be determined empirically for the specific cell type and experimental question.

  • To terminate the labeling, aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS to quench metabolic activity.

Protocol 3: Metabolite Extraction

Objective: To extract intracellular metabolites, including oleoylcarnitine and its labeled isotopologues, for LC-MS/MS analysis.

Materials:

  • 80:20 Methanol:Water (v/v), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of reaching 4°C

Procedure:

  • After the final PBS wash, place the culture plate on dry ice.

  • Add 1 mL of pre-chilled 80:20 methanol:water to each well of a 6-well plate.

  • Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Store the dried extracts at -80°C until LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis of Oleoylcarnitine

Objective: To quantify the abundance of unlabeled and ¹³C-labeled oleoylcarnitine and other relevant metabolites.

Materials:

  • Dried metabolite extracts (from Protocol 3)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Stable isotope-labeled internal standards (e.g., D₃-palmitoylcarnitine)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of an appropriate solvent, such as 50:50 ACN:water with 0.1% formic acid. Spike in the internal standard mixture at this stage.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating acylcarnitines.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acylcarnitines, and then re-equilibrate. An example gradient is as follows: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18-18.1 min, 95-30% B; 18.1-25 min, 30% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor-to-product ion transitions for oleoylcarnitine and its ¹³C-labeled isotopologue need to be optimized. The characteristic product ion for acylcarnitines is at m/z 85, corresponding to the fragmented carnitine moiety.[6] Calculated MRM transitions are provided in the data table below.

Data Presentation

Table 1: LC-MS/MS Parameters for Oleoylcarnitine and its ¹³C-Isotopologue
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Oleoylcarnitine (C18:1)426.485.135
[U-¹³C₁₈]-Oleoylcarnitine444.485.135
Internal Standard: D₃-Palmitoylcarnitine403.485.135

Note: Collision energies should be optimized for the specific instrument used.

Table 2: Representative Quantitative Data of ¹³C-Labeling from [U-¹³C₁₈]-Oleate in a Cancer Cell Line

This table presents hypothetical but representative data on the fractional enrichment of key metabolites after 24 hours of labeling with 100 µM [U-¹³C₁₈]-Oleate.

MetaboliteIsotopologueFractional Enrichment (%) - ControlFractional Enrichment (%) - Drug Treated
OleoylcarnitineM+1865.2 ± 4.145.8 ± 3.5
CitrateM+212.5 ± 1.88.2 ± 1.1
MalateM+28.9 ± 1.25.1 ± 0.8
GlutamateM+25.3 ± 0.73.0 ± 0.5
Palmitate (from elongation)M+22.1 ± 0.41.5 ± 0.3

Data are presented as mean ± standard deviation (n=3). Fractional enrichment is calculated as the percentage of the labeled isotopologue relative to the total pool of the metabolite.

Visualization of Metabolic Pathways

Fatty Acid Transport and β-Oxidation

The following diagram illustrates the pathway of oleate uptake, its conversion to oleoylcarnitine, transport into the mitochondria, and subsequent β-oxidation to acetyl-CoA, which then enters the TCA cycle.

FAO_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Oleate [¹³C]-Oleate OleoylCoA_cyto [¹³C]-Oleoyl-CoA Oleate->OleoylCoA_cyto ACSL Oleoylcarnitine [¹³C]-Oleoylcarnitine OleoylCoA_cyto->Oleoylcarnitine CPT1 OleoylCoA_mito [¹³C]-Oleoyl-CoA Oleoylcarnitine->OleoylCoA_mito CACT/CPT2 BetaOx β-Oxidation OleoylCoA_mito->BetaOx AcetylCoA [¹³C]-Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Pathway of oleoylcarnitine formation and mitochondrial fatty acid β-oxidation.

Concluding Remarks

The use of stable isotope-labeled oleoylcarnitine in metabolic flux analysis offers a precise and powerful tool for investigating fatty acid metabolism. The protocols and data presented here provide a comprehensive guide for researchers to design and execute these experiments. By carefully optimizing experimental conditions and employing robust analytical methods, this approach can yield valuable insights into cellular physiology and the mechanisms of disease, thereby aiding in the development of novel therapeutic strategies.

References

High-Throughput Screening Methods for Oleoylcarnitine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylcarnitine, an acylcarnitine, plays a crucial role in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation. Dysregulation of oleoylcarnitine levels has been implicated in various metabolic disorders, including insulin (B600854) resistance and cardiovascular disease. Consequently, identifying molecules that can modulate oleoylcarnitine concentrations is a key objective in drug discovery. High-throughput screening (HTS) provides a powerful platform to rapidly assess large compound libraries for their effects on oleoylcarnitine metabolism.

This document provides detailed application notes and protocols for three distinct high-throughput screening methodologies for oleoylcarnitine:

  • Direct Quantification using Automated Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Cell-Based Indirect Quantification using a Fluorescent Fatty Acid Uptake Assay

  • Rapid Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry Screening

These methods offer a range of options, from direct and highly specific quantification to indirect, cell-based functional readouts, catering to different stages of the drug discovery pipeline.

Data Presentation: Comparative Analysis of HTS Methods

The following table summarizes the key quantitative performance metrics for the described HTS methods, allowing for an informed selection based on the specific screening campaign goals.

ParameterAutomated LC-MSCell-Based Fluorescent AssayMALDI-TOF MS
Throughput ~120 samples/day[1]1,000-100,000+ compounds/day~2 seconds/sample[2]
Primary Readout Absolute quantification of oleoylcarnitineIntracellular fluorescenceMass-to-charge ratio (m/z) of oleoylcarnitine
Assay Principle Chromatographic separation and mass spectrometric detectionInhibition or enhancement of fluorescent fatty acid analog uptakeDirect detection of oleoylcarnitine from a prepared sample spot
Sample Type Plasma, cell lysates, tissue homogenatesLive cellsCell lysates, purified enzyme reactions
Z'-factor Typically > 0.7 (assay dependent)0.5 - 1.0 (excellent for HTS)[3]Assay dependent, can be optimized to > 0.5
Precision (%CV) < 15%[4]< 20%< 20%
Accuracy (%RE) < 20%[4]Not directly applicable (indirect assay)Semi-quantitative without internal standards
Limit of Detection < 0.7 fmol[4]Dependent on probe and instrumentationPicomole to femtomole range

Experimental Protocols

Direct Quantification: Automated Electro-Extraction LC-MS Protocol

This method provides a fully automated workflow for the rapid and sensitive quantification of oleoylcarnitine from biological samples.[1]

Principle:

Samples are subjected to automated electro-extraction (EE) to isolate acylcarnitines, followed by online liquid chromatography-tandem mass spectrometry (LC-MS/MS) for specific detection and quantification of oleoylcarnitine.

Materials:

  • CTC PAL3 autosampler integrated with an electro-extraction platform

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA)

  • Internal Standard (IS): d3-Oleoylcarnitine

  • 96-well plates

Procedure:

  • Sample Preparation:

    • For plasma samples, precipitate proteins by adding 3 volumes of ice-cold ACN containing the internal standard.

    • For cell pellets, lyse cells in a suitable buffer and add 3 volumes of ice-cold ACN with internal standard.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a 96-well plate.

  • Automated Electro-Extraction and LC-MS/MS Analysis:

    • Place the 96-well plate in the CTC PAL3 autosampler.

    • The automated system performs the following steps:

      • Aspiration of the sample extract.

      • Application of the sample to the EE unit for selective extraction of acylcarnitines.

      • Elution of the purified acylcarnitines directly into the LC injection loop.

    • LC Separation:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% FA in Water.

      • Mobile Phase B: 0.1% FA in ACN/MeOH (1:1, v/v).

      • Gradient: A suitable gradient to separate oleoylcarnitine from other acylcarnitines.

    • MS/MS Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor the transition specific for oleoylcarnitine (e.g., m/z 426.4 -> 85.1) and its internal standard.

  • Data Analysis:

    • Quantify the peak area ratio of oleoylcarnitine to the internal standard.

    • Determine the concentration of oleoylcarnitine using a standard curve.

    • Calculate the percentage inhibition or stimulation for each test compound.

Cell-Based Indirect Quantification: Fluorescent Fatty Acid Uptake Assay

This cell-based assay indirectly measures the formation of oleoylcarnitine by quantifying the uptake of a fluorescently labeled fatty acid analog, which is a prerequisite for its conversion to oleoylcarnitine.[5][6]

Principle:

Cells expressing fatty acid transport proteins take up a fluorescent fatty acid analog (e.g., BODIPY-C12). The intracellular fluorescence is a measure of fatty acid uptake and subsequent metabolism, including its potential conversion to the corresponding acylcarnitine. Inhibitors of this process will lead to a decrease in intracellular fluorescence.

Materials:

  • Cell line expressing relevant fatty acid transporters (e.g., HepG2, C2C12 myotubes).

  • BODIPY FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid).

  • 96- or 384-well black, clear-bottom plates.

  • High-content imaging system or fluorescence plate reader.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Quencher solution (e.g., Trypan Blue) to reduce extracellular fluorescence.

Procedure:

  • Cell Seeding:

    • Seed cells in 96- or 384-well plates at a density that ensures they are in a logarithmic growth phase at the time of the assay.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Wash the cells once with Assay Buffer.

    • Add the test compounds at various concentrations to the wells.

    • Incubate for a predetermined time (e.g., 30 minutes to 2 hours) at 37°C.

  • Fatty Acid Uptake:

    • Prepare a working solution of BODIPY FL C12 in Assay Buffer (e.g., 1 µM).

    • Add the BODIPY FL C12 solution to each well.

    • Incubate for 15-30 minutes at 37°C.

  • Fluorescence Measurement:

    • Add the quencher solution to all wells.

    • Immediately measure the intracellular fluorescence using a high-content imager or a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).

  • Data Analysis:

    • Normalize the fluorescence signal to a vehicle control.

    • Calculate the IC50 or EC50 values for active compounds.

Rapid MALDI-TOF MS Screening Protocol

This method allows for the rapid, label-free, and direct detection of oleoylcarnitine from a small number of cells or in vitro reactions, making it suitable for primary HTS campaigns.[7]

Principle:

Cell lysates or reaction mixtures are mixed with a matrix solution and spotted onto a MALDI target plate. The sample is then ionized by a laser, and the mass-to-charge ratio of the analytes is determined. The signal intensity corresponding to the m/z of oleoylcarnitine is used as a measure of its abundance.

Materials:

  • MALDI-TOF Mass Spectrometer.

  • MALDI target plate.

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in ACN/water with 0.1% TFA).

  • Cell line of interest.

  • Internal Standard (optional, for semi-quantitative analysis): d3-Oleoylcarnitine.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells in multi-well plates and treat with test compounds as described in the cell-based assay protocol.

  • Sample Preparation:

    • After treatment, aspirate the medium and wash the cells with PBS.

    • Lyse the cells in a small volume of ACN/water (1:1, v/v) containing the internal standard (if used).

    • Centrifuge to pellet cell debris.

  • MALDI Spotting:

    • Mix a small volume (e.g., 1 µL) of the cell lysate supernatant with an equal volume of the MALDI matrix solution.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spots to air dry completely.

  • MALDI-TOF MS Analysis:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in positive ion mode, focusing on the m/z range that includes oleoylcarnitine (~426.4 Da).

    • The instrument's automated features can be used to rapidly acquire data from all spots on the plate.

  • Data Analysis:

    • Determine the signal intensity for the m/z corresponding to oleoylcarnitine.

    • If an internal standard is used, calculate the ratio of the oleoylcarnitine signal to the internal standard signal.

    • Identify "hits" as compounds that significantly alter the oleoylcarnitine signal compared to vehicle controls.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

fatty_acid_oxidation_pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Oleate Oleate FATP Fatty Acid Transport Protein Oleate->FATP Uptake Oleoyl_CoA Oleoyl-CoA FATP->Oleoyl_CoA Activation (ATP, CoA) ACSL Acyl-CoA Synthetase ACSL->Oleoyl_CoA CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) Oleoyl_CoA->CPT1 Oleoylcarnitine_cyto Oleoylcarnitine CPT1->Oleoylcarnitine_cyto Carnitine_in Carnitine Carnitine_in->CPT1 CACT Carnitine-Acylcarnitine Translocase (CACT) Oleoylcarnitine_cyto->CACT Transport Oleoylcarnitine_mito Oleoylcarnitine CACT->Oleoylcarnitine_mito CPT2 Carnitine Palmitoyl- transferase 2 (CPT2) Oleoyl_CoA_mito Oleoyl-CoA CPT2->Oleoyl_CoA_mito Carnitine_out Carnitine CPT2->Carnitine_out Oleoylcarnitine_mito->CPT2 Beta_Oxidation β-Oxidation Oleoyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Carnitine_out->CACT

Caption: Oleoylcarnitine's role in fatty acid beta-oxidation.

hts_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (Multi-well plates) Compound_Addition Automated Compound Addition Compound_Library->Compound_Addition Assay_Plate Assay Plate Preparation (Cells or Reagents) Assay_Plate->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection (Fluorescence, MS) Incubation->Signal_Detection Raw_Data Raw Data Acquisition Signal_Detection->Raw_Data Normalization Data Normalization (vs. Controls) Raw_Data->Normalization Hit_Identification Hit Identification (Statistical Cutoff) Normalization->Hit_Identification Hit_Confirmation Hit Confirmation & Dose-Response Hit_Identification->Hit_Confirmation

Caption: General high-throughput screening workflow.

oleoylcarnitine_signaling cluster_stimulus Stimulus cluster_cellular_response Cellular Response Oleoylcarnitine Elevated Oleoylcarnitine TLR Toll-like Receptors (TLR2/4) Oleoylcarnitine->TLR Activates PPAR PPARα Activation Oleoylcarnitine->PPAR Activates MyD88 MyD88 TLR->MyD88 MAPK MAPK Signaling (JNK, ERK) MyD88->MAPK NFkB NF-κB Activation MyD88->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokine Production MAPK->Proinflammatory_Cytokines NFkB->Proinflammatory_Cytokines Gene_Expression Target Gene Expression PPAR->Gene_Expression

Caption: Pro-inflammatory and metabolic signaling of oleoylcarnitine.

References

Application Notes and Protocols for (Rac)-Oleoylcarnitine in Metabolic Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Oleoylcarnitine, a long-chain acylcarnitine, has emerged as a molecule of significant interest in the field of metabolic disease research. Acylcarnitines are metabolic intermediates that play a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. Dysregulation of acylcarnitine metabolism has been implicated in the pathophysiology of various metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and cardiovascular disease. This document provides detailed application notes and experimental protocols for researchers investigating the role of this compound in drug discovery for these conditions.

Mechanism of Action & Key Signaling Pathways

This compound and other long-chain acylcarnitines are believed to exert their effects through multiple mechanisms, including the modulation of key enzymes in fatty acid metabolism and the activation of pro-inflammatory signaling cascades.

1. Modulation of Carnitine Palmitoyltransferase (CPT) System: Long-chain acylcarnitines can provide feedback inhibition on Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for fatty acid entry into mitochondria. Under conditions of metabolic stress, accumulation of long-chain acylcarnitines may lead to reduced fatty acid oxidation and contribute to the accumulation of lipid intermediates that impair insulin signaling.

2. Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their derivatives, including acylcarnitines, can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. Activation of PPARα, in particular, can influence the expression of genes involved in fatty acid oxidation.

3. Pro-inflammatory Signaling: Elevated levels of long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways in various cell types, including macrophages and muscle cells. This inflammatory response is thought to contribute to the development of insulin resistance. Key pathways implicated include the MyD88-dependent pathway and the MAPK/ERK/JNK signaling cascades.

Data Presentation: Quantitative Effects of Long-Chain Acylcarnitines

The following table summarizes the reported quantitative effects of long-chain acylcarnitines (LCA-carnitines) on various biological parameters. It is important to note that specific values for this compound may vary and should be determined empirically.

ParameterAssay/ModelEffect of LCA-carnitinesConcentration RangeReference
CPT1 Inhibition Isolated mitochondriaInhibition of enzyme activityMicromolar (µM)[1][2][3]
PPARα Activation Reporter gene assayAgonist activityLow micromolar (µM)[4][5][6]
JNK Phosphorylation C2C12 MyotubesIncreased phosphorylation10 - 25 µM[7]
ERK Phosphorylation C2C12 MyotubesIncreased phosphorylation10 - 25 µM[7]
Myokine (IL-6) Release C2C12 MyotubesIncreased secretion≥25 µM[7][8]
Glucose Uptake L6 MyotubesInhibition of insulin-stimulated uptakeNot specified[9][10]

Experimental Protocols

Protocol 1: Quantification of this compound in Cell Lysates and Plasma by LC-MS/MS

This protocol provides a method for the sensitive and accurate quantification of this compound and other acylcarnitines.

Materials:

  • LC-MS/MS system (e.g., SCIEX 7500 system)[11]

  • C18 reverse-phase column[12]

  • This compound standard

  • Internal standard (e.g., d3-palmitoylcarnitine)

  • Methanol (B129727), Acetonitrile, Formic Acid (LC-MS grade)

  • Cell lysis buffer

  • Plasma samples or cell lysates

Procedure:

  • Sample Preparation:

    • Plasma: To 50 µL of plasma, add 150 µL of ice-cold methanol containing the internal standard. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.[12]

    • Cell Lysates: Harvest cells and lyse using a suitable lysis buffer. Determine protein concentration. To 100 µg of protein, add methanol containing the internal standard to a final volume of 200 µL. Vortex and centrifuge as described for plasma.[13]

  • LC Separation:

    • Inject 5-10 µL of the supernatant onto the C18 column.

    • Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • A typical gradient could be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.[12]

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for oleoylcarnitine and the internal standard.

Protocol 2: In Vitro Treatment of Myotubes with this compound for Metabolic Studies

This protocol describes the treatment of C2C12 or L6 myotubes to investigate the effects of this compound on cellular metabolism.

Materials:

  • C2C12 or L6 myoblasts

  • Growth medium (DMEM with 10% FBS)

  • Differentiation medium (DMEM with 2% horse serum)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or ethanol)

  • Serum-free DMEM

Procedure:

  • Cell Culture and Differentiation:

    • Culture myoblasts in growth medium until they reach 80-90% confluency.

    • Induce differentiation by switching to differentiation medium. Allow cells to differentiate for 4-6 days, with media changes every 2 days.

  • Treatment:

    • On the day of the experiment, starve the differentiated myotubes in serum-free DMEM for 2-4 hours.[7]

    • Prepare working solutions of this compound in serum-free DMEM at the desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control.

    • Remove the starvation medium and add the treatment solutions to the myotubes.

    • Incubate for the desired time period (e.g., 30 minutes for signaling studies, 18 hours for myokine secretion).[7]

  • Downstream Analysis:

    • After incubation, collect the cell culture medium for myokine analysis (Protocol 5) or lyse the cells for Western blotting (Protocol 4) or other assays.

Protocol 3: Seahorse XF Cell Mito Stress Test for Myotubes Treated with this compound

This protocol assesses the impact of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Differentiated myotubes (from Protocol 2)

  • This compound

Procedure:

  • Cell Seeding and Differentiation:

    • Seed and differentiate myoblasts in a Seahorse XF Cell Culture Microplate as per the manufacturer's instructions and Protocol 2.

  • Cartridge Hydration:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[11][14]

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium containing the desired concentration of this compound or vehicle.

    • Incubate the cell plate in a non-CO2 37°C incubator for 1 hour.[11]

    • Load the injection ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the Seahorse XF Cell Mito Stress Test protocol.[14][15]

  • Mitochondrial Respiration Measurement:

    • Place the cell plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test program. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.[14][15]

Protocol 4: Western Blot for Phosphorylation of JNK and ERK in Myotubes

This protocol is for assessing the activation of MAPK signaling pathways.

Materials:

  • Treated myotubes (from Protocol 2)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-JNK, total-JNK, phospho-ERK, total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • After treatment with this compound, wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration.[16]

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.[18]

  • Quantification:

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Protocol 5: Measurement of Myokine (IL-6) Secretion from Myotubes

This protocol is for quantifying the release of pro-inflammatory myokines.

Materials:

  • Conditioned medium from treated myotubes (from Protocol 2)

  • IL-6 ELISA kit

  • Microplate reader

Procedure:

  • Sample Collection:

    • After the desired incubation time with this compound, collect the cell culture medium.

    • Centrifuge the medium to remove any detached cells or debris.

  • ELISA:

    • Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate.[8]

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of IL-6 in the samples based on the standard curve.

Protocol 6: 2-Deoxyglucose (2-DG) Uptake Assay in L6 Myotubes

This protocol measures the effect of this compound on insulin-stimulated glucose uptake.

Materials:

  • Differentiated L6 myotubes in a 24-well plate (from Protocol 2)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin solution

  • [³H]-2-deoxyglucose

  • This compound

  • Scintillation counter and scintillation fluid

Procedure:

  • Pre-incubation:

    • Wash the myotubes twice with warm KRH buffer.

    • Pre-incubate the cells in KRH buffer with or without this compound at the desired concentrations for 30-60 minutes.

  • Insulin Stimulation:

    • Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 20-30 minutes at 37°C. Include a basal (no insulin) control.[10]

  • Glucose Uptake:

    • Add [³H]-2-deoxyglucose to each well and incubate for 10-15 minutes.[12]

  • Termination and Lysis:

    • Stop the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with 0.1 M NaOH.

  • Measurement:

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[12]

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration in each well.

Mandatory Visualizations

G cluster_0 Cell Membrane Insulin_Receptor Insulin Receptor IRS IRS Insulin_Receptor->IRS GLUT4_Vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_Vesicle->GLUT4 fusion Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Insulin Insulin Insulin->Insulin_Receptor PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Rac1 Rac1 PI3K->Rac1 Akt->GLUT4_Vesicle translocation Actin_Remodeling Actin Remodeling Rac1->Actin_Remodeling Actin_Remodeling->GLUT4_Vesicle Oleoylcarnitine This compound Oleoylcarnitine->Akt inhibits Oleoylcarnitine->Rac1 inhibits

Caption: Insulin signaling pathway leading to glucose uptake and its potential inhibition by this compound.

G cluster_0 Cell Membrane TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 Oleoylcarnitine This compound Oleoylcarnitine->TLR IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPKKK MAPKKK TAK1->MAPKKK NF_kappaB NF-κB IKK_Complex->NF_kappaB MKK MKK MAPKKK->MKK Inflammatory_Genes Inflammatory Gene Expression NF_kappaB->Inflammatory_Genes JNK_ERK JNK/ERK MKK->JNK_ERK AP1 AP-1 JNK_ERK->AP1 AP1->Inflammatory_Genes

Caption: MyD88-dependent pro-inflammatory signaling pathway potentially activated by this compound.

G Start Start: Treat Myotubes with This compound Measure_Metabolism Measure Metabolic Parameters Start->Measure_Metabolism Signaling_Pathways Analyze Signaling Pathways Start->Signaling_Pathways Glucose_Uptake Glucose Uptake Assay Measure_Metabolism->Glucose_Uptake Mito_Stress Seahorse Mito Stress Test Measure_Metabolism->Mito_Stress End End: Data Analysis and Interpretation Glucose_Uptake->End Mito_Stress->End Western_Blot Western Blot for p-JNK, p-ERK Signaling_Pathways->Western_Blot Myokine_Secretion Measure Myokine Secretion (e.g., IL-6 ELISA) Signaling_Pathways->Myokine_Secretion Western_Blot->End Myokine_Secretion->End

Caption: Experimental workflow for investigating the effects of this compound on myotube metabolism.

References

Troubleshooting & Optimization

Troubleshooting low recovery of oleoylcarnitine in sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of oleoylcarnitine during sample preparation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction and analysis of oleoylcarnitine from biological matrices.

Q1: I am observing significantly low recovery of oleoylcarnitine. What are the potential causes?

A1: Low recovery of oleoylcarnitine, a long-chain acylcarnitine, can stem from several factors throughout your sample preparation workflow. The most common culprits include:

  • Suboptimal Extraction Method: The choice of extraction technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and the solvents used are critical.

  • Sample pH: The pH of your sample can influence the ionization state of oleoylcarnitine, affecting its solubility and interaction with extraction solvents and sorbents.

  • Sample Degradation: Oleoylcarnitine can degrade due to improper storage conditions (temperature, freeze-thaw cycles) or enzymatic activity.

  • Incomplete Protein Precipitation: If using protein precipitation, insufficient solvent volume or inadequate mixing can lead to the analyte being trapped in the protein pellet.

  • Matrix Effects: Components in the sample matrix (e.g., salts, phospholipids) can interfere with the extraction process or suppress the signal during analysis.

Q2: Which extraction method is recommended for oleoylcarnitine?

A2: For long-chain acylcarnitines like oleoylcarnitine, several methods can be effective, with the choice often depending on the sample matrix and desired purity.

  • Protein Precipitation (PPT): This is a simple and rapid method. Using cold acetonitrile (B52724) or methanol (B129727) is common and can yield high recovery rates.[1][2]

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts by selectively isolating the analyte. Cation exchange or mixed-mode sorbents are often used for acylcarnitines. Online SPE coupled with LC-MS/MS has been shown to provide excellent recovery.[3]

  • Liquid-Liquid Extraction (LLE): For urine samples, solvent extraction with butan-1-ol (for acidified urine) or hexan-2-ol (for unacidified urine) has been reported to be effective for long-chain acylcarnitines.

Q3: How does pH affect the recovery of oleoylcarnitine?

A3: While specific data for oleoylcarnitine is limited, the stability of similar acylcarnitines is known to be pH-dependent. Generally, acylcarnitines are more stable in acidic to neutral conditions and are susceptible to hydrolysis at basic pH. It is advisable to maintain a pH below 9 during sample preparation.

Q4: What are the optimal storage conditions to prevent oleoylcarnitine degradation?

A4: To ensure the stability of oleoylcarnitine in your samples, proper storage is crucial.

  • Temperature: Long-term storage should be at -80°C. Storage at -18°C has been shown to be effective for at least 330 days.[4][5] Storing samples at room temperature for extended periods leads to the hydrolysis of acylcarnitines.[4][5] While long-chain acylcarnitines like oleoylcarnitine (C18:1) are more stable than short-chain ones, degradation can still occur.[4][5][6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples should be avoided as it can accelerate degradation. It is recommended to aliquot samples into single-use volumes before freezing.

Data Presentation

The following tables summarize quantitative data related to the recovery and stability of oleoylcarnitine and other acylcarnitines.

Table 1: Comparison of Acylcarnitine Recovery Rates with Different Extraction Methods

Extraction MethodSample MatrixSolvent/SorbentAnalyte(s)Average Recovery (%)Reference
Protein PrecipitationPlasmaAcetonitrileVarious Acylcarnitines84 - 112[1]
Protein PrecipitationSerumMethanolFexofenadine (B15129)*> 90[2]
Online Solid-Phase ExtractionPlasmaCation ExchangeCarnitine & Acylcarnitines98 - 105[3]

Note: Data for fexofenadine is included to demonstrate the high recovery achievable with methanol protein precipitation, a method also applicable to oleoylcarnitine.

Table 2: Stability of Long-Chain Acylcarnitines Under Various Storage Conditions

AnalyteMatrixStorage TemperatureDurationObservationReference
AcylcarnitinesDried Blood Spot-18°C330 daysStable[4][5]
AcylcarnitinesDried Blood SpotRoom Temperature> 14 daysHydrolysis observed; long-chain acylcarnitines are more stable than short-chain.[4][5]
Oleoylcarnitine (C18:1)Dried Blood Spot5°C2 yearsAlmost stable or decays with a linear correlation.[6]
Palmitoylcarnitine (C16)Dried Blood Spot45°C (>70% humidity)8 daysMost sensitive to degradation among acylcarnitines tested.[7]

Experimental Protocols

Protocol 1: Protein Precipitation with Acetonitrile for Plasma Samples

This protocol is a simple and effective method for the extraction of oleoylcarnitine from plasma.[1]

  • Sample Preparation: Thaw plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the oleoylcarnitine, to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS analysis.

Protocol 2: Online Solid-Phase Extraction (SPE) for Plasma Samples

This protocol describes a more advanced method using online SPE for high-throughput and clean sample analysis.[3]

  • Sample Preparation: Thaw plasma samples on ice.

  • Deproteinization: To 50 µL of plasma, add 150 µL of methanol containing an appropriate internal standard.

  • Vortexing and Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Injection: Inject the supernatant onto the online SPE-LC-MS/MS system.

  • Online SPE: The sample is loaded onto a cation exchange trapping column.

  • Washing: The trapping column is washed to remove interfering matrix components.

  • Elution and Separation: The retained acylcarnitines are eluted from the trapping column and separated on a C8 analytical column using a gradient with an ion-pairing reagent like heptafluorobutyric acid.

  • Detection: The analytes are detected by tandem mass spectrometry.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Start: Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt lle Liquid-Liquid Extraction (e.g., Hexan-2-ol) start->lle spe Solid-Phase Extraction (e.g., Cation Exchange) start->spe centrifuge Centrifugation ppt->centrifuge lle->centrifuge evaporate Evaporation spe->evaporate collect Collect Supernatant/ Organic Layer centrifuge->collect collect->evaporate reconstitute Reconstitution evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis troubleshooting_workflow start Low Oleoylcarnitine Recovery check_storage Were samples stored at -80°C and freeze-thaw cycles avoided? start->check_storage improper_storage Action: Re-evaluate storage protocol. Use fresh samples if possible. check_storage->improper_storage No check_extraction Is the extraction method optimized for long-chain acylcarnitines? check_storage->check_extraction Yes optimize_extraction Action: Consider alternative methods (PPT, SPE, LLE) or different solvents. check_extraction->optimize_extraction No check_ppt If using PPT, was cold solvent and vigorous vortexing used? check_extraction->check_ppt Yes improve_ppt Action: Ensure sufficient cold solvent volume and thorough mixing. check_ppt->improve_ppt No check_ph Was the sample pH maintained in the acidic to neutral range? check_ppt->check_ph Yes check_ph->optimize_extraction Yes adjust_ph Action: Monitor and adjust sample pH to < 9. check_ph->adjust_ph No

References

Technical Support Center: Overcoming Matrix Effects in Oleoylcarnitine Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of oleoylcarnitine by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative results.[1][2][4]

Q2: What are the primary causes of matrix effects in oleoylcarnitine quantification?

A2: In biological matrices such as plasma and serum, the primary culprits for matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids (B1166683).[5] These molecules are highly abundant in cell membranes and can co-extract with oleoylcarnitine during sample preparation. Their co-elution can suppress the ionization of oleoylcarnitine, leading to inaccurate and imprecise measurements.

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: Two common methods to evaluate matrix effects are:

  • Post-Column Infusion: This is a qualitative method where a constant flow of oleoylcarnitine solution is infused into the mass spectrometer after the LC column.[6][7] A blank matrix extract is then injected. Any signal dip or rise in the baseline indicates regions of ion suppression or enhancement, respectively.[6][7]

  • Post-Extraction Spiking: This is a quantitative approach where a known amount of oleoylcarnitine is spiked into a blank matrix extract that has undergone the complete sample preparation process.[8] The response is then compared to the response of the same concentration of oleoylcarnitine in a neat (clean) solvent.[8] The ratio of these responses provides a quantitative measure of the matrix effect.[8]

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS, such as oleoylcarnitine-d3, is considered the gold standard for compensating for matrix effects.[6] Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[9] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[9][10][11]

Troubleshooting Guide

Q1: I am observing low and inconsistent recoveries for oleoylcarnitine. Could this be due to matrix effects?

A1: Yes, low and variable signal intensity for your analyte is a classic sign of ion suppression caused by matrix effects.[12] Phospholipids are likely co-eluting with your oleoylcarnitine and interfering with its ionization.

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-column infusion experiment to identify the retention time regions with significant ion suppression.[6][7]

  • Optimize Sample Preparation: Your current sample preparation protocol may not be sufficiently removing interfering matrix components. Consider implementing a more rigorous cleanup method.

    • Liquid-Liquid Extraction (LLE): LLE can be effective in removing phospholipids.[13]

    • Solid-Phase Extraction (SPE): SPE, particularly mixed-mode or phospholipid removal SPE plates, can provide cleaner extracts.[5][9]

    • Phospholipid Removal Plates: Specialized plates, such as HybridSPE®, are designed to specifically target and remove phospholipids.[14]

  • Chromatographic Separation: Adjust your LC gradient to better separate oleoylcarnitine from the phospholipid-rich regions of the chromatogram.[6][15] A slower gradient or a different organic modifier might improve resolution.[8][15]

  • Use a SIL-IS: If you are not already, incorporate a stable isotope-labeled internal standard for oleoylcarnitine (e.g., oleoylcarnitine-d3) to compensate for signal variations.[16]

Q2: My calibration curve is non-linear, and the precision is poor at the lower concentration levels. What is the likely cause?

A2: Non-linearity and poor precision, especially at the lower limit of quantification (LLOQ), are often consequences of uncompensated matrix effects.[1][4] The impact of ion suppression is typically more pronounced at lower analyte concentrations.

Troubleshooting Steps:

  • Evaluate Sample Cleanup: The most effective way to address this is by improving your sample preparation to remove the source of the interference.[13] Refer to the sample preparation techniques mentioned in the previous question.

  • Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your study samples (e.g., blank plasma).[9] This helps to ensure that the standards and samples experience similar matrix effects, improving accuracy.[7][9]

  • Dilution: If your analyte concentration is sufficiently high, you can try diluting your samples.[3][6] This will reduce the concentration of interfering matrix components, but it will also dilute your analyte, so this approach is only feasible if you have adequate sensitivity.[6]

Q3: I'm using a SIL-IS, but still see significant variability in my results. Why isn't it fully compensating for the matrix effects?

A3: While SIL-IS are highly effective, they may not always provide complete compensation. This can happen for a few reasons:

  • Chromatographic Separation of Analyte and IS: Even with a deuterated standard, there can be a slight difference in retention time (an "isotope effect"), causing the analyte and IS to experience slightly different matrix environments as they elute.[7]

  • Extreme Ion Suppression: If the ion suppression is very severe, it can impact the signal of both the analyte and the IS to a point where the measurement becomes unreliable, even when using their ratio.

Troubleshooting Steps:

  • Confirm Co-elution: Carefully examine the chromatograms of your analyte and SIL-IS to ensure they are co-eluting as closely as possible.[7]

  • Improve Sample Cleanup: Even when using a SIL-IS, a cleaner sample is always better. Reducing the overall matrix load will lessen the degree of ion suppression and improve the performance of your internal standard.[1]

  • Optimize MS Source Parameters: Experiment with the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to find conditions that may be less susceptible to the specific matrix components in your samples.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation TechniqueEffectiveness of Phospholipid RemovalAnalyte RecoveryThroughputKey Considerations
Protein Precipitation (PPT) LowHighHighSimple and fast, but results in dirty extracts with significant matrix effects.[13]
Liquid-Liquid Extraction (LLE) Medium to HighMedium to HighMediumCan provide clean extracts, but may require method development and can be labor-intensive.[8][13]
Solid-Phase Extraction (SPE) HighMedium to HighMediumGood removal of salts and phospholipids.[5][8][9] Requires method development to optimize sorbent, wash, and elution steps.[5]
HybridSPE®-Phospholipid Very High (>95%)HighHighCombines the simplicity of PPT with high selectivity for phospholipid removal.[5][14]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking
  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike oleoylcarnitine and its SIL-IS into the final elution solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through the entire extraction procedure. Spike the analyte and IS into the final, clean extract.[8]

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix sample before starting the extraction procedure (this set is for calculating recovery).[8]

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A matrix effect value of 100% indicates no effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Phospholipid Removal using HybridSPE®
  • Protein Precipitation: Add plasma/serum sample to a well of the HybridSPE® plate. Add acetonitrile (B52724) (containing the SIL-IS) to precipitate proteins.

  • Filtration and Phospholipid Removal: Apply a vacuum or positive pressure to the plate. The protein precipitate is filtered out, and the phospholipids are retained by the zirconia-coated stationary phase.[14]

  • Elution: The eluate, containing the analyte of interest and free of proteins and phospholipids, is collected for LC-MS/MS analysis.[14]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Biological Sample (e.g., Plasma) ppt Protein Precipitation (Acetonitrile + SIL-IS) sample->ppt Add Sample cleanup Phospholipid Removal (e.g., HybridSPE®) ppt->cleanup Apply to Plate extract Clean Extract cleanup->extract Elute lc LC Separation (e.g., C18 column) extract->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition (Analyte/IS Ratio) ms->data quant Concentration Calculation data->quant

Caption: Workflow for Oleoylcarnitine Quantification with Phospholipid Removal.

troubleshooting_logic start Inaccurate/Imprecise Oleoylcarnitine Results check_is Using SIL-IS? start->check_is add_is Implement SIL-IS (e.g., Oleoylcarnitine-d3) check_is->add_is No assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes add_is->assess_me me_present Significant ME? assess_me->me_present optimize_prep Improve Sample Prep (SPE, LLE, PL Removal) me_present->optimize_prep Yes revalidate Re-validate Assay me_present->revalidate No optimize_lc Optimize Chromatography (Gradient, Column) optimize_prep->optimize_lc optimize_lc->revalidate end Accurate & Precise Results revalidate->end

Caption: Troubleshooting Logic for Matrix Effect Issues.

References

Optimizing ionization efficiency for long-chain acylcarnitines in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of long-chain acylcarnitines. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and overcoming common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of long-chain acylcarnitines, offering potential causes and actionable solutions.

Issue 1: Low Signal Intensity or Poor Ionization Efficiency for Long-Chain Acylcarnitines

  • Question: My long-chain acylcarnitine standards and samples are showing very low signal intensity. How can I improve their ionization efficiency in ESI-MS?

  • Answer: Low signal intensity for long-chain acylcarnitines is a common challenge due to their physicochemical properties. Several strategies can be employed to enhance ionization efficiency:

    • Derivatization: Butylation of the carboxyl group is a widely used method to increase the ionization efficiency of acylcarnitines, particularly for dicarboxylic species.[1] This derivatization to butyl esters improves their gas-phase ion formation.

    • Mobile Phase Optimization: The composition of the mobile phase significantly impacts ionization.

      • Additives: The use of mobile phase modifiers can enhance signal intensity. For positive electrospray ionization (ESI+), mobile phases containing 10 mM ammonium (B1175870) formate (B1220265) or 10 mM ammonium formate with 0.1% formic acid have been shown to provide high signal intensity for various lipid classes, including acylcarnitines.[2][3][4]

      • Organic Solvent: The choice and concentration of the organic solvent in the mobile phase can influence ionization. The influence of methanol (B129727) concentration in the mobile phase on the ionization of predominant acylcarnitines has been noted.

    • ESI Source Conditions: Optimizing the ESI source parameters is crucial. Key parameters to adjust include:

      • Ion spray voltage

      • Heater or drying gas temperature

      • Nebulizer and curtain gas pressures[1][5]

    A systematic approach to optimizing these parameters for your specific instrument and analytes is recommended.

Issue 2: Poor Chromatographic Resolution of Acylcarnitine Isomers

  • Question: I am unable to separate isomeric acylcarnitines using my current LC method. What can I do to improve resolution?

  • Answer: The separation of isomeric acylcarnitines is challenging but essential for accurate quantification.[1] Here are some approaches to improve chromatographic resolution:

    • Column Chemistry:

      • HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for separating free carnitine and acylcarnitines without the need for derivatization.[6][7]

      • Reversed-Phase: C18 columns are also commonly used. Gradient elution with an appropriate mobile phase is necessary to resolve the various acylcarnitine species based on their hydrophobicity.[1][8]

    • Mobile Phase Gradient: A carefully optimized gradient elution program is critical. A shallow gradient, particularly during the elution window of the long-chain acylcarnitines, can significantly improve the separation of closely related isomers.

    • Derivatization: As mentioned for improving ionization, butylation can also aid in the chromatographic separation of isobaric acylcarnitines by introducing different mass-to-charge ratios for species with a different number of carboxyl groups.[1]

Issue 3: Suspected Ion Suppression from Biological Matrices

  • Question: I am observing a significant drop in signal intensity when analyzing acylcarnitines in plasma/serum compared to neat standards. I suspect ion suppression. How can I mitigate this?

  • Answer: Ion suppression is a common matrix effect in ESI-MS, where co-eluting compounds from the sample matrix interfere with the ionization of the analytes of interest.[5][9][10] Here are strategies to address ion suppression:

    • Effective Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting the acylcarnitines.

      • Protein Precipitation: A simple and common method is protein precipitation using a cold organic solvent like methanol or acetonitrile (B52724).[1][11]

      • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively retaining the acylcarnitines and washing away interfering substances.[5]

    • Chromatographic Separation: Ensure that the long-chain acylcarnitines are chromatographically separated from the bulk of the matrix components that cause ion suppression. A post-column infusion experiment can help identify the regions of the chromatogram where ion suppression is most significant.

    • Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) that co-elute with the analytes is highly recommended. SIL-IS experience similar ion suppression effects as the analyte, allowing for more accurate quantification.

    • Lower Flow Rates: Reducing the mobile phase flow rate can sometimes lessen the severity of ion suppression by improving the desolvation process in the ESI source.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for analyzing long-chain acylcarnitines in plasma?

A1: A widely used and effective method involves protein precipitation followed by derivatization. A typical workflow is as follows:

  • Protein Precipitation: Add a volume of ice-cold methanol (containing internal standards) to a small volume of plasma (e.g., 10 µL of plasma to 100 µL of methanol).[1]

  • Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and precipitation of proteins. Centrifuge at a high speed (e.g., 10,000 x g) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant which contains the acylcarnitines.

  • Derivatization (Optional but Recommended): The supernatant can be dried down and then reconstituted in a butanolic HCl solution to convert the acylcarnitines to their butyl esters. This step enhances ionization efficiency.[12]

  • Reconstitution: After derivatization, the sample is dried again and reconstituted in the initial mobile phase for LC-MS/MS analysis.

For a non-derivatization approach, simple protein precipitation with acetonitrile can be sufficient.[11]

Q2: Which ionization mode and precursor/product ions are typically used for the analysis of acylcarnitines?

A2: Acylcarnitines are almost exclusively analyzed in positive electrospray ionization (ESI+) mode . A characteristic fragmentation pattern for acylcarnitines involves the neutral loss of the trimethylamine (B31210) group ((CH₃)₃N, 59 Da) and the subsequent loss of the acyl chain. However, the most common and intense product ion for all acylcarnitines is the fragment at m/z 85 , which corresponds to the [C₅H₉O₂]⁺ fragment from the carnitine backbone.[1] Therefore, a precursor ion scan of m/z 85 is a highly specific and sensitive method for detecting all acylcarnitine species in a sample.[13] For targeted quantification using multiple reaction monitoring (MRM), the transition from the precursor ion [M+H]⁺ to the product ion m/z 85 is typically monitored for each acylcarnitine.

Q3: What are the key considerations for developing a robust LC-MS/MS method for long-chain acylcarnitines?

A3: Developing a robust method requires attention to several key areas:

  • Chromatography: Achieve good separation of long-chain acylcarnitines from other lipid species and from each other, especially isomers. HILIC or reversed-phase C18 columns with an optimized gradient are good starting points.[1][6][7]

  • Sample Preparation: The chosen method should be reproducible and effectively remove matrix components that can cause ion suppression.[5][11]

  • Mass Spectrometry: Optimize ESI source parameters for maximal signal intensity and stability. Use a precursor ion scan of m/z 85 for qualitative profiling and specific MRM transitions for quantitative analysis.

  • Internal Standards: The use of stable isotope-labeled internal standards for each class of acylcarnitines (short, medium, and long-chain) is critical for accurate and precise quantification.[5]

  • Method Validation: Thoroughly validate the method for linearity, accuracy, precision, and sensitivity according to established guidelines.

Experimental Protocols & Data

Table 1: Recommended ESI Source Conditions for Acylcarnitine Analysis
ParameterTypical ValueReference
Ion Spray Voltage+3.5 to +5.5 kV[1][14]
Heater/Drying Gas Temp.325 to 600 °C[1][14]
Nebulizer Gas (GS1) Pressure45 to 60 psi[5][14]
Heater Gas (GS2) Pressure60 psi[5]
Curtain Gas (CUR)20 psi[5]
Collision Gas (CAD)Medium[5]

Note: Optimal values are instrument-dependent and should be determined empirically.

Table 2: Example Mobile Phase Compositions for LC-MS Analysis of Acylcarnitines
Chromatography ModeMobile Phase AMobile Phase BReference
Reversed-Phase 0.1% Formic acid, 2.5 mM ammonium acetate (B1210297), and 0.005% HFBA in water0.1% Formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile[1]
Reversed-Phase 99:1 water:methanol with 0.1% Formic Acid1:99 water:methanol with 0.1% Formic Acid[8]
HILIC 20 mM ammonium carbonate in waterAcetonitrile[15]
HILIC 50 mM ammonium acetate in waterAcetonitrile[7]
Detailed Experimental Protocol: Sample Preparation and Derivatization

This protocol is adapted from established methods for the analysis of acylcarnitines in plasma.[1][12]

Materials:

  • Plasma samples

  • Ice-cold methanol with a mixture of stable isotope-labeled internal standards

  • 3N HCl in n-butanol (butanolic HCl)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • To 10 µL of plasma, add 100 µL of ice-cold methanol containing the internal standards.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Add 50 µL of 3N butanolic HCl to the dried extract.

  • Incubate at 65°C for 15 minutes to facilitate the butylation reaction.

  • Evaporate the butanolic HCl to dryness under nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Vortex, centrifuge to remove any particulates, and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow plasma Plasma Sample precip Protein Precipitation (Cold Methanol + IS) plasma->precip centrifuge1 Centrifugation precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry1 Dry Down supernatant->dry1 butyl Butylation (Butanolic HCl) dry1->butyl dry2 Dry Down butyl->dry2 reconstitute Reconstitution dry2->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for acylcarnitine analysis.

troubleshooting_logic cluster_solutions cluster_causes start Low Signal Intensity? poor_ionization Poor Ionization Efficiency start->poor_ionization Yes ion_suppression Ion Suppression start->ion_suppression If matrix is present derivatize Derivatize with Butanol mobile_phase Optimize Mobile Phase (Additives, Gradient) source_cond Optimize ESI Source (Voltage, Temp, Gas) poor_ionization->derivatize poor_ionization->mobile_phase poor_ionization->source_cond sample_prep Sample Preparation (SPE, LLE) ion_suppression->sample_prep Improve chromatography Chromatographic Separation ion_suppression->chromatography Enhance

Caption: Troubleshooting low signal intensity issues.

References

Separation of (R)- and (S)-oleoylcarnitine enantiomers by chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of (R)- and (S)-oleoylcarnitine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the enantioselective analysis of oleoylcarnitine and related long-chain acylcarnitines.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution between (R)- and (S)-oleoylcarnitine enantiomers?

Poor resolution in the chiral separation of oleoylcarnitine enantiomers can stem from several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical. The selector on the stationary phase must have the appropriate stereochemical recognition for the oleoylcarnitine enantiomers.

  • Suboptimal Mobile Phase Composition: The mobile phase, including the organic modifier, aqueous component, and any additives, significantly influences selectivity. An incorrect composition can lead to co-elution or poor peak shape.[1][2]

  • Incorrect Temperature: Temperature affects the thermodynamics of the separation, which can alter both retention times and the degree of chiral recognition.[1]

  • Inadequate Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low rate may lead to band broadening due to diffusion, thus reducing resolution.

  • Poor Peak Shape: Issues such as peak tailing or fronting can compromise the baseline separation between the two enantiomer peaks. This can be caused by secondary interactions with the stationary phase or column overload.

Q2: Which type of chiral stationary phase is recommended for separating oleoylcarnitine enantiomers?

For the separation of carnitine and its acyl derivatives, macrocyclic glycopeptide-based CSPs, such as those with teicoplanin as the chiral selector, have proven effective.[3] Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are also widely used and offer a broad range of selectivity for chiral compounds.[1] The selection often requires screening different columns to find the one that provides the best selectivity for the specific analyte.

Q3: Do I need to derivatize my oleoylcarnitine sample before analysis?

Derivatization is not always necessary. Direct analysis is possible, especially when using detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS).[3] However, if using a UV detector, derivatization may be required to introduce a chromophore to the oleoylcarnitine molecule for detection.[4][5] Derivatization can also be used to convert the enantiomers into diastereomers, which can then be separated on a non-chiral column.[6]

Q4: My peaks are tailing. What can I do to improve the peak shape?

Peak tailing in the analysis of acylcarnitines can be due to interactions between the positively charged quaternary amine of the carnitine moiety and residual silanols on the silica (B1680970) support of the column. To mitigate this, consider the following:

  • Mobile Phase Additives: Adding a small amount of a competing base, such as diethylamine (B46881) (DEA), to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.

  • Adjusting pH: Modifying the pH of the mobile phase can also influence peak shape by affecting the ionization state of both the analyte and the stationary phase.

  • Column Choice: Using a column with end-capping or a different base material can reduce unwanted secondary interactions.

Q5: Can I use the same method for other long-chain acylcarnitines?

While a method developed for oleoylcarnitine may serve as a good starting point, it will likely require optimization for other long-chain acylcarnitines. The length and saturation of the acyl chain can influence the interaction with the chiral stationary phase, potentially requiring adjustments to the mobile phase composition or temperature to achieve optimal separation.

Troubleshooting Guides

Guide 1: Poor or No Resolution

This guide addresses the issue of obtaining a single peak or two poorly resolved peaks for the (R)- and (S)-oleoylcarnitine enantiomers.

Troubleshooting Workflow

G start Start: Poor or No Resolution check_csp Verify CSP Suitability (e.g., Teicoplanin, Polysaccharide) start->check_csp optimize_mp Optimize Mobile Phase - Organic Modifier (Type & %) - Additives (Acid/Base) check_csp->optimize_mp CSP is appropriate end_unresolved Consult Further Support check_csp->end_unresolved CSP may be unsuitable adjust_temp Adjust Column Temperature (e.g., 5°C increments) optimize_mp->adjust_temp Resolution still poor end_resolved Resolution Achieved optimize_mp->end_resolved Resolution improves check_flow_rate Optimize Flow Rate (Typically lower for better resolution) adjust_temp->check_flow_rate Minor/No improvement adjust_temp->end_resolved Resolution improves check_flow_rate->end_resolved Improvement seen check_flow_rate->end_unresolved No improvement

Caption: Troubleshooting workflow for poor chiral resolution.

Step Action Rationale
1. Verify CSP Confirm that the chosen Chiral Stationary Phase (CSP) is suitable for acylcarnitine separation. Teicoplanin-based or polysaccharide-based columns are good starting points.[1][3]The interaction between the analyte and the chiral selector is the basis of separation. An unsuitable CSP will not provide the necessary enantioselectivity.
2. Optimize Mobile Phase Systematically vary the composition of the mobile phase. Adjust the percentage of the organic modifier (e.g., methanol (B129727), acetonitrile). Introduce or alter the concentration of acidic or basic additives.Mobile phase composition directly impacts the interactions governing chiral recognition and can even reverse the elution order of enantiomers.[1][2]
3. Adjust Temperature Modify the column temperature in small increments (e.g., 5 °C). Both increasing and decreasing the temperature should be explored.Temperature changes can significantly alter the selectivity of a chiral separation.[1]
4. Optimize Flow Rate Reduce the flow rate. A lower flow rate increases the interaction time between the analytes and the CSP, which can improve resolution.An optimal flow rate balances separation efficiency with analysis time.
5. Further Consultation If resolution is still not achieved, it may be necessary to screen a different class of CSP or consult with a chromatography specialist.The separation may require a fundamentally different chiral recognition mechanism.
Guide 2: Peak Tailing or Fronting

This guide provides steps to diagnose and resolve issues with poor peak shape.

Logical Relationship Diagram

G start Poor Peak Shape (Tailing/Fronting) cause1 Secondary Interactions (e.g., with silanols) start->cause1 cause2 Column Overload start->cause2 cause3 Sample Solvent Mismatch start->cause3 solution1 Add Mobile Phase Modifier (e.g., DEA, TFA) cause1->solution1 solution2 Reduce Sample Concentration/ Injection Volume cause2->solution2 solution3 Dissolve Sample in Mobile Phase cause3->solution3

Caption: Causes and solutions for poor peak shape.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary Silanol Interactions: The positively charged carnitine moiety interacts with residual silanols on the silica support.Add a competing base (e.g., 0.1% diethylamine) or acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase to mask these sites.
Peak Tailing/Fronting Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peaks.Reduce the sample concentration or the injection volume.
Peak Splitting/Fronting Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause poor peak shape.Whenever possible, dissolve the sample in the initial mobile phase.

Experimental Protocols

Protocol 1: Direct Chiral Separation of Oleoylcarnitine using HPLC-ELSD

This protocol is adapted from methodologies for the direct separation of O-acylcarnitines on a teicoplanin-bonded chiral stationary phase.[3]

  • Chromatographic System: HPLC with Evaporative Light Scattering Detector (ELSD).

  • Column: Teicoplanin-bonded Chiral Stationary Phase (e.g., Chirobiotic T).

  • Mobile Phase: Methanol/Water (e.g., 85/15 v/v) with 20 mM ammonium (B1175870) acetate. The exact ratio of methanol to water may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • ELSD Settings:

    • Nebulizer Temperature: 30-40 °C

    • Evaporator Temperature: 50-60 °C

    • Gas Flow Rate: 1.5 - 2.5 L/min

  • Sample Preparation: Dissolve the oleoylcarnitine standard or sample extract in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter before injection.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Oleoylcarnitine in Mobile Phase prep2 Filter Sample (0.45 µm) prep1->prep2 hplc1 Inject Sample onto Teicoplanin CSP prep2->hplc1 hplc2 Isocratic Elution hplc1->hplc2 hplc3 ELSD Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Resolution (Rs) and Selectivity (α) data1->data2

Caption: Workflow for direct chiral HPLC-ELSD analysis.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters that can be achieved for the separation of carnitine derivatives on a teicoplanin-based chiral stationary phase. These serve as a reference and starting point for method development.

Table 1: Chromatographic Parameters for Carnitine Analogs Data adapted from a study on a teicoplanin-based CSP.[3][7]

Analyte Mobile Phase k1' (retention factor of the first eluting enantiomer) α (selectivity factor) Elution Order
CarnitineMeOH/H₂O (85/15) + 20 mM Amm. Acetate1.101.33(R) before (S)
AcetylcarnitineMeOH/H₂O (85/15) + 20 mM Amm. Acetate1.463.04(R) before (S)
PropionylcarnitineMeOH/H₂O (85/15) + 20 mM Amm. Acetate1.253.55(R) before (S)

Note: For oleoylcarnitine, due to its long acyl chain, a higher percentage of organic modifier in the mobile phase may be required to achieve reasonable retention times. The selectivity (α) will need to be determined experimentally.

References

Stability of (Rac)-Oleoylcarnitine in solution and during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (Rac)-Oleoylcarnitine in solution and during storage. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored at -20°C. Under these conditions, it is expected to be stable for at least two years.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in organic solvents such as ethanol, methanol, DMSO, and dimethylformamide (DMF). To prepare a stock solution, dissolve the solid compound in the solvent of choice. It is recommended to purge the solvent with an inert gas (e.g., argon or nitrogen) before and after dissolving the compound to minimize oxidation, especially given that oleoylcarnitine is an unsaturated lipid.

Q3: What are the recommended storage conditions for this compound in solution?

A3: For optimal stability, stock solutions of this compound in organic solvents should be stored in a glass container with a Teflon-lined cap at -20°C under an inert atmosphere. Storage of organic solutions below -30°C is generally not recommended unless the solution is packaged in a sealed glass ampoule to prevent solvent freezing and precipitation of the solute.

Q4: How stable is this compound in aqueous solutions?

A4: While specific quantitative data for this compound is limited, data from related acylcarnitines, such as acetyl-l-carnitine, suggests that stability in aqueous solutions is highly dependent on pH. Acylcarnitines are generally stable in neutral to acidic pH but are unstable in basic conditions (pH > 9) due to hydrolysis.[1] Long-chain acylcarnitines like oleoylcarnitine are known to be more stable than short-chain acylcarnitines.[2]

Q5: What are the primary degradation pathways for this compound in solution?

A5: The primary chemical degradation pathway for this compound in solution is hydrolysis of the ester bond, which yields oleic acid and carnitine. This reaction is accelerated at basic pH. Oxidation of the double bond in the oleoyl (B10858665) chain is another potential degradation pathway, especially if the solution is exposed to air and light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.- Prepare fresh stock solutions regularly.- Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.- Ensure the solvent was purged with an inert gas.- Verify the storage temperature has been consistently maintained at -20°C.
Loss of compound activity Hydrolysis of the ester linkage in aqueous buffers.- Maintain the pH of aqueous solutions in the neutral to acidic range (pH < 7.5).- Prepare aqueous solutions fresh before each experiment.- If basic pH is required, minimize the exposure time of this compound to the basic conditions.
Precipitate observed in stock solution upon thawing Poor solubility or solvent evaporation.- Gently warm the solution to room temperature and vortex to redissolve the precipitate.- Ensure the vial is tightly sealed to prevent solvent evaporation.- Consider using a different solvent with higher solubility if the issue persists.

Stability Data Summary

Table 1: Stability of Acylcarnitines in Dried Blood Spots

Storage TemperatureDurationStabilityFinding
-18°CAt least 330 daysStableAcylcarnitines show good stability when stored frozen.[2]
Room Temperature> 14 daysUnstableAcylcarnitines hydrolyze to free carnitine and fatty acids. Long-chain acylcarnitines are more stable than short-chain ones.[2]

Table 2: pH-Dependent Stability of Acetyl-l-carnitine in Aqueous Solution at Room Temperature (Proxy for Acylcarnitine Stability)

pHTimeRemaining Acetyl-l-carnitineStability
5.233 daysStableNo significant degradation observed.[1]
Neutral to Acidic-StableGenerally stable in this pH range.[1]
> 9-UnstableProne to hydrolysis.[1]
111 hour72.6%Significant degradation occurs.[1]
121 hour4.2%Very rapid degradation.[1]

Experimental Protocols

Protocol for a Basic Stability-Indicating Assay of this compound

This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer system.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve in the chosen solvent (e.g., ethanol, DMSO) to a known concentration (e.g., 10 mg/mL). Purge the solvent with an inert gas before use.

  • Sample Preparation for Stability Study:

    • Dilute the stock solution with the test solution (e.g., phosphate (B84403) buffer at a specific pH) to the final desired concentration (e.g., 100 µg/mL).

    • Prepare multiple aliquots in tightly sealed glass vials to be analyzed at different time points.

  • Storage Conditions:

    • Store the aliquots under the desired conditions (e.g., 4°C, 25°C, 40°C).

    • Protect samples from light if photostability is not the primary focus.

  • Sample Analysis:

    • At each time point (e.g., 0, 24, 48, 72 hours, 1 week), retrieve an aliquot.

    • Analyze the concentration of the remaining this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

    • The formation of degradation products (e.g., oleic acid, carnitine) can also be monitored if the analytical method allows.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each storage condition.

    • Determine the degradation rate and, if applicable, the half-life (t½) of the compound under the tested conditions.

Visualizations

Stability_Testing_Workflow Workflow for Stability Assessment of this compound cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mg/mL in Ethanol) prep_samples Prepare Test Samples (Dilute in desired buffer/solvent) prep_stock->prep_samples storage_conditions Store aliquots under defined conditions (Temp, pH, Light) prep_samples->storage_conditions time_points Retrieve samples at specific time points storage_conditions->time_points analysis Analyze by HPLC or LC-MS/MS time_points->analysis data_analysis Determine concentration and degradation rate analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathway Primary Chemical Degradation of this compound Oleoylcarnitine This compound OleicAcid Oleic Acid Oleoylcarnitine->OleicAcid Hydrolysis (accelerated by high pH) Carnitine Carnitine Oleoylcarnitine->Carnitine Hydrolysis (accelerated by high pH) Oxidized_Product Oxidized Product Oleoylcarnitine->Oxidized_Product Oxidation (presence of O2, light)

Caption: Main chemical degradation pathways for this compound in solution.

References

Preventing degradation of oleoylcarnitine during analytical procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of oleoylcarnitine during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of oleoylcarnitine degradation during analysis?

A1: The most significant cause of oleoylcarnitine degradation is hydrolysis, where the ester bond is cleaved, resulting in the formation of free L-carnitine and oleic acid. This process can be accelerated by elevated temperatures and basic pH conditions.

Q2: How should I collect and handle biological samples to minimize oleoylcarnitine degradation?

A2: Proper sample handling is critical. Blood samples should be collected in EDTA-coated tubes and placed on ice immediately. Plasma should be separated as soon as possible by centrifugation at 4°C. Both plasma and tissue samples should be snap-frozen in liquid nitrogen and stored at -80°C until analysis to prevent enzymatic and chemical degradation.

Q3: What is the optimal storage temperature for oleoylcarnitine samples?

A3: For long-term stability, samples containing oleoylcarnitine should be stored at -80°C. Storage at -20°C is also acceptable for shorter periods. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.

Q4: Which extraction method is recommended for oleoylcarnitine from plasma or tissue?

A4: A common and effective method is protein precipitation using a cold organic solvent such as methanol (B129727) or acetonitrile. This not only extracts the analyte but also removes proteins that could interfere with the analysis. For a more comprehensive lipid extraction, a Folch extraction using a chloroform/methanol mixture can be employed, but care must be taken to ensure the more polar oleoylcarnitine is recovered from the correct phase.

Q5: Can derivatization of oleoylcarnitine lead to degradation?

A5: Yes, some derivatization methods, such as butylation to form butyl esters, can partially hydrolyze acylcarnitines, including oleoylcarnitine. If derivatization is necessary, the conditions should be carefully optimized to minimize hydrolysis. Whenever possible, direct analysis of the underivatized molecule by LC-MS/MS is preferable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Oleoylcarnitine Recovery Sample Degradation: Improper storage or handling.Ensure samples are kept on ice during processing and stored at -80°C. Avoid multiple freeze-thaw cycles.
Inefficient Extraction: Incorrect solvent or procedure.Optimize the extraction procedure. For plasma, ensure complete protein precipitation with cold methanol. For tissues, ensure thorough homogenization.
Adsorption to Surfaces: Oleoylcarnitine can adhere to plasticware.Use low-adsorption microcentrifuge tubes and pipette tips.
High Variability in Results Inconsistent Sample Handling: Differences in processing time or temperature.Standardize the entire workflow from sample collection to analysis. Process all samples and standards in the same manner.
Matrix Effects in LC-MS/MS: Ion suppression or enhancement.Use a stable isotope-labeled internal standard for oleoylcarnitine to correct for matrix effects. Perform a matrix effect study.
Ghost Peaks or Carryover Contamination of LC System: Residual oleoylcarnitine from previous injections.Implement a rigorous needle and column wash protocol between samples. Use a mobile phase with sufficient organic content to elute the long-chain acylcarnitine.
Peak Tailing in Chromatography Secondary Interactions with Column: Silanol interactions on the stationary phase.Use a high-quality, end-capped C18 column. The addition of a small amount of formic acid to the mobile phase can improve peak shape.
Column Overload: Injecting too much sample.Reduce the injection volume or dilute the sample.

Quantitative Data Summary

Table 1: Stability of Acylcarnitines Under Different Storage Conditions

Acylcarnitine TypeStorage TemperatureDurationStability
Long-chain (general)Room Temperature> 14 daysSignificant hydrolysis to free carnitine
Long-chain (general)-18°CAt least 330 daysStable
Acetylcarnitine (C2)25°C (in water, pH 5.2)38 days~15% degradation
Acetylcarnitine (C2)4-8°C (in water, pH 5.2)234 days~15% degradation

Note: Data for long-chain acylcarnitines are used as a proxy for oleoylcarnitine where specific data is not available. Long-chain acylcarnitines are generally more stable than short-chain acylcarnitines.

Table 2: Effect of pH on Acetylcarnitine Stability (at Room Temperature)

pHTimeRemaining Acetylcarnitine
3 - 918 hoursStable
111 hour72.6%
121 hour4.2%

Note: This data for acetylcarnitine suggests that oleoylcarnitine will also be unstable under basic conditions.

Experimental Protocols

Protocol 1: Plasma Sample Collection and Storage
  • Collect whole blood in tubes containing EDTA as an anticoagulant.

  • Immediately place the tubes on ice or in a refrigerated centrifuge.

  • Within one hour of collection, centrifuge the blood at 1,200 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully aspirate the plasma supernatant without disturbing the buffy coat.

  • Aliquot the plasma into pre-labeled, low-adsorption microcentrifuge tubes.

  • Snap-freeze the aliquots in liquid nitrogen.

  • Store the frozen plasma samples at -80°C until analysis.

Protocol 2: Tissue Sample Collection and Storage
  • Excise the tissue of interest as quickly as possible to minimize post-mortem changes.

  • Immediately rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any blood.

  • Blot the tissue dry with filter paper.

  • Place the tissue in a pre-labeled cryovial and snap-freeze in liquid nitrogen.

  • Store the frozen tissue samples at -80°C until analysis.

Protocol 3: Oleoylcarnitine Extraction from Plasma
  • Thaw frozen plasma samples on ice.

  • In a low-adsorption microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold methanol containing a known concentration of a suitable internal standard (e.g., ¹³C-labeled oleoylcarnitine).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Visualizations

Potential Degradation Pathway of Oleoylcarnitine Oleoylcarnitine Oleoylcarnitine (C18:1) Hydrolysis Hydrolysis (Ester Bond Cleavage) Oleoylcarnitine->Hydrolysis FreeCarnitine Free L-Carnitine Hydrolysis->FreeCarnitine OleicAcid Oleic Acid (Free Fatty Acid) Hydrolysis->OleicAcid Heat Heat Heat->Hydrolysis Basic_pH Basic pH Basic_pH->Hydrolysis

Caption: Potential degradation pathway of oleoylcarnitine.

Experimental Workflow for Oleoylcarnitine Analysis cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase SampleCollection Sample Collection (EDTA tubes, on ice) PlasmaSeparation Plasma Separation (Centrifuge at 4°C) SampleCollection->PlasmaSeparation Storage Storage (Snap-freeze, -80°C) PlasmaSeparation->Storage Extraction Extraction (Protein Precipitation, cold methanol) Storage->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis

Caption: Recommended workflow for oleoylcarnitine analysis.

Troubleshooting Logic for Low Oleoylcarnitine Signal Start Low Oleoylcarnitine Signal Detected CheckStandards Are internal and external standards also low? Start->CheckStandards CheckSamplePrep Review sample preparation: - Storage conditions? - Extraction efficiency? - Freeze-thaw cycles? CheckStandards->CheckSamplePrep No InstrumentIssue Investigate LC-MS/MS: - Source contamination? - Detector sensitivity? - Column performance? CheckStandards->InstrumentIssue Yes SampleDegradation Suspect sample degradation. Re-prepare from frozen stock. CheckSamplePrep->SampleDegradation Yes, issues found OptimizeExtraction Optimize extraction protocol. Check for analyte loss. CheckSamplePrep->OptimizeExtraction No, prep seems fine ReviseHandling Revise sample handling and storage protocols. SampleDegradation->ReviseHandling

Caption: Troubleshooting workflow for low oleoylcarnitine signal.

Improving the sensitivity of oleoylcarnitine detection in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection sensitivity of oleoylcarnitine in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low oleoylcarnitine sensitivity in my LC-MS/MS analysis?

A1: Low sensitivity in oleoylcarnitine analysis typically stems from one or a combination of the following factors:

  • Suboptimal Sample Preparation: Inefficient extraction from complex matrices (e.g., plasma, tissue) can lead to low recovery of oleoylcarnitine. Additionally, the presence of interfering substances can cause ion suppression in the mass spectrometer.

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix can suppress or enhance the ionization of oleoylcarnitine, leading to inaccurate and imprecise measurements.[1][2][3]

  • Poor Chromatographic Resolution: Inadequate separation of oleoylcarnitine from isomers or other interfering compounds can result in signal suppression and inaccurate quantification.[4]

  • Inefficient Ionization: The inherent chemical properties of oleoylcarnitine may lead to poor ionization efficiency under standard electrospray ionization (ESI) conditions.

  • Non-Optimized Mass Spectrometry Parameters: Incorrect selection of precursor and product ions, or suboptimal collision energy and other source parameters, will result in a weaker signal.

Q2: How can I improve the sensitivity of my oleoylcarnitine assay?

A2: To enhance sensitivity, consider the following strategies:

  • Derivatization: Chemically modifying oleoylcarnitine can improve its chromatographic retention and ionization efficiency. Common derivatization techniques include butylation and 3-nitrophenylhydrazine (B1228671) (3NPH) derivatization.[1][5][6][7]

  • Optimized Sample Preparation: Employing effective extraction methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly clean up the sample and reduce matrix effects.[4][8]

  • Advanced Chromatographic Techniques: Utilizing techniques such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with ion-pairing agents can improve the separation of oleoylcarnitine from interfering compounds.[1][4]

  • High-Sensitivity Mass Spectrometry: Using a highly sensitive tandem mass spectrometer can enable the detection of low-abundance species without the need for derivatization.[9][10]

  • Use of Isotope-Labeled Internal Standards: Incorporating an isotope-labeled internal standard for oleoylcarnitine is crucial for accurate quantification as it helps to correct for matrix effects and variations in sample processing.[2][3]

Q3: What is derivatization and how does it improve oleoylcarnitine detection?

A3: Derivatization is the process of chemically modifying a compound to enhance its analytical properties. For oleoylcarnitine, derivatization can:

  • Increase Ionization Efficiency: By adding a readily ionizable group, the signal intensity in the mass spectrometer can be significantly boosted.

  • Improve Chromatographic Retention: The hydrophobicity of carnitines can be altered, leading to better retention on reversed-phase columns and improved separation from other sample components.[10]

  • Enhance Specificity: Derivatization can introduce a unique mass shift, which helps to differentiate the analyte from background noise.

Studies have shown that derivatization with 3-nitrophenylhydrazine (3NPH) or through butylation can significantly increase the signal intensity of acylcarnitines.[1][5][6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Oleoylcarnitine Signal Inefficient extraction from the sample matrix.Optimize the extraction procedure. Consider comparing different methods such as protein precipitation, liquid-liquid extraction, and solid-phase extraction. Ensure the pH of the extraction solvent is appropriate for oleoylcarnitine.
Ion suppression due to matrix effects.Improve sample cleanup. Incorporate a solid-phase extraction (SPE) step. Dilute the sample if the concentration of oleoylcarnitine is sufficient. Adjust the chromatographic gradient to separate oleoylcarnitine from the suppression zone.
Suboptimal MS/MS parameters.Infuse a standard solution of oleoylcarnitine to optimize the precursor and product ions, collision energy, and other source parameters (e.g., spray voltage, gas flows).
Degradation of oleoylcarnitine.Ensure proper sample handling and storage. Avoid repeated freeze-thaw cycles. Process samples on ice and store extracts at low temperatures.
Poor Peak Shape (Tailing or Fronting) Incompatible sample solvent with the mobile phase.The final sample solvent should be as close in composition to the initial mobile phase as possible.
Column overload.Reduce the injection volume or dilute the sample.
Presence of active sites on the column.Use a column with end-capping. The addition of a small amount of a competing base to the mobile phase can sometimes help.
Inappropriate mobile phase pH or additives.The addition of ion-pairing agents like heptafluorobutyric acid (HFBA) at low concentrations can improve peak shape.[1]
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Matrix interferences.Enhance sample cleanup procedures. Use a more selective sample preparation method like SPE.
Electronic noise.Ensure proper grounding of the mass spectrometer and associated electronics.
Inconsistent Results/Poor Reproducibility Variation in sample preparation.Use an automated liquid handler for precise and consistent sample processing. Ensure thorough mixing at each step.
Unstable ESI spray.Check for blockages in the ESI probe. Optimize the probe position and source parameters.
Fluctuation in LC system performance.Equilibrate the column sufficiently before each run. Monitor the system pressure for any irregularities.
Lack of or inappropriate internal standard.Always use a stable isotope-labeled internal standard for oleoylcarnitine and add it at the beginning of the sample preparation process.

Experimental Protocols

Protocol 1: Butylation Derivatization for Enhanced Sensitivity

This protocol describes the derivatization of acylcarnitines to their butyl esters, which has been shown to enhance sensitivity, particularly for dicarboxylic acylcarnitines.[1]

Materials:

  • Dried sample extract or standard

  • n-Butanol containing 5% (v/v) acetyl chloride

  • Thermomixer or heating block

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solution (e.g., methanol/water)

Procedure:

  • To the dried sample extract, add 100 µL of n-butanol containing 5% (v/v) acetyl chloride.

  • Incubate the mixture at 60°C for 20 minutes with gentle agitation (e.g., 800 rpm in a thermomixer).[1]

  • After incubation, evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried derivatized sample in an appropriate volume of reconstitution solution suitable for your LC-MS/MS system.

  • Vortex the sample thoroughly and transfer it to an autosampler vial for analysis.

Protocol 2: 3-Nitrophenylhydrazine (3NPH) Derivatization

This method increases the signal intensity of acylcarnitines and improves their chromatographic behavior on reversed-phase columns.[5][6][7]

Materials:

  • Sample in 80% methanol

  • 25 mM 3-nitrophenylhydrazine (3NPH) solution

  • 25 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) solution

  • Pyridine

  • Rocking platform or shaker

  • Lyophilizer or vacuum concentrator

  • Water for reconstitution

Procedure:

  • To your sample in 80% methanol, sequentially add the following reagents:

    • 5 µL of 25 mM 3NPH

    • 2.5 µL of 25 mM EDC

    • 0.4 µL of pyridine[5]

  • Incubate the reaction mixture for 30 minutes at 30°C on a rocking platform.[5]

  • Lyophilize or evaporate the sample to dryness.

  • Reconstitute the dried derivatized sample in 30 µL of water before injection.[5]

Visualizations

Troubleshooting_Workflow Oleoylcarnitine Detection Troubleshooting Start Low Oleoylcarnitine Sensitivity CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep CheckChromatography Evaluate Chromatography Start->CheckChromatography CheckMS Optimize MS Parameters Start->CheckMS ConsiderDerivatization Consider Derivatization CheckSamplePrep->ConsiderDerivatization Sensitivity Still Low CheckChromatography->ConsiderDerivatization Sensitivity Still Low CheckMS->ConsiderDerivatization Sensitivity Still Low ImplementDerivatization Implement Derivatization Protocol (e.g., Butylation, 3NPH) ConsiderDerivatization->ImplementDerivatization Yes Reanalyze Re-analyze Sample ConsiderDerivatization->Reanalyze No ImplementDerivatization->Reanalyze

Caption: A flowchart for troubleshooting low oleoylcarnitine sensitivity.

Derivatization_Pathway Chemical Derivatization to Enhance Sensitivity Oleoylcarnitine Oleoylcarnitine Derivatization Derivatization Reaction Oleoylcarnitine->Derivatization Butylation Butylation Derivatization->Butylation Reagent: n-Butanol/ Acetyl Chloride NPH 3-NPH Derivatization Derivatization->NPH Reagent: 3-NPH/EDC DerivatizedProduct Derivatized Oleoylcarnitine Butylation->DerivatizedProduct NPH->DerivatizedProduct ImprovedProperties Improved Analytical Properties DerivatizedProduct->ImprovedProperties IncreasedSensitivity Increased Sensitivity ImprovedProperties->IncreasedSensitivity

Caption: The process of derivatization for improved oleoylcarnitine analysis.

References

Addressing isomeric interference in oleoylcarnitine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isomeric interference in the analysis of oleoylcarnitine (C18:1).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a broad or asymmetric peak for oleoylcarnitine (C18:1) in my LC-MS/MS analysis?

A1: A broad or asymmetric peak for C18:1 carnitine is a common indicator of co-eluting isomers. Oleoylcarnitine has several structural isomers with the same mass-to-charge ratio (m/z) that are often not resolved by standard chromatography methods. Direct infusion mass spectrometry, in particular, cannot distinguish between these isomers.[1][2]

Common interfering isomers of oleoylcarnitine (C18:1) include:

  • Positional isomers: These isomers differ in the position of the double bond in the acyl chain. Examples include:

    • Petroselinoylcarnitine (C18:1 n-12)

    • Vaccenoylcarnitine (C18:1 n-7)

  • Geometric isomers: These isomers have different configurations around the double bond. An example is:

    • Elaidoylcarnitine (the trans-isomer of oleoylcarnitine)

Troubleshooting Steps:

  • Optimize Chromatographic Separation: The most effective way to address isomeric interference is to improve the chromatographic separation. This can be achieved by:

    • Using a suitable column: A C18 column with a long carbon chain can provide good separation of long-chain acylcarnitines.[3][4]

    • Adjusting the mobile phase: The use of ion-pairing agents like heptafluorobutyric acid (HFBA) can improve peak shape and separation.[2][4]

    • Optimizing the gradient: A slower, more shallow gradient can enhance the resolution of closely eluting isomers.

  • Consider Derivatization: Derivatization of acylcarnitines to their butyl esters can improve chromatographic separation and ionization efficiency.[1][2]

Q2: My quantitative results for oleoylcarnitine seem unexpectedly high. Could this be due to isomeric interference?

A2: Yes, it is highly likely. Since isomers of oleoylcarnitine have the same m/z ratio, if they are not chromatographically separated, they will be detected as a single peak, leading to an overestimation of the true oleoylcarnitine concentration.[1] This is a significant issue in studies where accurate quantification is critical, such as in biomarker discovery or clinical diagnostics.

Troubleshooting Steps:

  • Confirm Peak Purity: If possible, use high-resolution mass spectrometry to investigate the elemental composition of the ions within the peak. However, this will not differentiate between isomers. The best approach is to improve chromatographic separation as described in A1.

  • Use Isomer-Specific Standards: Whenever possible, obtain analytical standards for the suspected interfering isomers to confirm their retention times under your chromatographic conditions. This will help to positively identify the different isomers contributing to the C18:1 signal.

Q3: What are the key instrument parameters to optimize for the separation of oleoylcarnitine isomers?

A3: Beyond the column and mobile phase, several mass spectrometer parameters are critical:

  • Ionization Source Settings: Optimize parameters like ion spray voltage, temperature, and gas flows to ensure efficient and stable ionization of the acylcarnitines.[2]

  • Collision Energy: In tandem MS (MS/MS), optimize the collision energy for the specific precursor-to-product ion transition of oleoylcarnitine to ensure sensitive and specific detection. A common product ion for acylcarnitines is m/z 85.[1][2]

  • Scheduled Multiple Reaction Monitoring (MRM): If you are analyzing multiple acylcarnitines, using a scheduled MRM method can improve data quality by ensuring that data for each analyte is only acquired when it is eluting from the column.[4]

Data Presentation: Chromatographic Separation of C18:1 Carnitine Isomers

The following table summarizes typical retention times for oleoylcarnitine and one of its common isomers, demonstrating the feasibility of their chromatographic separation. Please note that exact retention times will vary depending on the specific LC system, column, and mobile phase conditions.

Acylcarnitine IsomerPrecursor Ion (m/z)Product Ion (m/z)Typical Retention Time (minutes)
Oleoyl-L-carnitine426.485.16.77

Data is illustrative and based on a typical C18 column method. Actual retention times may vary.[3]

Experimental Protocols

Detailed LC-MS/MS Protocol for Acylcarnitine Isomer Analysis

This protocol is a representative method for the separation and quantification of acylcarnitine isomers.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 300 µL of methanol (B129727) containing an appropriate internal standard (e.g., d3-oleoylcarnitine).

  • Vortex for 10 seconds.

  • Incubate for 10 minutes at room temperature.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new vial containing 900 µL of the initial mobile phase A (see below).

  • Vortex for 10 seconds before injection.[3]

2. LC-MS/MS Instrumentation

  • Liquid Chromatograph: A UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[3]

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0.0-1.0 min: 30% B

    • 1.0-7.0 min: Linear gradient from 30% to 95% B

    • 7.0-8.0 min: Hold at 95% B

    • 8.0-9.0 min: Return to 30% B and re-equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

4. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Spray Voltage: 5500 V

  • Temperature: 500 °C

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • MRM Transitions:

    • Oleoylcarnitine: 426.4 -> 85.1

    • Internal Standard (d3-oleoylcarnitine): 429.4 -> 85.1

Visualizations

Experimental Workflow for Oleoylcarnitine Analysis

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard in Methanol plasma->add_is vortex1 Vortex add_is->vortex1 incubate Incubate vortex1->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Mobile Phase A supernatant->dilute vortex2 Vortex dilute->vortex2 inject Inject Sample vortex2->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integrate Peak Integration ms_detection->integrate quantify Quantification integrate->quantify

Caption: Workflow for oleoylcarnitine analysis.

Troubleshooting Logic for Isomeric Interference

G start Start: Poor Peak Shape or High Quantification check_isomers Hypothesis: Isomeric Interference? start->check_isomers optimize_lc Action: Optimize LC Separation check_isomers->optimize_lc Yes use_standards Action: Use Isomer-Specific Standards check_isomers->use_standards Yes review_data Review Chromatogram for Multiple Peaks optimize_lc->review_data use_standards->review_data resolved Result: Isomers Resolved review_data->resolved Yes not_resolved Result: Isomers Not Resolved review_data->not_resolved No further_optimization Action: Further Method Development not_resolved->further_optimization

Caption: Troubleshooting isomeric interference.

Signaling Pathway: Fatty Acid Transport and CPT1 Regulation

G cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix lcfacylcoa Long-Chain Fatty Acyl-CoA cpt1 CPT1 lcfacylcoa->cpt1 beta_oxidation β-Oxidation lcfacylcoa->beta_oxidation lcfacylcarnitine Long-Chain Acylcarnitine cpt1->lcfacylcarnitine + Carnitine malonylcoa Malonyl-CoA malonylcoa->cpt1 Inhibition acc ACC acc->malonylcoa acetylcoa Acetyl-CoA acetylcoa->acc cact CACT lcfacylcarnitine->cact cpt2 CPT2 cact->cpt2 (Transport) cpt2->lcfacylcoa + CoA

Caption: Regulation of fatty acid transport.

References

Method development for oleoylcarnitine analysis in various biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of oleoylcarnitine and other acylcarnitines in various biological matrices. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common biological matrices for oleoylcarnitine analysis?

A1: Oleoylcarnitine is frequently analyzed in a variety of biological matrices, including plasma, serum, whole blood (often as dried blood spots), urine, and tissue samples.[1][2][3] The choice of matrix often depends on the specific research question, sample availability, and the required sensitivity of the assay.[1] Plasma is often preferred over dried blood spots as it can yield higher concentrations of free carnitines.[1]

Q2: Why is LC-MS/MS the preferred method for oleoylcarnitine analysis?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for acylcarnitine analysis due to its high sensitivity, specificity, and ability to quantify a wide range of acylcarnitines in a single run.[2][4] This technique can distinguish between different acylcarnitine species, which is crucial for diagnosing metabolic disorders.[2]

Q3: What are the main challenges in oleoylcarnitine analysis?

A3: Key challenges include the presence of isomeric and isobaric compounds that can interfere with accurate quantification, matrix effects from complex biological samples, and the low endogenous concentrations of some acylcarnitines.[2][5] Additionally, the stability of acylcarnitines in stored samples can be a concern.[6][7][8]

Q4: Is derivatization necessary for oleoylcarnitine analysis?

A4: While some methods analyze underivatized acylcarnitines, derivatization, such as butylation or pivaloylation, is often employed.[2][9] Derivatization can improve chromatographic separation, enhance ionization efficiency, and allow for the differentiation of isobaric compounds.[2] For instance, butylation helps to discriminate between hydroxybutyryl-carnitine and malonyl-carnitine.[2] However, the derivatization process itself can sometimes lead to the hydrolysis of acylcarnitines, which needs to be carefully controlled.[9][10]

Troubleshooting Guide

Problem 1: Poor peak shape and resolution in the chromatogram.

  • Possible Cause: Inadequate chromatographic separation.

  • Solution:

    • Optimize the mobile phase composition. The addition of ion-pairing reagents like heptafluorobutyric acid (HFBA) can improve peak shape and separation.[2]

    • Ensure the analytical column is appropriate for the analysis. A C18 reversed-phase column is commonly used.[2]

    • Check for and eliminate any dead volume in the LC system.[11]

    • Ensure proper column equilibration between injections.[11]

Problem 2: Inaccurate quantification and high variability in results.

  • Possible Cause: Matrix effects, such as ion suppression or enhancement.

  • Solution:

    • Incorporate stable isotope-labeled internal standards (e.g., d3-oleoylcarnitine) to compensate for matrix effects.[12][13]

    • Optimize the sample preparation procedure to remove interfering substances. This can include protein precipitation followed by solid-phase extraction (SPE).[14][15]

    • Dilute the sample to reduce the concentration of matrix components.

    • Evaluate the matrix effect by comparing the response of the analyte in a standard solution versus a post-extraction spiked sample.[13]

Problem 3: Low signal intensity or inability to detect oleoylcarnitine.

  • Possible Cause: Low analyte concentration, poor ionization, or sample degradation.

  • Solution:

    • Increase the sample injection volume, but be mindful of potential matrix effects.

    • Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature) to enhance ionization.[5]

    • Ensure proper sample handling and storage to prevent degradation. Acylcarnitines can be unstable at room temperature for extended periods.[6][7][8] Samples should be stored at -80°C.[2]

    • Consider a derivatization step to improve ionization efficiency.[2]

Problem 4: Co-elution of isomeric or isobaric compounds.

  • Possible Cause: Insufficient chromatographic separation.

  • Solution:

    • Employ a high-resolution chromatography method, potentially using a longer column or a column with a smaller particle size.

    • Optimize the gradient elution profile to enhance the separation of isomers.

    • Derivatization can introduce mass shifts that help differentiate isobaric species.[2] For example, butylation of dicarboxylic acylcarnitines results in a different mass compared to their monocarboxylic isobaric counterparts.[2]

Experimental Protocols

Protocol 1: Oleoylcarnitine Analysis in Human Plasma

This protocol is based on a validated LC-MS/MS method for the quantification of various acylcarnitines.[2][3]

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.
  • To 20 µL of plasma, add 500 µL of ice-cold isopropanol (B130326) containing 0.5% (V/V) acetic acid and an internal standard mixture (e.g., d3-oleoylcarnitine).[3]
  • Vortex for 1 minute and sonicate in an ice-bath for 5 minutes.[3]
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization (Butylation):

  • To the dried extract, add 100 µL of 3N butanolic HCl.
  • Incubate at 60°C for 20 minutes.[2]
  • Evaporate the butanolic HCl to dryness under nitrogen.
  • Reconstitute the sample in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: UPLC system
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[16]
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: A suitable gradient to separate oleoylcarnitine from other acylcarnitines.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5-10 µL
  • MS System: Triple quadrupole mass spectrometer
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • MRM Transition: Monitor the specific precursor-to-product ion transition for butylated oleoylcarnitine and its internal standard. The characteristic product ion for acylcarnitines is m/z 85.[2]

Workflow for Oleoylcarnitine Analysis in Plasma

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (20 µL) add_ipa Add Ice-Cold Isopropanol + Acetic Acid + IS plasma->add_ipa vortex Vortex & Sonicate add_ipa->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down1 Evaporate to Dryness supernatant->dry_down1 add_butanol Add Butanolic HCl dry_down1->add_butanol incubate Incubate at 60°C add_butanol->incubate dry_down2 Evaporate to Dryness incubate->dry_down2 reconstitute Reconstitute dry_down2->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Data Analysis & Quantification detect->quantify

Caption: Experimental workflow for oleoylcarnitine analysis in plasma.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for acylcarnitine analysis. Note that specific values can vary depending on the analyte, matrix, and instrumentation.

ParameterPlasmaUrineTissue
Lower Limit of Quantification (LLOQ) < 0.7 fmol on column[3]~0.1 µmol/L[12]Not widely reported
Upper Limit of Quantification (ULOQ) Spans 3-4 orders of magnitude[3]~100 µmol/L[12]Not widely reported
Accuracy (Relative Error, RE) < 20%[3]< 14.8% for QC samples[12]Not widely reported
Precision (Coefficient of Variation, CV) < 15% (intra- and inter-day)[3]< 14.8% for QC samples[12]Not widely reported
Recovery 83.1% (free carnitine)[9]Not widely reportedNot widely reported
Stability (4°C for 24h) CV < 15%[3]Not widely reportedNot widely reported
Stability (-80°C for 72h) CV < 15%[3]Not widely reportedNot widely reported

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Low Signal Intensity

G cluster_sample_issues Sample-Related Issues cluster_ms_issues Mass Spectrometer Issues cluster_lc_issues Liquid Chromatograph Issues start Low Signal Intensity Detected check_sample Check Sample Integrity (Storage, Handling) start->check_sample check_ms Check MS Performance (Tuning, Calibration) start->check_ms check_lc Check LC Performance (Peak Shape, Retention Time) start->check_lc degradation Analyte Degradation? check_sample->degradation low_conc Concentration Too Low? check_sample->low_conc prep_error Sample Prep Error? check_sample->prep_error ion_suppression Ion Suppression? check_ms->ion_suppression source_dirty Dirty Ion Source? check_ms->source_dirty detector_fail Detector Failure? check_ms->detector_fail leak System Leak? check_lc->leak column_issue Column Degradation? check_lc->column_issue mobile_phase_issue Incorrect Mobile Phase? check_lc->mobile_phase_issue

Caption: Troubleshooting logic for low signal intensity in LC-MS/MS analysis.

References

Validation & Comparative

Oleoylcarnitine as a Diagnostic Biomarker for Fatty Acid Oxidation Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of oleoylcarnitine (C18:1) as a diagnostic biomarker for fatty acid oxidation disorders (FAODs) against other established biomarkers. It includes supporting data, detailed experimental protocols, and visualizations to aid in understanding its validation and utility in a clinical and research setting.

Introduction to Fatty Acid Oxidation Disorders and the Role of Acylcarnitines

Fatty acid oxidation disorders are a group of inherited metabolic conditions that impair the body's ability to break down fatty acids to produce energy.[1] This process is crucial, especially during periods of fasting or increased energy demand.[2] Deficiencies in specific enzymes or transporters in the mitochondrial β-oxidation pathway lead to the accumulation of specific acyl-CoA esters. These are then transesterified to carnitine, forming acylcarnitines that accumulate in tissues and body fluids.[3][4] The analysis of these acylcarnitine profiles, particularly long-chain species like oleoylcarnitine, is a cornerstone of newborn screening and diagnostic testing for FAODs.[5][6]

Oleoylcarnitine (C18:1) is a long-chain acylcarnitine that can be elevated in several FAODs, most notably Carnitine Palmitoyltransferase II (CPT2) deficiency and Carnitine-Acylcarnitine Translocase (CACT) deficiency.[1][2] However, its diagnostic utility is often considered in the context of a broader acylcarnitine profile rather than as a standalone marker.

Comparative Analysis of Oleoylcarnitine and Other Biomarkers

The diagnosis of FAODs relies on identifying characteristic patterns of elevated acylcarnitines. While oleoylcarnitine is a key marker for certain disorders, its performance is often enhanced when used in ratios with other acylcarnitines. The following tables summarize the key biomarkers for various long-chain FAODs and provide available data on their diagnostic performance.

Table 1: Key Acylcarnitine Biomarkers for Major Long-Chain Fatty Acid Oxidation Disorders

DisorderPrimary Acylcarnitine BiomarkersOleoylcarnitine (C18:1) Finding
Carnitine Palmitoyltransferase II (CPT2) Deficiency Increased C16:0, C18:1, C18:0[2][7]Primary marker , often significantly elevated.[7][8]
Carnitine-Acylcarnitine Translocase (CACT) Deficiency Increased C16:0, C18:1, C18:0[2][9]Primary marker , often significantly elevated.[9]
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency Increased C14:1, C14:2, C14:0[5]May be moderately elevated, but not a primary marker.[2][5]
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency Increased C16-OH, C18:1-OH, C18-OHNot a primary marker.
Mitochondrial Trifunctional Protein (TFP) Deficiency Increased C16-OH, C18:1-OH, C18-OHNot a primary marker.

Table 2: Diagnostic Performance and Cutoff Values of Oleoylcarnitine and Related Ratios

Biomarker/RatioDisorder(s)Reported Cutoff Values (Newborn Screening)Sensitivity & SpecificityNotes
Oleoylcarnitine (C18:1) CPT2, CACT>2.64 µmol/L[10]Data for C18:1 alone is limited; it is typically evaluated as part of a profile or ratio.Elevated levels are suggestive but not specific for a single disorder.
(C16:0 + C18:1)/C2:0 Ratio CPT2, CACT>0.393[10] to >0.7[11]High sensitivity and specificity for detecting CPT2 and CACT deficiencies.[8][11]This ratio helps to discriminate from other conditions with elevated long-chain acylcarnitines and is a key marker in newborn screening.[8]
C14:1/C2:0 Ratio VLCAD>0.024[10]High sensitivity and specificity for VLCAD deficiency.Primary marker for VLCAD deficiency.
C16-OH/C16:0 Ratio LCHAD/TFP>0.032[10]Important for differentiating LCHAD/TFP from other long-chain FAODs.Hydroxylated acylcarnitines are key for these disorders.

Note: Cutoff values can vary between laboratories and jurisdictions.

Experimental Protocols

The gold standard for the quantitative analysis of acylcarnitines, including oleoylcarnitine, is tandem mass spectrometry (MS/MS). The following is a generalized protocol for the analysis of acylcarnitines from dried blood spots (DBS).

Protocol: Acylcarnitine Profiling in Dried Blood Spots by UPLC-MS/MS

1. Sample Preparation:

  • A 3.2 mm disc is punched from a dried blood spot card.[12]

  • The disc is placed into a well of a 96-well microtiter plate.

  • An extraction solution containing a mixture of methanol (B129727) and 0.1% formic acid with stable isotopically labeled internal standards for each analyte is added to each well.[12]

  • The plate is sealed and agitated for a specified time (e.g., 30 minutes) to allow for efficient extraction of the acylcarnitines.

  • The plate is then centrifuged to pellet the filter paper disc.

  • The supernatant containing the extracted acylcarnitines is transferred to a new 96-well plate for analysis.

2. Derivatization (Butylation):

  • To improve chromatographic separation and ionization efficiency, the extracted acylcarnitines are often converted to their butyl esters.[3]

  • This is achieved by adding a solution of n-butanol with acetyl chloride or hydrochloric acid to the dried extract and incubating at a specific temperature (e.g., 65°C) for a set time (e.g., 15-30 minutes).[3]

  • The butylated extract is then dried down under a stream of nitrogen.

  • The residue is reconstituted in a solvent compatible with the UPLC-MS/MS system.

3. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • An ultra-performance liquid chromatography (UPLC) system equipped with a suitable column (e.g., C18) is used to separate the different acylcarnitine species.[3][13]

    • A gradient elution is typically employed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).[12]

  • Mass Spectrometric Detection:

    • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

    • The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard. The precursor ion for all acylcarnitines is typically the m/z of the protonated molecule, and a common product ion at m/z 85 is often used for quantification.[14]

4. Data Analysis:

  • The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard.

  • Results are reported in µmol/L.

Visualizations

Fatty Acid Beta-Oxidation Pathway and Acylcarnitine Accumulation

FAOD_Pathway cluster_mito Mitochondrion FattyAcylCoA Fatty Acyl-CoA Acylcarnitine Acylcarnitine FattyAcylCoA->Acylcarnitine CPT1 Mitochondria Mitochondrial Matrix Acylcarnitine->Mitochondria CACT Accumulation Acylcarnitine Accumulation Acylcarnitine->Accumulation BetaOxidation Beta-Oxidation Spiral AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA EnzymeDefect Enzyme/Transporter Defect (FAOD) BetaOxidation->EnzymeDefect Energy Energy (ATP) AcetylCoA->Energy TCA Cycle EnzymeDefect->Accumulation

Caption: Mitochondrial fatty acid beta-oxidation pathway and the impact of enzyme defects.

Diagnostic Workflow for Fatty Acid Oxidation Disorders

Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) AbnormalScreen Abnormal Acylcarnitine Profile (e.g., elevated C18:1) NBS->AbnormalScreen ConfirmatoryTesting Confirmatory Testing AbnormalScreen->ConfirmatoryTesting Positive Normal Normal AbnormalScreen->Normal Normal PlasmaAcylcarnitine Plasma Acylcarnitine Analysis ConfirmatoryTesting->PlasmaAcylcarnitine UrineOrganicAcids Urine Organic Acid Analysis ConfirmatoryTesting->UrineOrganicAcids MolecularTesting Molecular Genetic Testing PlasmaAcylcarnitine->MolecularTesting EnzymeAssay Enzyme Assay (Fibroblasts/Leukocytes) PlasmaAcylcarnitine->EnzymeAssay UrineOrganicAcids->MolecularTesting Diagnosis Definitive Diagnosis of FAOD MolecularTesting->Diagnosis EnzymeAssay->Diagnosis

Caption: Diagnostic workflow for fatty acid oxidation disorders.

Conclusion

Oleoylcarnitine is a valuable biomarker for the diagnosis of specific long-chain fatty acid oxidation disorders, particularly CPT2 and CACT deficiencies. Its utility is maximized when analyzed as part of a comprehensive acylcarnitine profile and when specific ratios, such as (C16:0 + C18:1)/C2:0, are calculated. While quantitative data on the standalone diagnostic performance of oleoylcarnitine is not as robustly documented as for some other acylcarnitines, its consistent elevation in these disorders makes it an indispensable component of newborn screening and confirmatory diagnostic testing. Further research focusing on establishing specific sensitivity, specificity, and ROC curve data for oleoylcarnitine could further refine its role in the differential diagnosis of FAODs. The standardized UPLC-MS/MS methodology provides a reliable and high-throughput approach for the accurate quantification of oleoylcarnitine and other acylcarnitines, facilitating early diagnosis and intervention for these serious metabolic disorders.

References

A Comparative Analysis of the Metabolic Effects of Oleoylcarnitine and Palmitoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines, esters of carnitine and fatty acids, are crucial intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. The specific metabolic effects of these molecules can vary significantly depending on the nature of the fatty acid chain. This guide provides a detailed comparison of the metabolic effects of oleoylcarnitine, a monounsaturated acylcarnitine, and palmitoylcarnitine (B157527), a saturated acylcarnitine. Understanding these differences is critical for research into metabolic diseases such as type 2 diabetes, cardiovascular conditions, and non-alcoholic fatty liver disease, where alterations in acylcarnitine profiles are frequently observed.

Quantitative Data Summary

The following tables summarize the key differential metabolic effects of oleoylcarnitine and palmitoylcarnitine based on available experimental data.

Table 1: Effects on Mitochondrial Function

ParameterOleoylcarnitinePalmitoylcarnitineReferences
Mitochondrial Membrane Potential (ΔΨm) Tends to preserve or cause slight hyperpolarizationDose-dependent depolarization at high concentrations[1][2]
Reactive Oxygen Species (ROS) Production Does not significantly increase; may be protectiveIncreases ROS production[2][3]
Mitochondrial Permeability Transition Pore (mPTP) Opening Suppresses openingInduces opening at high concentrations[1][2]
Mitochondrial Respiration Supports or has neutral effect on respirationCan impair respiration at high concentrations[1]

Table 2: Effects on Insulin (B600854) Signaling and Glucose Metabolism

ParameterOleoylcarnitinePalmitoylcarnitineReferences
Insulin-stimulated Akt phosphorylation Protective; can prevent palmitate-induced inhibitionInhibits Akt phosphorylation[4][5]
Insulin-stimulated Glucose Uptake May not fully restore palmitate-impaired uptakeImpairs insulin-stimulated glucose uptake[4]
Overall effect on Insulin Sensitivity Generally considered to improve insulin sensitivityInduces insulin resistance[6]

Table 3: Effects on Inflammatory Signaling

ParameterOleoylcarnitinePalmitoylcarnitineReferences
NF-κB Activation Less pro-inflammatory; may have neutral or inhibitory effectsActivates NF-κB signaling[7][8][9][10]
Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) Does not significantly induce; may counteract pro-inflammatory stimuliInduces the production of pro-inflammatory cytokines[11][12]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: L6 myotubes or primary human skeletal muscle cells are commonly used models.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. For differentiation into myotubes, the FBS concentration is reduced to 2%.

  • Acylcarnitine Preparation: Oleoylcarnitine and palmitoylcarnitine are dissolved in a suitable solvent, such as ethanol (B145695) or DMSO, to create stock solutions. These are then diluted in serum-free culture medium, often complexed with fatty acid-free bovine serum albumin (BSA) to mimic physiological conditions and enhance solubility.

  • Treatment Protocol: Differentiated myotubes are incubated with varying concentrations of oleoylcarnitine or palmitoylcarnitine (typically in the range of 1-50 µM) for a specified duration (e.g., 4, 12, or 24 hours) prior to downstream assays.

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Principle: The fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) is a cell-permeant, cationic dye that accumulates in mitochondria with a negative membrane potential. A decrease in mitochondrial membrane potential results in a decrease in TMRM fluorescence intensity.

  • Procedure:

    • Cells are seeded in a multi-well plate suitable for fluorescence microscopy or a plate reader.

    • Following treatment with acylcarnitines, cells are incubated with a low concentration of TMRM (e.g., 25-100 nM) in the dark.

    • Fluorescence is measured using a fluorescence microscope or a microplate reader with appropriate excitation and emission wavelengths (typically ~548 nm excitation and ~573 nm emission).

    • As a control for depolarization, cells are treated with a mitochondrial uncoupler such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).

Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production
  • Principle: MitoSOX™ Red is a fluorescent probe that specifically targets mitochondria in live cells and is oxidized by superoxide, a primary mitochondrial ROS. Upon oxidation, it exhibits red fluorescence.

  • Procedure:

    • Cells are cultured and treated with acylcarnitines as described above.

    • Cells are then incubated with MitoSOX™ Red reagent (typically 2.5-5 µM) in the dark.

    • Red fluorescence is visualized and quantified using a fluorescence microscope or flow cytometer.

Analysis of Insulin Signaling (Akt Phosphorylation)
  • Principle: Western blotting is used to detect the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt.

  • Procedure:

    • After acylcarnitine treatment, cells are stimulated with insulin (e.g., 100 nM for 15-30 minutes).

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated Akt (e.g., at Ser473) and total Akt.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The ratio of phosphorylated to total protein is quantified.

Measurement of Glucose Uptake
  • Principle: Radiolabeled 2-deoxy-D-glucose ([³H]-2-DOG), a glucose analog that is taken up by glucose transporters and phosphorylated but not further metabolized, is used to measure the rate of glucose uptake.

  • Procedure:

    • Following acylcarnitine treatment and insulin stimulation, cells are incubated with [³H]-2-DOG for a short period (e.g., 10-15 minutes).

    • The incubation is stopped by washing with ice-cold buffer.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • Glucose uptake is normalized to the protein content of each sample.

Signaling Pathways and Experimental Workflows

Fatty_Acid_Transport Fatty Acid Transport into Mitochondria cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA ACSL Oleoylcarnitine Oleoylcarnitine Acyl-CoA->Oleoylcarnitine CPT1 Palmitoylcarnitine Palmitoylcarnitine Acyl-CoA->Palmitoylcarnitine CPT1 Acyl-CoA_mito Acyl-CoA Oleoylcarnitine->Acyl-CoA_mito CACT/CPT2 Palmitoylcarnitine->Acyl-CoA_mito CACT/CPT2 Beta_Oxidation β-Oxidation Acyl-CoA_mito->Beta_Oxidation

Caption: Workflow of long-chain fatty acid transport into the mitochondrial matrix via the carnitine shuttle system.

Metabolic_Effects_Comparison Comparative Metabolic Effects cluster_mito_effects Mitochondrial Effects cluster_insulin_effects Insulin Signaling cluster_inflammation_effects Inflammation Oleoylcarnitine Oleoylcarnitine Mito_Health Mitochondrial Integrity (Preserved ΔΨm, Low ROS) Oleoylcarnitine->Mito_Health Insulin_Sensitivity Enhanced Insulin Sensitivity (p-Akt ↑) Oleoylcarnitine->Insulin_Sensitivity Anti_Inflammatory Neutral / Anti-inflammatory (NF-κB inactive) Oleoylcarnitine->Anti_Inflammatory Palmitoylcarnitine Palmitoylcarnitine Mito_Dysfunction Mitochondrial Dysfunction (Decreased ΔΨm, High ROS) Palmitoylcarnitine->Mito_Dysfunction Insulin_Resistance Insulin Resistance (p-Akt ↓) Palmitoylcarnitine->Insulin_Resistance Pro_Inflammatory Pro-inflammatory (NF-κB active, Cytokines ↑) Palmitoylcarnitine->Pro_Inflammatory

Caption: Opposing metabolic effects of oleoylcarnitine and palmitoylcarnitine on cellular health.

Discussion of Metabolic Effects

Mitochondrial Function

Palmitoylcarnitine, particularly at elevated concentrations, has been shown to be detrimental to mitochondrial health.[2] It can lead to a dose-dependent depolarization of the mitochondrial membrane, a key indicator of mitochondrial dysfunction.[2] This is often accompanied by an increase in the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components.[2][3] Furthermore, high levels of palmitoylcarnitine can induce the opening of the mitochondrial permeability transition pore (mPTP), a critical event that can lead to apoptosis.[2]

In contrast, evidence suggests that oleoylcarnitine has a much more benign, and potentially protective, effect on mitochondria. Studies on its parent fatty acid, oleate (B1233923), have shown that it does not induce mitochondrial ROS production and can even protect against the damaging effects of palmitate.[3][4] L-carnitine, in the presence of oleic acid, has been shown to suppress mitochondrial membrane depolarization and swelling.[1] This suggests that oleoylcarnitine supports mitochondrial integrity and function.

Insulin Signaling and Glucose Metabolism

The accumulation of palmitoylcarnitine is strongly associated with the development of insulin resistance. It has been demonstrated to impair insulin signaling by reducing the phosphorylation of key downstream targets such as Akt.[5] This disruption in the insulin signaling cascade leads to a reduction in insulin-stimulated glucose uptake in muscle and adipose tissues.

Conversely, oleoylcarnitine is thought to have a beneficial impact on insulin sensitivity. While direct studies on oleoylcarnitine are limited, research on oleate shows that it can prevent the palmitate-induced inhibition of Akt phosphorylation.[4] Although one study indicated that a combination of oleate and palmitate still resulted in reduced glucose uptake due to increased ROS, the preservation of the insulin signaling pathway by oleate is a significant finding.[3] This suggests that oleoylcarnitine may help maintain insulin sensitivity at the signaling level, even in the face of lipid overload.

Inflammatory Signaling

Palmitoylcarnitine is recognized as a pro-inflammatory molecule. It can activate the NF-κB signaling pathway, a central regulator of inflammation, leading to the increased expression and secretion of pro-inflammatory cytokines like IL-6 and TNF-α.[7][11][12] This inflammatory response contributes to the chronic low-grade inflammation associated with metabolic diseases.

The inflammatory potential of oleoylcarnitine appears to be significantly lower. Given that oleate can counteract the palmitate-induced increase in mitochondrial ROS, a key trigger for inflammatory signaling, it is plausible that oleoylcarnitine does not promote a pro-inflammatory state.[13] Some studies even suggest that L-carnitine itself can have anti-inflammatory properties by inhibiting NF-κB translocation.[9][10]

Conclusion

The metabolic effects of oleoylcarnitine and palmitoylcarnitine are markedly different, largely reflecting the distinct biological activities of their constituent fatty acids. Palmitoylcarnitine, a saturated acylcarnitine, exhibits a lipotoxic profile, contributing to mitochondrial dysfunction, insulin resistance, and inflammation. In contrast, oleoylcarnitine, a monounsaturated acylcarnitine, appears to be metabolically favorable, preserving mitochondrial function, protecting insulin signaling pathways, and exhibiting a less inflammatory phenotype.

These findings have significant implications for the development of therapeutic strategies targeting metabolic diseases. Interventions aimed at shifting the acylcarnitine pool from saturated to unsaturated species could prove beneficial in mitigating the metabolic disturbances associated with conditions like type 2 diabetes and cardiovascular disease. Further research directly comparing the in vivo effects of these two acylcarnitines is warranted to fully elucidate their roles in health and disease.

References

Navigating the Analytical Maze: A Comparative Guide to Oleoylcarnitine Measurement Across Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and consistent measurement of biomarkers is paramount. Oleoylcarnitine (C18:1), a long-chain acylcarnitine, is a key indicator of fatty acid metabolism and is implicated in various metabolic disorders. However, the cross-validation of oleoylcarnitine measurements between different analytical laboratories presents a significant challenge. This guide provides an objective comparison of analytical performance, supported by experimental data, to aid in the interpretation and harmonization of oleoylcarnitine quantification.

Inter-Laboratory Performance for Oleoylcarnitine

The accurate quantification of oleoylcarnitine is crucial for the diagnosis and monitoring of inherited metabolic diseases.[1][2] To ensure the reliability and comparability of results across different testing centers, external quality assurance (EQA) and proficiency testing (PT) programs are essential.[3][4][5] These programs, such as those offered by the Centers for Disease Control and Prevention (CDC) and the European Research Network for evaluation and improvement of screening, Diagnosis and treatment of Inborn Errors of Metabolism (ERNDIM), distribute standardized samples to participating laboratories to assess their analytical performance.[3][4][6][7]

Analysis of data from such programs reveals the degree of inter-laboratory variation in oleoylcarnitine measurements. The following table summarizes representative quantitative data from a hypothetical multi-laboratory comparison study, reflecting typical performance characteristics observed in the field.

LaboratoryAnalytical MethodMean Concentration (µmol/L)Standard Deviation (SD)Coefficient of Variation (CV%)Bias (%)
Lab ALC-MS/MS (Derivatized)0.250.028.0+4.2
Lab BLC-MS/MS (Underivatized)0.220.0313.6-8.3
Lab CFlow Injection MS/MS0.280.0414.3+16.7
Lab DLC-MS/MS (Derivatized)0.240.028.30.0
Lab ELC-MS/MS (Underivatized)0.230.0313.0-4.2
Target Value - 0.24 - - -

This table presents illustrative data synthesized from typical performance characteristics reported in proficiency testing literature. It is intended to demonstrate the format of comparative data and does not represent the actual results of a specific named study.

Experimental Protocols

The variability in oleoylcarnitine measurements can often be attributed to differences in experimental protocols. While tandem mass spectrometry (MS/MS) is the most common analytical technique, variations in sample preparation, chromatography, and data analysis can significantly impact results.[8][9]

Representative Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a common approach for the quantification of oleoylcarnitine in human plasma or serum.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum, add 300 µL of an internal standard solution (e.g., deuterated oleoylcarnitine, C18:1-d3) in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Chromatographic Separation:

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Detection:

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Oleoylcarnitine (C18:1): Precursor ion (m/z) 426.4 -> Product ion (m/z) 85.1

    • Internal Standard (C18:1-d3): Precursor ion (m/z) 429.4 -> Product ion (m/z) 85.1

4. Quantification:

  • A calibration curve is constructed using standards of known oleoylcarnitine concentrations.

  • The concentration of oleoylcarnitine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Workflow and Biological Context

To better understand the processes involved in cross-validation and the biological significance of oleoylcarnitine, the following diagrams are provided.

G cluster_workflow Cross-Validation Workflow cluster_labs Analytical Laboratories A Sample Preparation (Proficiency Testing Material) B Distribution to Participating Labs A->B Lab1 Lab 1 B->Lab1 Lab2 Lab 2 B->Lab2 Lab3 Lab 3 B->Lab3 LabN Lab N B->LabN C Data Submission (Quantitative Results) Lab1->C Lab2->C Lab3->C LabN->C D Statistical Analysis (CV, Bias, etc.) C->D E Performance Evaluation & Report Generation D->E

A simplified workflow for an external quality assurance program.

G cluster_pathway Fatty Acid Beta-Oxidation Pathway FattyAcid Long-Chain Fatty Acid (e.g., Oleic Acid) AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA CPT1 CPT1 AcylCoA->CPT1 Oleoylcarnitine Oleoylcarnitine (C18:1) CPT1->Oleoylcarnitine CACT CACT Oleoylcarnitine->CACT Mitochondrial Membrane Transport CPT2 CPT2 CACT->CPT2 MitoAcylCoA Mitochondrial Fatty Acyl-CoA CPT2->MitoAcylCoA BetaOx Beta-Oxidation MitoAcylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA

The role of oleoylcarnitine in fatty acid transport for beta-oxidation.

Conclusion

The cross-validation of oleoylcarnitine measurements is essential for the reliable application of this biomarker in clinical and research settings. While LC-MS/MS is the gold standard, variations in laboratory procedures can lead to discrepancies in reported values. Participation in EQA and PT programs is crucial for laboratories to monitor and improve their analytical performance. For researchers and drug development professionals, understanding the potential for inter-laboratory variability is key to interpreting data from different sources and ensuring the robustness of clinical trial results. Harmonization of analytical methods and the use of certified reference materials are critical steps toward achieving comparable and accurate oleoylcarnitine measurements across all laboratories.

References

Oleoylcarnitine vs. Free Fatty Acids: A Comparative Guide to Metabolic Stress Markers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research, identifying precise and reliable biomarkers for metabolic stress is paramount for understanding disease pathogenesis and developing effective therapeutic strategies. Both oleoylcarnitine, a long-chain acylcarnitine, and free fatty acids (FFAs) have emerged as significant indicators of metabolic dysregulation. This guide provides an objective comparison of their performance as markers of metabolic stress, supported by experimental data, detailed methodologies, and visual pathways to elucidate their roles.

At a Glance: Oleoylcarnitine and Free Fatty Acids

FeatureOleoylcarnitineFree Fatty Acids (FFAs)
Biomarker Type Long-chain acylcarnitineNon-esterified fatty acids
Primary Indication Incomplete or mismatched fatty acid oxidation in mitochondriaIncreased lipolysis and lipid oversupply
Metabolic Context Reflects intracellular fatty acid metabolism and mitochondrial stressRepresents systemic lipid mobilization from adipose tissue
Association with Insulin (B600854) Resistance Elevated levels are associated with muscle and heart insulin resistance.[1]Elevated levels are strongly linked to adipose tissue and systemic insulin resistance.[1][2]
Clinical Significance Associated with cardiovascular disease, type 2 diabetes, and non-alcoholic fatty liver disease.[3][4]Predictive of future development of insulin resistance and type 2 diabetes.[2]

Quantitative Comparison of Oleoylcarnitine and Free Fatty Acids in Metabolic Stress

The following table summarizes quantitative data from studies investigating the levels of long-chain acylcarnitines (including oleoylcarnitine) and free fatty acids in various states of metabolic stress.

ConditionAnalyteConcentration in Control GroupConcentration in Metabolic Stress GroupFold Change / Percentage ChangeStudy Population
High-Fat Diet-Induced Insulin Resistance (Adipose Tissue) Free Fatty Acids (FFAs)~30% decrease post-glucose administrationNo significant decrease post-glucose administrationBlunted response indicates insulin resistanceC57bl/6N mice[1]
Type 2 Diabetes (Severe Insulin Resistance) Long-chain Acylcarnitines~33% decrease post-glucose administrationNo significant decrease post-glucose administrationBlunted response indicates muscle/heart insulin resistancedb/db mice[1]
Type 2 Diabetes (Severe Insulin Resistance) Free Fatty Acids (FFAs)~30% decrease post-glucose administrationNo significant decrease post-glucose administrationBlunted response indicates adipose tissue insulin resistancedb/db mice[1]
Obesity and Type 2 Diabetes Long-chain AcylcarnitinesNot specifiedSignificantly increased in fasted state-Humans[4]
Obesity and Type 2 Diabetes Free Fatty Acids (FFAs)Not specifiedSignificantly increased in fasted state-Humans
Overweight and Obesity (Postprandial) C18:1-carnitine (Oleoylcarnitine)Fasting: ~0.15 µMNadir post-meal: ~0.12 µM~20% decreaseHumans
Overweight and Obesity (Postprandial) Free Fatty Acids (FFAs)Fasting: ~0.71 mmol/LNadir post-meal: ~0.28 mmol/L~60% decreaseHumans

Signaling Pathways and Mechanisms of Action

The roles of oleoylcarnitine and free fatty acids as markers of metabolic stress are rooted in distinct yet interconnected signaling pathways.

Free Fatty Acid-Induced Lipotoxicity

Elevated FFAs, a hallmark of obesity and insulin resistance, lead to a state of "lipotoxicity" where excess lipids cause cellular dysfunction. This process involves several key mechanisms:

FFALipotoxicity Adipose Adipose Tissue (Insulin Resistant) FFA Elevated Plasma Free Fatty Acids (FFAs) Adipose->FFA Increased Lipolysis MuscleLiver Skeletal Muscle & Liver FFA->MuscleLiver Ectopic Lipid Deposition LipidIntermediates Accumulation of Lipid Intermediates (DAG, Ceramides) MuscleLiver->LipidIntermediates MitoStress Mitochondrial Stress & Incomplete FAO MuscleLiver->MitoStress ERStress Endoplasmic Reticulum (ER) Stress MuscleLiver->ERStress Inflammation Pro-inflammatory Signaling (NF-κB, JNK) LipidIntermediates->Inflammation MitoStress->Inflammation ROS Production ERStress->Inflammation IR Insulin Resistance Inflammation->IR

FFA-Induced Lipotoxicity Pathway
Oleoylcarnitine and Mitochondrial Dysfunction

Oleoylcarnitine and other long-chain acylcarnitines are direct indicators of the state of fatty acid oxidation (FAO) within the mitochondria. Their accumulation suggests a mismatch between the supply of fatty acids for oxidation and the capacity of the tricarboxylic acid (TCA) cycle to utilize the resulting acetyl-CoA.

AcylcarnitinePathway FFA Free Fatty Acids (from plasma) AcylCoA Fatty Acyl-CoA FFA->AcylCoA Cytosol Cytosol Mitochondria Mitochondria CPT1 CPT1 AcylCoA->CPT1 OleoylCarnitine Oleoylcarnitine (C18:1) CPT1->OleoylCarnitine Carnitine BetaOx β-oxidation OleoylCarnitine->BetaOx Efflux Efflux to Plasma OleoylCarnitine->Efflux AcetylCoA Acetyl-CoA BetaOx->AcetylCoA IncompleteOx Incomplete Oxidation BetaOx->IncompleteOx TCA TCA Cycle AcetylCoA->TCA TCA->IncompleteOx Overload IncompleteOx->OleoylCarnitine Accumulation

Oleoylcarnitine Formation and Mitochondrial FAO

Experimental Protocols

Accurate measurement of oleoylcarnitine and free fatty acids is crucial for their validation as biomarkers. Below are summaries of typical experimental protocols.

Quantification of Oleoylcarnitine via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines.

1. Sample Preparation:

  • Plasma/Serum Extraction: Proteins are precipitated from plasma or serum samples using a solvent like acetonitrile (B52724), often containing isotopically labeled internal standards (e.g., d3-oleoylcarnitine).

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the acylcarnitines is collected for analysis.

2. Chromatographic Separation:

  • Column: A reversed-phase C18 column or a hydrophilic interaction chromatography (HILIC) column is typically used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives such as formic acid and ammonium (B1175870) acetate (B1210297) is employed to separate the different acylcarnitine species.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion for oleoylcarnitine and a specific product ion generated through fragmentation.

LCMS_Workflow Start Plasma/Serum Sample Precipitate Protein Precipitation (Acetonitrile + Internal Standards) Start->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 or HILIC column) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis & Quantification MS->Data

LC-MS/MS Workflow for Oleoylcarnitine
Quantification of Free Fatty Acids

Several methods are available for FFA quantification, with enzymatic colorimetric and fluorometric assays being common for high-throughput analysis.

1. Sample Preparation:

  • Direct Use: Serum and plasma can often be used directly.

  • Homogenization: For tissues or other sample types, homogenization in a suitable buffer is required.

2. Enzymatic Reaction:

  • FFAs are converted to acyl-CoA by acyl-CoA synthetase.

  • The acyl-CoA is then oxidized, producing a detectable signal (e.g., color or fluorescence) via a series of enzymatic reactions.

3. Detection:

  • Colorimetric: The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Fluorometric: The fluorescence is measured at specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

4. Quantification:

  • The concentration of FFAs in the sample is determined by comparing the signal to a standard curve generated with a known concentration of a fatty acid like palmitic acid.

Conclusion

Both oleoylcarnitine and free fatty acids serve as valuable, yet distinct, markers of metabolic stress.

  • Free fatty acids are a well-established, robust marker of systemic lipid overload and adipose tissue insulin resistance. Their measurement is relatively straightforward and provides a broad indicator of metabolic dysregulation.

  • Oleoylcarnitine , as a long-chain acylcarnitine, offers a more nuanced view into intracellular fatty acid metabolism and mitochondrial function. Its elevation points specifically to incomplete or overwhelmed fatty acid oxidation within tissues like muscle and heart. This makes it a potentially more specific marker for mitochondrial stress and dysfunction.

The choice between these biomarkers depends on the specific research question. For a general assessment of metabolic health and insulin resistance, FFAs are a reliable choice. For studies focused on mitochondrial function, the efficacy of interventions targeting fatty acid oxidation, or tissue-specific insulin resistance, oleoylcarnitine provides more targeted information. In many cases, the parallel measurement of both markers can offer a more comprehensive picture of the metabolic stress landscape.

References

Oleoylcarnitine as a Prognostic Biomarker in Metabolic Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic disease research is increasingly focused on identifying early and predictive biomarkers to improve patient outcomes. Among the myriad of metabolites, oleoylcarnitine (C18:1), a long-chain acylcarnitine, has emerged as a significant indicator of mitochondrial dysfunction and metabolic stress. This guide provides a comprehensive comparison of oleoylcarnitine levels and their correlation with clinical outcomes in key metabolic diseases, supported by experimental data and detailed methodologies.

The Role of Oleoylcarnitine in Cellular Metabolism

Oleoylcarnitine is an esterified form of L-carnitine and oleic acid, a monounsaturated fatty acid. It is a crucial intermediate in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, the primary process of fatty acid breakdown to produce energy. Under normal physiological conditions, the formation and transport of acylcarnitines are tightly regulated. However, in metabolic diseases such as cardiovascular disease, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), this process can become dysregulated. An accumulation of oleoylcarnitine and other long-chain acylcarnitines in the plasma is often indicative of incomplete or inefficient fatty acid oxidation, where the rate of fatty acid entry into the mitochondria exceeds the capacity of the beta-oxidation pathway. This mitochondrial overload can lead to cellular stress, inflammation, and insulin (B600854) resistance.

Comparative Analysis of Oleoylcarnitine Levels in Metabolic Diseases

Several studies have investigated the association between circulating oleoylcarnitine levels and the prevalence and severity of various metabolic diseases. The following tables summarize the key quantitative findings from this research.

Table 1: Oleoylcarnitine and Cardiovascular Disease (CVD)

Clinical OutcomePatient PopulationKey FindingsReference
1-Year Cardiovascular MortalityIncident hemodialysis patientsElevated oleoylcarnitine was associated with a higher risk of 1-year cardiovascular death. In a multivariable-adjusted model, the odds ratio per standard deviation increase in oleoylcarnitine was 2.3 (95% CI, 1.4 to 3.8; P=0.001). This finding was replicated in an independent sample with an odds ratio of 1.4 (95% CI, 1.1 to 1.9; P=0.008).[1][2]
Coronary Artery Disease (CAD) PresentationPatients undergoing coronary angiographyMedian oleoylcarnitine (C18:1) levels were significantly lower in patients with acute coronary syndrome (ACS) compared to those with chronic coronary syndrome (CCS). Furthermore, within ACS patients, those with stable angina had higher C18:1 levels compared to those with ST-elevation myocardial infarction (STEMI).

Table 2: Oleoylcarnitine and Type 2 Diabetes (T2D)

Clinical OutcomePatient PopulationKey FindingsReference
Incident Type 2 DiabetesCommunity-living Chinese individuals aged 50-70A panel of long-chain acylcarnitines, including oleoylcarnitine, was significantly associated with an increased risk of developing type 2 diabetes over a 6-year follow-up period.[3]
Glucose Tolerance StatusIndividuals with normal glucose tolerance (NGT), impaired fasting glycaemia (IFG), impaired glucose tolerance (IGT), and T2DSerum levels of oleoylcarnitine (C18:1) showed a significant difference between individuals with IFG and IGT (p = 0.019).[4]

Note: Specific mean or median concentrations of oleoylcarnitine in T2D vs. control groups were not consistently reported in the reviewed literature. However, the consistent trend is an elevation of long-chain acylcarnitines in individuals with or at risk of T2D.

Table 3: Oleoylcarnitine and Non-Alcoholic Fatty Liver Disease (NAFLD)

Clinical OutcomePatient PopulationKey FindingsReference
Progression of Liver Fibrosis and Hepatocellular Carcinoma (HCC)Biopsy-proven NAFLD patientsSerum levels of oleoylcarnitine (AC18:1) increased gradually with the progression of liver fibrosis and were further elevated in patients with HCC.[2][5][2][5]
Presence of NAFLDNAFLD patients vs. healthy controlsThe accumulation of long-chain acylcarnitines was associated with the presence of NAFLD.[1]

Note: While the association is strong, specific concentration data for oleoylcarnitine in NAFLD vs. healthy controls from multiple studies with consistent reporting formats is limited. The general finding is an increase in long-chain acylcarnitines with NAFLD severity.

Experimental Protocols

The gold standard for the quantification of oleoylcarnitine and other acylcarnitines in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative, detailed methodology based on protocols described in the scientific literature.

Protocol: Quantification of Plasma Oleoylcarnitine by LC-MS/MS

1. Sample Collection and Preparation:

  • Sample Type: Human plasma, collected in EDTA or heparin-containing tubes.

  • Initial Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Protein Precipitation: To a 50 µL aliquot of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing a known concentration of an internal standard (e.g., deuterated oleoylcarnitine).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute analytes of increasing hydrophobicity.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

  • Injection Volume: 5-10 µL of the prepared sample supernatant.

3. Tandem Mass Spectrometry (MS/MS):

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is used for the detection of acylcarnitines.

  • Detection Method: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for oleoylcarnitine and its internal standard.

    • Precursor Ion (m/z): The protonated molecular ion [M+H]+ of oleoylcarnitine.

    • Product Ion (m/z): A characteristic fragment ion, typically m/z 85, which corresponds to the carnitine moiety.

  • Data Analysis: The concentration of oleoylcarnitine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of oleoylcarnitine.

Visualizing the Connections

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language for Graphviz.

cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Oleic Acid Oleic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Oleic Acid->Acyl-CoA Synthetase Oleoyl-CoA Oleoyl-CoA Acyl-CoA Synthetase->Oleoyl-CoA CPT1 CPT1 Oleoyl-CoA->CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 Oleoylcarnitine_mito Oleoylcarnitine CPT1->Oleoylcarnitine_mito CPT2 CPT2 Oleoylcarnitine_mito->CPT2 Plasma Oleoylcarnitine Plasma Oleoylcarnitine Oleoylcarnitine_mito->Plasma Oleoylcarnitine Efflux in Metabolic Disease L-Carnitine_mito L-Carnitine CPT2->L-Carnitine_mito Oleoyl-CoA_mito Oleoyl-CoA CPT2->Oleoyl-CoA_mito Beta-Oxidation Beta-Oxidation Oleoyl-CoA_mito->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Oleoylcarnitine in Fatty Acid Oxidation.

Start Start Plasma Sample Collection Plasma Sample Collection Start->Plasma Sample Collection Protein Precipitation Protein Precipitation Plasma Sample Collection->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification End End Quantification->End

Caption: Experimental Workflow for Oleoylcarnitine Analysis.

Metabolic Disease Metabolic Disease Mitochondrial Dysfunction Mitochondrial Dysfunction Metabolic Disease->Mitochondrial Dysfunction Incomplete Beta-Oxidation Incomplete Beta-Oxidation Mitochondrial Dysfunction->Incomplete Beta-Oxidation Elevated Oleoylcarnitine Elevated Oleoylcarnitine Incomplete Beta-Oxidation->Elevated Oleoylcarnitine Adverse Clinical Outcomes Adverse Clinical Outcomes Elevated Oleoylcarnitine->Adverse Clinical Outcomes Increased Mortality Increased Mortality Adverse Clinical Outcomes->Increased Mortality Disease Progression Disease Progression Adverse Clinical Outcomes->Disease Progression

Caption: Oleoylcarnitine and Clinical Outcomes.

Conclusion

The accumulation of oleoylcarnitine and other long-chain acylcarnitines serves as a critical indicator of mitochondrial stress and dysregulated fatty acid metabolism. As evidenced by the presented data, elevated levels of oleoylcarnitine are consistently associated with adverse clinical outcomes across a spectrum of metabolic diseases, including increased cardiovascular mortality, the progression of type 2 diabetes, and the severity of non-alcoholic fatty liver disease. The robust and sensitive nature of LC-MS/MS analysis allows for the precise quantification of oleoylcarnitine, making it a viable biomarker for risk stratification and potentially for monitoring therapeutic interventions. For researchers and drug development professionals, targeting the pathways that lead to the accumulation of long-chain acylcarnitines may represent a promising avenue for the development of novel therapies for metabolic diseases. Further research is warranted to establish standardized reference ranges and to fully elucidate the causal role of oleoylcarnitine in disease pathophysiology.

References

Comparative analysis of oleoylcarnitine profiles in healthy versus diseased states

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oleoylcarnitine (C18:1), an acyl ester of carnitine, plays a crucial role in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. Emerging evidence has highlighted significant alterations in oleoylcarnitine profiles across various pathological conditions compared to healthy states. This guide provides a comparative analysis of these profiles, supported by quantitative data and detailed experimental methodologies, to serve as a valuable resource for researchers and professionals in the field.

Quantitative Oleoylcarnitine Levels: A Comparative Overview

The following table summarizes the plasma concentrations of oleoylcarnitine in healthy individuals versus those with prevalent diseases such as cardiovascular disease, metabolic disorders, and cancer. These values, predominantly obtained through liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrate a clear dysregulation of oleoylcarnitine metabolism in diseased states.

ConditionSubject GroupOleoylcarnitine Concentration (µmol/L)Reference
Healthy Normal Renal Function0.34 (mean)[1]
Healthy Aging (20-90 years)Levels of long-chain acylcarnitines (including oleoylcarnitine) tend to increase with age.[2][3][4]
Cardiovascular Disease Chronic Kidney Disease (CKD)0.46 (mean)[1]
End-Stage Renal Disease (ESRD) - Controls2.10 (mean)[1]
End-Stage Renal Disease (ESRD) - Cases with Cardiovascular Mortality2.70 (mean)[1]
Coronary Artery Disease (CAD) - SevereSignificantly higher than controls (p<0.01 for total L-carnitine, specific oleoylcarnitine data not provided)[5][6]
Metabolic Disorders Impaired Glucose Tolerance (IGT)Higher concentrations of C18:1 compared to individuals with normal glucose tolerance.[7]
Type 2 Diabetes (T2D)Lower concentrations of C18:1 associated with a lower risk of T2D.[8]
Cancer Breast CancerTreatment with resveratrol (B1683913) can lead to an increase in long-chain acylcarnitines like oleoylcarnitine in breast cancer cells.[9]
Breast CancerNo statistically significant relationship was noted between octadecanoylcarnitine (C18) and breast cancer risk in one case-control study.[10]

Experimental Protocols: Quantification of Oleoylcarnitine

The accurate quantification of oleoylcarnitine in biological matrices is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed methodology synthesized from established protocols.

Sample Preparation (Plasma)
  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of methanol (B129727) (containing an appropriate internal standard, such as d3-oleoylcarnitine).

  • Vortexing and Incubation: Vortex the mixture for 10 seconds and incubate at room temperature for 10 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer and Dilution: Transfer 100 µL of the supernatant to a new vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water). Vortex for 10 seconds before injection into the LC-MS/MS system.[11]

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm) is commonly used.[11]

  • Mobile Phase: A gradient elution is typically employed with:

    • Mobile Phase A: 0.1% formic acid in water.[11]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines like oleoylcarnitine, followed by a re-equilibration step.

  • Flow Rate: A flow rate of 0.4-0.5 mL/min is common.

  • Column Temperature: The column is often maintained at 40-50°C to ensure reproducible chromatography.[12][13]

Tandem Mass Spectrometry (MS/MS)
  • Ionization: Electrospray ionization (ESI) in positive ion mode is used.[12][14]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for oleoylcarnitine and its internal standard.

    • Precursor Ion: The protonated molecule [M+H]+ of oleoylcarnitine.

    • Product Ion: A common fragment ion for acylcarnitines is m/z 85, which results from the neutral loss of the acyl chain and the trimethylamine (B31210) group.

  • Instrument Parameters: Parameters such as ion spray voltage, source temperature, and collision energy are optimized for the specific instrument and analyte.[15]

Signaling Pathways and Metabolic Workflows

The metabolism of oleoylcarnitine is intrinsically linked to fatty acid oxidation via the carnitine shuttle. Furthermore, altered levels of acylcarnitines, including oleoylcarnitine, can trigger specific signaling cascades.

Fatty_Acid_Beta_Oxidation_Workflow Cytosol Cytosol Mitochondrial_Matrix Mitochondrial Matrix Outer_Membrane Outer Mitochondrial Membrane Inner_Membrane Inner Mitochondrial Membrane Oleic_Acid Oleic Acid (Fatty Acid) Oleoyl_CoA Oleoyl-CoA Oleic_Acid->Oleoyl_CoA Acyl-CoA Synthetase CPT1 CPT1 Oleoyl_CoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Oleoylcarnitine Oleoylcarnitine CACT CACT Oleoylcarnitine->CACT Transport CPT2 CPT2 Oleoylcarnitine->CPT2 CPT1->Oleoylcarnitine Oleoyl_CoA_mito Oleoyl-CoA CPT2->Oleoyl_CoA_mito Carnitine_mito Carnitine CPT2->Carnitine_mito Beta_Oxidation β-Oxidation Oleoyl_CoA_mito->Beta_Oxidation Carnitine_mito->CACT Antiport Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: The Carnitine Shuttle and Beta-Oxidation of Oleic Acid.

Proinflammatory_Signaling_Pathway Acylcarnitines Elevated Acylcarnitines (e.g., Oleoylcarnitine) TLR Toll-like Receptors (TLRs) Acylcarnitines->TLR Activates ROS Reactive Oxygen Species (ROS) Acylcarnitines->ROS Induces MyD88 MyD88 TLR->MyD88 Recruits MAPK MAPK Cascade (JNK, ERK) MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Proinflammatory_Cytokines Proinflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Proinflammatory_Cytokines Upregulates NFkB->Proinflammatory_Cytokines Upregulates Inflammation Cellular Inflammation ROS->Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Acylcarnitine-Induced Proinflammatory Signaling Cascade.[16]

Experimental_Workflow Start Start: Plasma Sample Collection Protein_Precipitation 1. Protein Precipitation (Methanol with Internal Standard) Start->Protein_Precipitation Centrifugation 2. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 3. Supernatant Transfer & Dilution Centrifugation->Supernatant_Transfer LC_Separation 4. LC Separation (C18 Reversed-Phase) Supernatant_Transfer->LC_Separation MS_Ionization 5. MS/MS Analysis (Positive ESI) LC_Separation->MS_Ionization MRM_Detection 6. MRM Detection (Precursor -> Product Ion) MS_Ionization->MRM_Detection Quantification 7. Quantification (Comparison to Internal Standard) MRM_Detection->Quantification End End: Oleoylcarnitine Concentration Quantification->End

Caption: LC-MS/MS Workflow for Oleoylcarnitine Quantification.

References

Evaluating the Therapeutic Potential of Targeting Oleoylcarnitine Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of metabolomics has identified oleoylcarnitine, an acylcarnitine derived from the essential fatty acid oleic acid, as a key player in cellular energy metabolism and a potential therapeutic target for a range of diseases. Elevated levels of oleoylcarnitine have been implicated in cardiovascular diseases, insulin (B600854) resistance, and certain cancers. This guide provides a comparative overview of therapeutic strategies targeting the oleoylcarnitine pathway, supported by experimental data and detailed methodologies to aid in the evaluation and development of novel therapeutic agents.

The Oleoylcarnitine Metabolic Pathway

Oleoylcarnitine is formed through a series of enzymatic reactions that facilitate the transport of oleic acid into the mitochondria for beta-oxidation. This process is principally regulated by two key enzyme families: Acyl-CoA Synthetases (ACSLs) and Carnitine Palmitoyltransferases (CPTs).

First, long-chain fatty acids like oleic acid are activated by Acyl-CoA Synthetases to form Oleoyl-CoA. This activated fatty acid is then esterified to carnitine by Carnitine Palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane, to form oleoylcarnitine. Oleoylcarnitine is subsequently transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) converts oleoylcarnitine back to Oleoyl-CoA, which then enters the beta-oxidation spiral to generate ATP.

Dysregulation of this pathway can lead to the accumulation of oleoylcarnitine and other acylcarnitines, which has been associated with cellular dysfunction and disease pathogenesis.[1][2] Therefore, inhibiting the enzymes involved in oleoylcarnitine synthesis presents a promising therapeutic avenue.

Oleoylcarnitine_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Oleic_Acid Oleic Acid Oleoyl_CoA_cyto Oleoyl-CoA Oleic_Acid->Oleoyl_CoA_cyto ACSL (e.g., ACSL4) Oleoylcarnitine_cyto Oleoylcarnitine Oleoyl_CoA_cyto->Oleoylcarnitine_cyto CPT1 Carnitine_cyto Carnitine Carnitine_cyto->Oleoylcarnitine_cyto Oleoylcarnitine_mito Oleoylcarnitine Oleoylcarnitine_cyto->Oleoylcarnitine_mito CACT Oleoyl_CoA_mito Oleoyl-CoA Oleoylcarnitine_mito->Oleoyl_CoA_mito CPT2 Beta_Oxidation β-Oxidation Oleoyl_CoA_mito->Beta_Oxidation Triacsin_C Triacsin C Triacsin_C->Oleoyl_CoA_cyto inhibits ACSL Rosiglitazone Rosiglitazone Rosiglitazone->Oleoyl_CoA_cyto inhibits ACSL4 Etomoxir (B15894) Etomoxir Etomoxir->Oleoylcarnitine_cyto inhibits CPT1 Perhexiline Perhexiline Perhexiline->Oleoylcarnitine_cyto inhibits CPT1 Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay Enzyme Activity Assay cluster_data_analysis Data Analysis Cell_Culture Cell Culture / Tissue Homogenization Lysate_Prep Lysate Preparation Cell_Culture->Lysate_Prep Reaction_Setup Set up Reaction with Substrates (e.g., Oleic Acid, Carnitine) Lysate_Prep->Reaction_Setup Inhibitor_Addition Add Inhibitor (Varying Concentrations) Reaction_Setup->Inhibitor_Addition Incubation Incubate at 37°C Inhibitor_Addition->Incubation Detection Measure Product Formation (e.g., Fluorescence, Radioactivity) Incubation->Detection IC50_Calc Calculate IC50 Values Detection->IC50_Calc Comp_Analysis Comparative Analysis of Inhibitors IC50_Calc->Comp_Analysis

References

Head-to-head comparison of different analytical platforms for oleoylcarnitine quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Analytical Platforms for Oleoylcarnitine Quantification

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of oleoylcarnitine (C18:1), a long-chain acylcarnitine, is crucial for understanding fatty acid metabolism and its implications in various physiological and pathological states, including cardiovascular diseases and inborn errors of metabolism. This guide provides a head-to-head comparison of the primary analytical platforms used for oleoylcarnitine quantification, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate platform for their needs. The primary methods for the quantification of oleoylcarnitine and other acylcarnitines are mass spectrometry-based techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) being the most prevalent and robust platforms.

Executive Summary

Liquid chromatography coupled with tandem mass spectrometry stands as the gold standard for oleoylcarnitine quantification due to its high sensitivity, specificity, and multiplexing capabilities. While other technologies like Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assays (ELISA) exist for related compounds, they are less commonly applied directly to oleoylcarnitine for various reasons. LC-MS/MS and UPLC-MS/MS methods, often employing electrospray ionization (ESI), provide the necessary selectivity to distinguish oleoylcarnitine from other isobaric and isomeric acylcarnitines, which is a critical requirement for accurate biological interpretation.

Quantitative Performance of Analytical Platforms

The following table summarizes the quantitative performance of different mass spectrometry-based methods for the analysis of oleoylcarnitine and other long-chain acylcarnitines. Data is compiled from various validated methods reported in the scientific literature.

ParameterLC-MS/MSUPLC-MS/MSGC-MSELISA
Limit of Quantification (LOQ) Typically in the low ng/mL to sub-ng/mL range. For C18:1, LOQs of ~2.4 ng/mL have been reported[1].Similar to or slightly better than LC-MS/MS, often in the low ng/mL range.Sub-nanomolar range for acylcarnitines in general[2].Generally in the ng/mL range for related analytes like L-carnitine (B1674952) (0.078 ng/mL)[3][4]. Specificity for oleoylcarnitine is a major limitation.
Linearity (R²) >0.99[5][6]>0.99[5]Not explicitly stated for oleoylcarnitine, but generally good for acylcarnitines.Typically demonstrates good linearity over a defined concentration range.
Accuracy (% Recovery) 84% to 112%[7].91.29% to 98.23% for similar analytes[5].Not explicitly stated for oleoylcarnitine.Varies by kit and analyte.
Precision (% CV) Within-day <10%, between-day 4.4% to 14.2%[7].Inter- and intra-day CVs <9.84% for similar analytes[5].Not explicitly stated for oleoylcarnitine.Inter- and intra-assay CVs are generally <15%.
Analysis Time ~10-22 minutes per sample[8][9][10].As low as 10-14 minutes per sample[8][10].Longer run times compared to modern LC methods.2-4 hours per plate[11].
Specificity High; able to resolve isomers with appropriate chromatography[9][12].High; excellent resolution of isomers[8][13].Can be high, but may require derivatization[2].Can be limited by antibody cross-reactivity with other acylcarnitines.
Throughput Moderate to High.High.Low to Moderate.High (for plate-based assays).

Experimental Workflow for Oleoylcarnitine Quantification

The general workflow for the quantification of oleoylcarnitine from biological samples using LC-MS/MS or UPLC-MS/MS is depicted below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.

Oleoylcarnitine Quantification Workflow General Experimental Workflow for Oleoylcarnitine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Platform cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Serum, Tissue) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile or Methanol) Sample->Protein_Precipitation SPE Solid-Phase Extraction (SPE) (Optional, for cleanup) Protein_Precipitation->SPE Derivatization Derivatization (Optional, e.g., Butylation) SPE->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution UPLC_LC UPLC / LC Separation (e.g., HILIC or Reversed-Phase) Reconstitution->UPLC_LC MS_MS Tandem Mass Spectrometry (MS/MS) (e.g., ESI in MRM mode) UPLC_LC->MS_MS Quantification Quantification (Comparison to Internal Standards) MS_MS->Quantification

General workflow for oleoylcarnitine quantification.

Detailed Experimental Protocols

Below are representative experimental protocols for the quantification of oleoylcarnitine using LC-MS/MS and UPLC-MS/MS platforms.

LC-MS/MS Method for Acylcarnitine Quantification

This protocol is a generalized representation based on common practices in the field[7][12][14].

  • Sample Preparation:

    • To 50 µL of plasma or serum, add an internal standard solution containing deuterated oleoylcarnitine.

    • Precipitate proteins by adding 200 µL of cold acetonitrile.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • (Optional) For butylation, add butanolic-HCl and incubate at 65°C. This step can improve ionization efficiency[12].

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • Column: A C8 or C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Oleoylcarnitine (C18:1): Precursor ion (Q1) m/z 424.4 -> Product ion (Q3) m/z 85.1. The precursor ion of m/z 85 is a characteristic fragment of carnitine esters[15][16].

    • Source Parameters: Optimized for the specific instrument, including ion spray voltage, temperature, and gas flows.

UPLC-MS/MS Method for Acylcarnitine Quantification

This protocol leverages the advantages of UPLC for faster and higher-resolution separations[8][10][13].

  • Sample Preparation:

    • Sample preparation can follow the same procedure as for the LC-MS/MS method. Solid-phase extraction (SPE) using a strong cation-exchange sorbent can also be employed for cleaner extracts[17][18].

  • Chromatographic Separation:

    • Column: A UPLC C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.7 µm). HILIC columns can be beneficial for retaining the polar carnitine headgroup[1][19].

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in water.

    • Mobile Phase B: 5 mM ammonium acetate and 0.1% formic acid in acetonitrile/isopropanol (90:10).

    • Gradient: A rapid gradient from 5% B to 98% B over 8 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometric Detection:

    • The mass spectrometric detection parameters are similar to the LC-MS/MS method, with MRM being the preferred scan mode for quantification. The faster elution in UPLC requires a mass spectrometer with a faster scan speed to acquire a sufficient number of data points across each chromatographic peak.

Alternative Platforms: GC-MS and ELISA

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS methods for acylcarnitines have been developed, they often require derivatization to increase the volatility of the analytes[2]. The thermal instability of some long-chain acylcarnitines can also be a challenge. For these reasons, LC-MS/MS is generally favored for routine acylcarnitine profiling.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a powerful technique for the quantification of proteins and other macromolecules. However, developing highly specific antibodies that can differentiate between the various acylcarnitine species, especially those with similar acyl chain lengths and structures, is challenging. While ELISA kits are available for L-carnitine and acetylcarnitine, a specific and validated ELISA for oleoylcarnitine is not commonly available for research or clinical use[3][4][20][21]. The primary limitation is the potential for cross-reactivity, which would lead to inaccurate quantification.

Conclusion

For the specific and accurate quantification of oleoylcarnitine, UPLC-MS/MS and LC-MS/MS are the superior analytical platforms. They offer high sensitivity, specificity, and the ability to resolve oleoylcarnitine from other structurally similar acylcarnitines. UPLC-MS/MS provides the added advantage of higher throughput due to faster analysis times. While GC-MS can be used, it is less common due to the need for derivatization and potential thermal degradation. ELISA is not a viable option at present due to the lack of specific antibodies for oleoylcarnitine. The choice between LC-MS/MS and UPLC-MS/MS will ultimately depend on the specific requirements of the study, including sample throughput needs and the availability of instrumentation.

References

Assessing Oleoylcarnitine as a Biomarker: A Comparative Guide to Specificity and Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel biomarkers with high specificity and sensitivity is a critical endeavor in modern medicine, promising earlier disease detection, improved patient stratification, and more effective therapeutic interventions. Among the myriad of endogenous metabolites, oleoylcarnitine (C18:1), a long-chain acylcarnitine, has emerged as a potential biomarker in a range of pathologies, including cardiovascular diseases, metabolic disorders, and cancer. This guide provides a comprehensive comparison of oleoylcarnitine's performance against established biomarkers, supported by experimental data and detailed methodologies, to aid researchers in evaluating its clinical utility.

Performance of Oleoylcarnitine as a Biomarker

Oleoylcarnitine's potential as a biomarker stems from its integral role in fatty acid metabolism, specifically the transport of long-chain fatty acids into the mitochondria for β-oxidation. Perturbations in this metabolic pathway, often associated with disease states, can lead to characteristic changes in the circulating levels of oleoylcarnitine and other acylcarnitines.

Cardiovascular Disease

In the context of cardiovascular disease (CVD), elevated levels of long-chain acylcarnitines, including oleoylcarnitine, have been associated with adverse outcomes.

BiomarkerDiseaseMethodSensitivitySpecificityAUCReference(s)
Oleoylcarnitine (C18:1) Heart FailureLC-MS/MS--0.870[1]
NT-proBNP Heart FailureImmunoassay94.6%50.0%0.874[2]
Troponin I (hs-cTnI) Myocardial InfarctionImmunoassay94%81%0.93[3][4]
Troponin T (hs-cTnT) Myocardial InfarctionImmunoassay67.3%73.8%0.94[4][5]

Table 1: Comparative performance of oleoylcarnitine and established biomarkers in cardiovascular disease. Note: Sensitivity and specificity for oleoylcarnitine in heart failure were not explicitly stated in the referenced study.

Metabolic Disorders

The role of oleoylcarnitine in fatty acid metabolism makes it a candidate biomarker for metabolic disorders such as type 2 diabetes. While studies have shown associations between various acylcarnitines and prediabetes, specific data for oleoylcarnitine is still emerging. One study identified a panel of three other acylcarnitines that predicted incident prediabetes with a sensitivity of 81.9% and a specificity of 65.2%[3][6]. For comparison, established markers for type 2 diabetes are presented below.

BiomarkerDiseaseMethodSensitivitySpecificityAUCReference(s)
HbA1c Type 2 DiabetesImmunoassay--0.899[7]
Fasting Plasma Glucose & 1,5-AG Type 2 DiabetesEnzymatic Assay82.5%83.5%0.912[7]

Table 2: Performance of established biomarkers for Type 2 Diabetes.

Cancer

Recent research has explored the utility of acylcarnitines as cancer biomarkers. In hepatocellular carcinoma (HCC), a study focusing on total acylcarnitines demonstrated high diagnostic accuracy.

BiomarkerDiseaseMethodSensitivitySpecificityAUCReference(s)
Total Acylcarnitines Hepatocellular Carcinoma (non-SH)LC-MS/MS92.9%89.5%0.925[8]
Acetylcarnitine (AC2) Hepatocellular Carcinoma (non-SH)LC-MS/MS100%84.2%0.925[8]
Alpha-fetoprotein (AFP) Hepatocellular CarcinomaImmunoassay39.1%97.2%0.77

Table 3: Comparative performance of acylcarnitines and AFP in hepatocellular carcinoma. Note: SH refers to steatohepatitis.

Experimental Protocols

Accurate and reproducible quantification of oleoylcarnitine is paramount for its validation as a biomarker. The most common analytical method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation from Plasma/Serum
  • Protein Precipitation: To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-oleoylcarnitine).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid) for LC-MS/MS analysis.

Derivatization (Butylation) for Enhanced Sensitivity

For certain applications, derivatization of acylcarnitines to their butyl esters can improve chromatographic separation and detection sensitivity.

  • Drying: After the drying step in the sample preparation protocol, add 50 µL of 3N butanolic-HCl to the dried extract.

  • Incubation: Seal the tube and incubate at 65°C for 15 minutes.

  • Drying: Evaporate the butanolic-HCl to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). A typical gradient elution would start with a high aqueous mobile phase (e.g., 95% water with 0.1% formic acid) and ramp up to a high organic mobile phase (e.g., 95% acetonitrile with 0.1% formic acid) over several minutes to separate the acylcarnitines based on their chain length and polarity.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the precursor-to-product ion transition specific for oleoylcarnitine (e.g., m/z 426.4 -> m/z 85.1 for the underivatized form) and its corresponding internal standard.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the process of biomarker evaluation, the following diagrams are provided.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondria Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA ACSL CPT1 CPT1 Acyl-CoA->CPT1 Oleoylcarnitine Oleoylcarnitine CACT CACT Oleoylcarnitine->CACT Transport CPT1->Oleoylcarnitine Carnitine Carnitine Carnitine->CPT1 Acyl-CoA_mito Acyl-CoA Beta_Oxidation β-Oxidation Acyl-CoA_mito->Beta_Oxidation CPT2 CPT2 CPT2->Acyl-CoA_mito Oleoylcarnitine_mito Oleoylcarnitine CACT->Oleoylcarnitine_mito Oleoylcarnitine_mito->CPT2

Caption: Fatty acid transport into the mitochondria via the carnitine shuttle.

biomarker_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Patient_Cohorts Patient vs. Control Cohorts Sample_Collection Sample Collection (Plasma/Serum) Patient_Cohorts->Sample_Collection Metabolomic_Profiling LC-MS/MS Profiling Sample_Collection->Metabolomic_Profiling Data_Analysis Statistical Analysis Metabolomic_Profiling->Data_Analysis Candidate_Biomarker Candidate Biomarker (Oleoylcarnitine) Data_Analysis->Candidate_Biomarker Targeted_Assay Targeted LC-MS/MS Assay Candidate_Biomarker->Targeted_Assay Independent_Cohort Independent Cohort Independent_Cohort->Targeted_Assay Performance_Evaluation Sensitivity, Specificity, AUC Targeted_Assay->Performance_Evaluation Clinical_Utility Assessment of Clinical Utility Performance_Evaluation->Clinical_Utility

Caption: A typical workflow for biomarker discovery and validation.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_ppar PPAR Pathway Acylcarnitines Acylcarnitines IKK IKK Activation Acylcarnitines->IKK PPAR_Activation PPARα Activation Acylcarnitines->PPAR_Activation NFkB_Activation NF-κB Activation IKK->NFkB_Activation Inflammation Inflammation NFkB_Activation->Inflammation Gene_Expression Target Gene Expression PPAR_Activation->Gene_Expression Lipid_Metabolism Lipid Metabolism Regulation Gene_Expression->Lipid_Metabolism

Caption: Involvement of acylcarnitines in NF-κB and PPAR signaling pathways.

Conclusion

Oleoylcarnitine shows promise as a biomarker, particularly in the realm of cardiovascular disease, where its diagnostic performance for heart failure appears comparable to the established marker NT-proBNP in terms of AUC. However, more extensive validation studies are required to firmly establish its sensitivity and specificity across a broader range of diseases. Direct, head-to-head comparisons with current gold-standard biomarkers within the same patient cohorts will be crucial in determining its potential for clinical integration. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers to pursue further investigations into the clinical utility of oleoylcarnitine.

References

In Vivo Validation of Oleoylcarnitine's Role in Metabolic Regulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of oleoylcarnitine's role in metabolic regulation based on available in vivo experimental data. While direct in vivo validation studies specifically focused on oleoylcarnitine are limited, this document synthesizes findings from studies on long-chain acylcarnitines, including oleoylcarnitine, to offer insights into its potential effects and mechanisms of action. This guide also highlights areas where further research is needed to fully elucidate the specific role of oleoylcarnitine in metabolic health and disease.

Comparative Analysis of Long-Chain Acylcarnitines in Metabolic Regulation

Long-chain acylcarnitines (LCACs) are essential intermediates in fatty acid metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] Dysregulation of LCAC metabolism has been implicated in various metabolic disorders, including insulin (B600854) resistance and type 2 diabetes.[2][3] The following tables summarize key in vivo findings related to the effects of L-carnitine and acylcarnitine modulation on metabolic parameters.

Table 1: Effects of L-Carnitine Supplementation on Glucose Metabolism and Insulin Sensitivity in Animal Models

Animal ModelInterventionKey FindingsReference
Obese diabetic transgenic mice (BAP-agouti)0.5% L-carnitine in diet for 3 weeksImproved insulin-stimulated glucose disposal; Increased systemic carbohydrate oxidation.[4][5]
High-fat diet-fed C57BL/6J mice0.5% L-carnitine in diet for 8-12 weeksAttenuated the development of insulin resistance.[5]
Fructose-fed Wistar ratsL-carnitine (300 mg/kg body weight/day, i.p.) for 30 daysReduced hepatic gluconeogenesis and brought glucose metabolizing enzymes towards normal levels.[6]
High-fat diet-fed C57BL/6 mice and db/db miceMethyl-GBB (a compound that decreases acylcarnitine content)Improved glucose and insulin tolerance.[2]

Table 2: Comparative Effects of Different Acylcarnitines on Cellular and Mitochondrial Function (In Vitro Data with In Vivo Implications)

AcylcarnitineModel SystemKey FindingsReference
Palmitoylcarnitine Rat ventricular myocytesHigh concentrations (10 µM) depolarized mitochondrial membrane potential and induced mitochondrial permeability transition pore opening.[7][8]
Palmitoylcarnitine Fed mice (single-dose administration)Induced marked insulin insensitivity and decreased glucose uptake in muscles.[9]
Acetyl-L-carnitine Rat L6 skeletal muscle cellsInhibited TNF-α-induced insulin resistance via the AMPK pathway.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the in vivo metabolic effects of interventions related to carnitine metabolism.

Animal Models and Interventions
  • Induction of Insulin Resistance:

    • High-Fat Diet (HFD): C57BL/6J mice are often fed a diet with 45-60% of calories from fat for 8-12 weeks to induce obesity and insulin resistance.[5]

    • Genetic Models: Obese diabetic transgenic mouse models, such as the BAP-agouti mouse, exhibit severe insulin resistance.[4]

  • L-Carnitine Administration:

    • Dietary Supplementation: L-carnitine is mixed into the rodent chow at a concentration of 0.5% (w/w).[4][5]

    • Intraperitoneal (i.p.) Injection: L-carnitine can be dissolved in saline and administered daily at doses such as 300 mg/kg body weight.[6]

Metabolic Assessments
  • Insulin Tolerance Test (ITT):

    • Mice are fasted for a short period (e.g., 4-6 hours).

    • A baseline blood glucose measurement is taken from the tail vein.

    • A bolus of insulin (e.g., 0.75-1.0 U/kg body weight) is injected intraperitoneally.

    • Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection to assess the rate of glucose clearance.[5]

  • Glucose Tolerance Test (GTT):

    • Mice are fasted overnight (e.g., 12-16 hours).

    • A baseline blood glucose measurement is taken.

    • A bolus of glucose (e.g., 1-2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.

    • Blood glucose levels are monitored at set intervals (e.g., 15, 30, 60, 90, and 120 minutes) to determine the ability to clear a glucose load.

  • Hyperinsulinemic-Euglycemic Clamp: This "gold standard" technique for assessing insulin sensitivity involves a constant infusion of insulin to achieve a hyperinsulinemic state, while a variable glucose infusion is adjusted to maintain euglycemia. The glucose infusion rate required to maintain normal blood glucose levels is a direct measure of insulin sensitivity.[11][12][13]

Signaling Pathways in Oleoylcarnitine-Mediated Metabolic Regulation

While direct in vivo evidence for oleoylcarnitine is still emerging, the metabolic effects of L-carnitine and other long-chain acylcarnitines are known to be mediated by key signaling pathways, primarily the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways.

AMPK Signaling Pathway

AMPK acts as a cellular energy sensor. Activation of AMPK generally promotes catabolic processes that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic processes that consume ATP. L-carnitine supplementation has been shown to activate AMPK signaling in vivo, contributing to improved metabolic outcomes.[14][15]

AMPK_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular Oleoylcarnitine Oleoylcarnitine AMPK AMPK Oleoylcarnitine->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates CPT1 CPT1 AMPK->CPT1 Activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes PGC1a->CPT1 Increases Expression FAO Fatty Acid Oxidation CPT1->FAO Promotes

Caption: Oleoylcarnitine is hypothesized to activate AMPK, leading to increased fatty acid oxidation and glucose uptake.

PPAR Signaling Pathway

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in fatty acid metabolism. PPARα, in particular, is a key regulator of hepatic fatty acid oxidation. Activation of PPARα can increase the expression of genes encoding for carnitine biosynthesis enzymes and the carnitine transporter OCTN2.[16][17][18]

PPAR_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular cluster_nucleus Nucleus Oleoylcarnitine Oleoylcarnitine PPARa PPARα Oleoylcarnitine->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (in DNA) Target_Genes Target Genes (e.g., CPT1, OCTN2) PPRE->Target_Genes Increases Transcription PPARa_RXR PPARα-RXR Complex PPARa_RXR->PPRE Binds to

Caption: Oleoylcarnitine may act as a ligand for PPARα, leading to the transcription of genes involved in fatty acid metabolism.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for investigating the in vivo metabolic effects of a compound like oleoylcarnitine.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Metabolic Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6J mice on HFD) Grouping Randomize into Groups (Vehicle vs. Oleoylcarnitine) Animal_Model->Grouping Administration Administer Oleoylcarnitine (e.g., daily i.p. injection) Grouping->Administration ITT Insulin Tolerance Test (ITT) Administration->ITT GTT Glucose Tolerance Test (GTT) Administration->GTT Clamp Hyperinsulinemic-Euglycemic Clamp Administration->Clamp Tissue_Harvest Harvest Tissues (Muscle, Liver, Adipose) Clamp->Tissue_Harvest Biochemical Biochemical Assays (e.g., Plasma Insulin, Lipids) Tissue_Harvest->Biochemical Western_Blot Western Blot (e.g., p-AMPK, PPARα) Tissue_Harvest->Western_Blot qPCR qPCR (e.g., CPT1, PGC-1α) Tissue_Harvest->qPCR Metabolomics Metabolomics (Acylcarnitine profiling) Tissue_Harvest->Metabolomics

Caption: A typical workflow for the in vivo validation of oleoylcarnitine's metabolic effects.

Conclusion and Future Directions

The available in vivo evidence suggests that modulating carnitine and acylcarnitine levels can significantly impact glucose homeostasis and insulin sensitivity. While direct evidence for oleoylcarnitine is limited, its role as a long-chain acylcarnitine positions it as a key player in mitochondrial fatty acid transport and, consequently, in the regulation of substrate metabolism. The activation of AMPK and PPAR signaling pathways appears to be a central mechanism through which L-carnitine and its acyl esters exert their metabolic benefits.

Future research should focus on the direct in vivo administration of oleoylcarnitine to elucidate its specific effects on metabolic parameters and to differentiate its role from other long-chain acylcarnitines like palmitoylcarnitine. Such studies will be crucial for understanding the therapeutic potential of targeting oleoylcarnitine metabolism for the treatment of metabolic diseases.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Rac)-Oleoylcarnitine
Reactant of Route 2
Reactant of Route 2
(Rac)-Oleoylcarnitine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.